molecular formula C6H6ClNO2S B1632142 Ethyl 2-chlorothiazole-5-carboxylate CAS No. 81449-93-6

Ethyl 2-chlorothiazole-5-carboxylate

Cat. No.: B1632142
CAS No.: 81449-93-6
M. Wt: 191.64 g/mol
InChI Key: IZIJOEOJKFKHQR-UHFFFAOYSA-N
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Description

Ethyl 2-chlorothiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJOEOJKFKHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597419
Record name Ethyl 2-chloro-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81449-93-6
Record name Ethyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-1,3-thiazole-5-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ethyl 2-chlorothiazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-Chlorothiazole-5-Carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive 2-chloro substituent and a versatile ethyl ester group on a thiazole core, makes it a highly valuable intermediate for the construction of complex molecular architectures. The thiazole scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a colorless oil under standard conditions.[3][4] Its key physical and chemical properties are summarized below. Understanding these properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 81449-93-6[3]
Molecular Formula C₆H₆ClNO₂S[3]
Molecular Weight 191.64 g/mol [3]
Appearance Colorless Oil[3][4]
Boiling Point 283.9 ± 32.0 °C (Predicted)[3][5]
Density 1.383 ± 0.06 g/cm³ (Predicted)[3][5]
pKa -0.98 ± 0.10 (Predicted)[3][4]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[3][4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[3][4]

The molecule's structure consists of a five-membered thiazole ring, which is an aromatic heterocycle. The electron-withdrawing nature of the chlorine atom at the C2 position and the carboxylate group at the C5 position significantly influences the ring's electronic properties and reactivity.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate.[5] This transformation is a cornerstone reaction for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Process cluster_product Product A Ethyl 2-aminothiazole-5-carboxylate D Diazotization & Sandmeyer Reaction Acetonitrile/THF, 65°C A->D B Butyl Nitrite (Diazotizing Agent) B->D C Cuprous Chloride (CuCl) (Chlorine Source) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through in-process controls like TLC.[5]

  • Reagent Preparation: In a reaction vessel, dissolve butyl nitrite (1.5 eq.) and cuprous chloride (1.2 eq.) in a solvent mixture of acetonitrile and tetrahydrofuran (THF).

  • Starting Material Addition: In a separate flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in an acetonitrile/THF solvent mixture.

  • Reaction Execution: Slowly add the solution of the starting material to the reagent mixture at room temperature (23 °C).

  • Heating and Monitoring: Heat the reaction mixture to 65 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate-hexane mobile phase until the starting material is completely consumed.[5] The causality for heating is to facilitate the decomposition of the diazonium intermediate and the subsequent substitution with chloride.

  • Workup: After completion, cool the mixture to room temperature. Perform a liquid-liquid extraction by partitioning the mixture between water and ethyl acetate. The organic layer contains the desired product.

  • Isolation and Purification: Collect the organic layer and concentrate it under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with 20% ethyl acetate-hexane to afford the pure ethyl 2-chloro-1,3-thiazole-5-carboxylate.[5] A typical yield for this process is around 40%.[5]

Spectroscopic Characterization

TechniqueExpected Characteristics
¹H NMR - Ethyl Protons (CH₂): A quartet signal around δ 4.3-4.4 ppm. - Ethyl Protons (CH₃): A triplet signal around δ 1.3-1.4 ppm. - Thiazole Proton (C4-H): A singlet signal in the aromatic region, expected around δ 8.0-8.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal around δ 160-165 ppm. - Thiazole Carbons (C2, C4, C5): Signals in the range of δ 120-160 ppm. The C2 carbon attached to chlorine will be distinct. - Ethyl Carbons: Signals around δ 62 ppm (-CH₂-) and δ 14 ppm (-CH₃-).
IR Spectroscopy - C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹. - C=N Stretch (Thiazole): Absorption band around 1500-1600 cm⁻¹. - C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z 191, with a characteristic M+2 isotope peak at m/z 193 (approx. 1/3 intensity) due to the presence of the ³⁷Cl isotope.

Note: These are predicted values. Experimental verification is essential for definitive characterization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the 2-chloro substituent and the 5-ethyl ester.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the primary site of reactivity. The electron-deficient nature of the thiazole ring, further activated by the C5-ester group, makes the C2 position susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion, providing a facile route to a wide array of 2-substituted thiazole derivatives. This pathway is fundamental to its use as a building block in drug discovery, for instance, in synthesizing 2-amino-thiazole-5-carboxylic acid derivatives which are precursors to kinase inhibitors like Dasatinib.[2][6]

  • Hydrolysis: The ethyl ester at the C5 position can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-chloro-1,3-thiazole-5-carboxylic acid.[5] This carboxylic acid is another important intermediate, offering a handle for amide bond formation or other carboxylate-specific reactions.

Key Reaction Pathways Diagram

G A This compound B 2-Substituted Thiazole Derivative A->B  + Nucleophile (e.g., R-NH₂) (SNAr Reaction) C 2-Chloro-1,3-thiazole-5-carboxylic Acid A->C  + H₃O⁺ or OH⁻ (Ester Hydrolysis)

Caption: Primary reaction pathways of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate.

  • Pharmaceutical Synthesis: Its most significant application is in the synthesis of complex pharmaceutical agents. The 2-amino-thiazole-5-carboxamide scaffold is a key component of many biologically active compounds.[1][7] By reacting this compound with various amines (SNAr), followed by ester hydrolysis and subsequent amide coupling, medicinal chemists can generate large libraries of compounds for screening. This approach has been instrumental in developing potent anti-tumor drugs.[2]

  • Metabolite Studies: It has been identified as a metabolite in mice for several neonicotinoid insecticides, including thiamethoxam and clothianidin.[5] This makes the compound a useful analytical standard for toxicology and environmental studies.

  • Precursor to Other Intermediates: As mentioned, it serves as a direct precursor to 2-Chloro-5-thiazolecarboxylic Acid, another valuable building block in organic synthesis.[5]

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) with GHS classifications for this exact isomer is not consistently available across sources, data for closely related isomers and general chemical principles for chlorinated heterocycles dictate a cautious approach.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[3][4] Recommended storage temperature is between 2–8 °C to ensure long-term stability.[3][4]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly at the C2 position, provides a reliable and versatile platform for the synthesis of novel compounds with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher looking to leverage this powerful building block in their work.

References

  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

  • PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PubChem. Ethyl 2-chlorothiazole-4-carboxylate. Available at: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

Sources

An In-depth Technical Guide on Ethyl 2-Chlorothiazole-5-Carboxylate (CAS: 81449-93-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Pharmaceutical and Agrochemical Innovation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorothiazole-5-carboxylate, bearing the CAS number 81449-93-6, is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position and an ethyl ester at the 5-position of the thiazole ring, renders it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. By elucidating the causality behind experimental choices and providing detailed methodologies, this document aims to serve as a valuable resource for professionals in the field.

Introduction: The Significance of the 2-Chlorothiazole Scaffold

The thiazole ring is a fundamental pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1][2] The introduction of a chlorine atom at the 2-position significantly enhances the synthetic utility of the thiazole core. This halogen acts as a versatile handle, susceptible to nucleophilic substitution and cross-coupling reactions, thereby enabling the facile introduction of diverse functionalities. This compound, in particular, has emerged as a crucial intermediate in the synthesis of various compounds, including anticancer and antibacterial agents.[3] Its structural features allow for strategic modifications, making it an ideal starting material for creating libraries of compounds for drug discovery programs.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

General Properties

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 81449-93-6[6]
Molecular Formula C6H6ClNO2S[6]
Molecular Weight 191.64 g/mol [6]
Physical Form Colorless to Yellow to Yellow-brown Solid or Liquid
Boiling Point 283.9±32.0 °C (Predicted)[6]
Density 1.383±0.06 g/cm3 (Predicted)[6]
Solubility Chloroform, Dichloromethane, DMSO, Ethyl Acetate[6]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C, in a dark place.[6]
Spectroscopic Profile

Synthesis of this compound

The primary and most cited method for synthesizing this compound is via a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate.[9] This transformation is a cornerstone of synthetic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including halogens.

Synthetic Workflow: From Amine to Chloride

The conversion involves the diazotization of the amino group followed by a copper(I) chloride-mediated substitution.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Ethyl 2-aminothiazole-5-carboxylate P1 Diazotization & Sandmeyer Reaction A->P1 B Butyl nitrite Cuprous chloride (CuCl) B->P1 C Acetonitrile/THF C->P1 D This compound P1->D

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a step-by-step guide for laboratory synthesis.[9]

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Butyl nitrite

  • Cuprous chloride (CuCl)

  • Ethyl acetate

  • Hexane

  • Water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 g, 6.35 mmol) in a solvent mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) at room temperature (23 °C).

  • Reagent Preparation: In a separate flask, prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing butyl nitrite (1.3 mL, 9.52 mmol) and cuprous chloride (1.0 g, 7.6 mmol).

  • Addition: Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the mixture containing butyl nitrite and cuprous chloride.

  • Reaction: Heat the reaction mixture to 65 °C. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 40% ethyl acetate in hexane until the starting material is completely consumed.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a liquid-liquid extraction by partitioning the mixture between water and ethyl acetate.

  • Purification: Collect the organic layer and concentrate it under reduced pressure. Purify the resulting crude product by flash silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to obtain the target product.[9]

Causality: The choice of butyl nitrite serves as the diazotizing agent, converting the primary amine into a diazonium salt. Cuprous chloride is the catalyst of choice for the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chlorine atom. The mixed solvent system of acetonitrile and THF is used to ensure the solubility of all reactants.

Key Reactions and Applications in Drug Development

The synthetic versatility of this compound stems from the reactivity of the C2-chloro substituent, which readily participates in nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring and the ester group activates the C2 position towards nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted thiazoles. This is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

SNAr_Reaction Reactant This compound Cl Product Substituted Thiazole Nu Reactant:f0->Product:f0 SNAr Nucleophile {Nu-H | Nu}

Caption: General scheme of Nucleophilic Aromatic Substitution on the thiazole core.

Cross-Coupling Reactions

The C2-chloro group is also an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, Suzuki coupling with boronic acids can introduce aryl or heteroaryl substituents, a common motif in many drug molecules.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor to 2-Chloro-5-thiazolecarboxylic Acid, another valuable building block.[9][10] While not directly used in the synthesis of the antidepressant tianeptine, its structural motifs are relevant to the broader class of thiazepine-based drugs.[11][12] The principles of its reactivity are applicable to the synthesis of various therapeutic agents.

Metabolite Studies

Interestingly, this compound has been studied as a metabolite of neonicotinoid insecticides such as thiamethoxam and clothianidin in mice.[9][10] This highlights its relevance in toxicological and metabolic studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[14] It is often recommended to keep it refrigerated.[13]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[13]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[15]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and other biologically active compounds. Its utility is derived from the strategically placed chloro and ethyl ester functionalities on the thiazole core, which allow for a wide range of chemical transformations. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is crucial for leveraging its full potential in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound 81449-93-6 Purity 98%min China. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2015). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Retrieved from [Link]

  • KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Wagdy, A. M. (2020). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Ran, A. (2012). Synthesis of Tianeptine Sodium. Fine Chemical Intermediates. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023, April 27). What is the synthesis method of Tianepine. Retrieved from [Link]

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  • SpectraBase. (n.d.). Ethyl 2-[(chloroacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Al-Ostath, A. H. N., et al. (2020). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

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Sources

Ethyl 2-Chlorothiazole-5-Carboxylate: A Privileged Scaffold for Targeting Diverse Pathological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Ethyl 2-chlorothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. While it does not possess a notable intrinsic biological mechanism of action, its true value lies in its role as a versatile and "privileged" scaffold. This guide delineates that the core function of this compound is to serve as a foundational building block for the synthesis of a multitude of potent and specific therapeutic agents. By strategically modifying this core, researchers can develop derivatives that target a wide array of biological pathways with high precision. This document explores the primary mechanisms of action unlocked through such derivatization—including kinase inhibition, enzyme modulation in the endocannabinoid system, and antimicrobial activity—and provides the experimental frameworks necessary for validating these mechanisms in a research and development setting.

The Thiazole Core: A Foundation for Potent Bioactivity

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal pharmacophore for interacting with various biological targets. This compound provides three key points for chemical modification: the chloro group at the C2 position, the ethyl ester at the C5 position, and the thiazole ring itself. This versatility allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) against specific targets.

Unlocking Mechanisms of Action Through Derivatization

The therapeutic potential of the this compound scaffold is realized through its derivatives. Below, we explore the primary mechanisms of action that have been successfully targeted by compounds synthesized from this core.

Mechanism I: ATP-Competitive Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3][4] The thiazole scaffold is a cornerstone in the design of potent ATP-competitive kinase inhibitors.

Causality of Action: The thiazole ring acts as a stable anchor that can be functionalized to interact with specific residues within the ATP-binding pocket of a target kinase. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and halting the aberrant signaling cascade that drives cellular proliferation.[3]

A prime example is Dasatinib , a potent second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[5] While not directly synthesized from the title compound in all commercial routes, its structure contains a critical 2-aminothiazole carboxamide moiety, highlighting the importance of this scaffold. Dasatinib's mechanism involves binding to both the active and inactive conformations of the BCR-ABL kinase, the fusion protein driving CML, which allows it to overcome resistance to earlier inhibitors like imatinib.[6][7] The thiazole core is integral to orienting the side chains that confer this broad activity profile.[8]

Signaling Pathway: Generalized Kinase Inhibition

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., BCR-ABL) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Proliferation Gene Transcription & Cell Proliferation P_Substrate->Proliferation Signal Propagation Inhibitor Thiazole-Based Inhibitor Inhibitor->Kinase Binding to ATP Pocket

Caption: ATP-competitive inhibition by a thiazole-based drug.

Mechanism II: Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] Inhibiting MAGL increases 2-AG levels, enhancing cannabinoid receptor signaling, which has therapeutic potential for treating pain, inflammation, and neurodegenerative diseases.[10][11]

Causality of Action: Thiazole-5-carboxylate derivatives have been developed as potent, irreversible inhibitors of MAGL.[12] The mechanism involves the thiazole scaffold positioning a reactive group (e.g., a carbamate) to form a covalent bond with the catalytic serine nucleophile (Ser122) in the MAGL active site.[13] This irreversible carbamoylation permanently inactivates the enzyme, leading to a sustained elevation of 2-AG.

Derivative ClassTarget EnzymeMechanismTherapeutic ApplicationIC50 (µM)Reference
Thiazole-5-carboxylate CarbamatesMAGLCovalent modification of Ser122Anticancer, Neuroprotection0.037 - 9.60[6]
2-PhenylthiazolesCYP51Heme iron coordinationAntifungalVaries[2]
2-AminothiazolesCarbonic Anhydrase IActive site bindingNot specified0.008[7]
2-AminothiazolesAcetylcholinesteraseActive site bindingNot specified0.129[7]

Table 1: Summary of quantitative data for various thiazole derivatives.

Mechanism III: Disruption of Fungal Cell Membranes via CYP51 Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[14] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising membrane integrity and arresting fungal growth.[15]

Causality of Action: The thiazole ring, similar to the azole ring in established antifungal drugs, acts as a key pharmacophore for CYP51 inhibition. The mechanism relies on the nitrogen atom of the thiazole ring coordinating with the heme iron atom at the core of the CYP51 active site.[14][15] This interaction blocks the enzyme's catalytic function, preventing the demethylation of lanosterol, a critical step in the ergosterol pathway.[16][17] Thiazole derivatives can be designed to achieve high selectivity for fungal CYP51 over its human homolog, minimizing host toxicity.[18]

Experimental Validation: A Guide for the Bench Scientist

Validating the mechanism of action for a novel derivative of this compound requires a systematic, multi-assay approach. The following protocols provide a self-validating framework for characterizing new chemical entities.

Experimental Workflow: From Synthesis to Mechanism

experimental_workflow Start Synthesize Derivative from This compound Purity Confirm Purity & Structure (NMR, LC-MS, HRMS) Start->Purity PrimaryScreen Primary Screen: Antiproliferative Assay (MTT) Purity->PrimaryScreen Hit Active Hit Identified? (IC50 < 10 µM) PrimaryScreen->Hit MechanismAssay Mechanism-Based Assays Hit->MechanismAssay Yes Stop End: Inactive or Re-design Hit->Stop No KinaseAssay In Vitro Kinase Assay MechanismAssay->KinaseAssay EnzymeAssay Specific Enzyme Assay (e.g., MAGL, CYP51) MechanismAssay->EnzymeAssay Docking Computational: Molecular Docking MechanismAssay->Docking Lead Lead Candidate for Further Optimization KinaseAssay->Lead EnzymeAssay->Lead Docking->Lead

Caption: A logical workflow for characterizing novel thiazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in signal indicates inhibition.[19]

  • Materials:

    • Recombinant kinase of interest (e.g., ABL, SRC).

    • Specific kinase substrate peptide.

    • ATP (at Km concentration for the target kinase).

    • Test compound (novel thiazole derivative) serially diluted in DMSO.

    • Staurosporine (positive control inhibitor).

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Plating: Dispense 1 µL of serially diluted test compound, positive control, or DMSO (vehicle control) into the wells of a 384-well plate.

    • Kinase Addition: Add 2 µL of kinase solution (in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 2 µL of ATP/substrate mixture (in assay buffer) to initiate the reaction.

    • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[19]

Protocol 2: Antiproliferative Activity via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[20]

  • Materials:

    • Cancer cell line of interest (e.g., K562 for CML).

    • Complete cell culture medium.

    • Test compound (novel thiazole derivative) serially diluted.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Sterile 96-well flat-bottom culture plates.

  • Procedure:

    • Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Cell Treatment: Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 3: Molecular Docking to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[22] This provides invaluable insight into potential binding interactions and can guide further SAR studies.

  • Software:

    • AutoDock Tools (MGLTools) for preparing files.[23]

    • AutoDock Vina or AutoDock 4 for the docking calculation.

    • PyMOL or Chimera for visualization.

  • Procedure:

    • Target Preparation: Obtain the crystal structure of the target protein (e.g., ABL kinase, MAGL) from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any non-essential protein chains. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[24]

    • Ligand Preparation: Draw the 3D structure of the novel thiazole derivative using a chemical drawing program. Minimize its energy and save it in a suitable format (e.g., .pdb or .mol2). Define rotatable bonds.

    • Grid Box Generation: Define the search space (grid box) for docking. This is typically centered on the known active site or a pocket identified from the crystal structure. The box should be large enough to accommodate the ligand in various orientations.

    • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates binding affinity.[25]

    • Analysis of Results: Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most likely binding mode. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which can explain the compound's activity.[23]

Conclusion and Future Directions

This compound is not merely a chemical intermediate; it is an enabling scaffold for the discovery of novel therapeutics. Its true mechanism of action is a function of the ingenuity of the medicinal chemist. By leveraging this core, researchers have successfully developed compounds that operate through diverse and potent mechanisms, including the inhibition of kinases, lipases, and microbial enzymes. The future development of this scaffold will likely involve its application in creating bifunctional molecules, PROTACs, and covalent inhibitors targeting novel disease pathways. The experimental and computational workflows detailed in this guide provide a robust framework for continuing this vital work, accelerating the journey from a simple heterocyclic building block to a life-saving therapeutic agent.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Core Mechanism of Action of Monoacylglycerol Lipase (MAGL) Inhibitors.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • Patsnap Synapse. (2024, June 21). What are MAGL inhibitors and how do they work?
  • ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
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  • Proteopedia. (2017, January 18). Dasatinib.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives.
  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • ChemicalBook. (n.d.). This compound CAS#: 81449-93-6.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.
  • Abcam. (n.d.). MTT assay protocol.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Monoglyceride lipase: structure and inhibitors. (n.d.). PubMed Central.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2025, October 13).
  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. (n.d.). PubMed Central.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Gosset. (n.d.). Cytochrome P450 14α-Demethylase (CYP51).
  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PubMed Central.
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  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
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  • Meiler Lab. (n.d.). Small Molecule Docking.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • 81449-93-6(ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYL

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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Chlorothiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-chlorothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel bioactive compounds and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of this compound. This in-depth guide offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this important molecule.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the systematic numbering of key atoms, is presented below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Figure 1: Molecular Structure of this compound.

The following sections will delve into the specific spectroscopic signatures of this molecule, explaining the rationale behind the expected signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic proton on the thiazole ring and the two sets of protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH-4
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation and Rationale:

  • Aromatic Proton (H-4): The lone proton on the thiazole ring is expected to appear as a singlet in the downfield region (~8.2 ppm). Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the ester functionality.

  • Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, resulting in a quartet at approximately 4.4 ppm. These protons are split by the three neighboring methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.4 ppm, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~155C-2 (Thiazole)
~145C-4 (Thiazole)
~125C-5 (Thiazole)
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing at the lowest field (~162 ppm).

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the heteroatoms and the substituents. C-2, being attached to both nitrogen and chlorine, is significantly deshielded (~155 ppm). C-4 and C-5 appear in the aromatic region, with their precise shifts influenced by the substitution pattern.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is deshielded by the adjacent oxygen and resonates around 62 ppm, while the terminal methyl carbon (-OCH₂CH₃) is found in the upfield region at approximately 14 ppm.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample Dissolve ~5-10 mg of This compound in ~0.7 mL of CDCl₃ TMS Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) Sample->TMS Tube Transfer the solution to a 5 mm NMR tube TMS->Tube Spectrometer Place the NMR tube in the spectrometer's probe Lock Lock onto the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra using standard pulse sequences Shim->Acquire Process Apply Fourier transform, phase correction, and baseline correction Reference Reference the spectra to the TMS signal at 0 ppm Process->Reference Integrate Integrate the ¹H NMR signals and assign chemical shifts Reference->Integrate

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, and vibrations of the thiazole ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (Thiazole)
~2980MediumAliphatic C-H stretch (-CH₂CH₃)
~1720StrongC=O stretch (Ester)
~1540MediumC=N stretch (Thiazole ring)
~1250StrongAsymmetric C-O-C stretch (Ester)
~1100StrongSymmetric C-O-C stretch (Ester)
~850MediumC-Cl stretch

Interpretation and Rationale:

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1][2]

  • C-H Stretches: The aromatic C-H stretch of the thiazole ring is expected at a slightly higher wavenumber (~3100 cm⁻¹) than the aliphatic C-H stretches of the ethyl group (~2980 cm⁻¹).[1][3]

  • Thiazole Ring Vibrations: The C=N stretching vibration of the thiazole ring typically appears in the 1600-1500 cm⁻¹ region.

  • C-O Stretches: The ester functionality also exhibits strong C-O stretching bands. The asymmetric stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1100 cm⁻¹.[2][4]

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 850 cm⁻¹.[3]

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_SamplePrep_IR Sample Preparation (ATR) cluster_DataAcquisition_IR Data Acquisition cluster_DataProcessing_IR Data Processing Sample_IR Place a small drop of neat This compound on the ATR crystal Background Acquire a background spectrum of the empty ATR crystal Sample_Scan Acquire the sample spectrum Background->Sample_Scan Correction Perform ATR correction and background subtraction Peak_Picking Identify and label the major absorption bands Correction->Peak_Picking

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will confirm the molecular weight and offer insights into the molecule's stability and fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
191/193High[M]⁺ and [M+2]⁺ (Molecular ion peak with isotopic pattern for Cl)
146/148Medium[M - OCH₂CH₃]⁺
118/120Medium[M - COOCH₂CH₃]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 191, corresponding to the molecular weight of this compound (C₆H₆ClNO₂S).[5][6] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 193 with about one-third the intensity of the [M]⁺ peak is expected. This isotopic pattern is a strong indicator of the presence of a single chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for esters involve the loss of the alkoxy group or the entire ester functionality.[7] Therefore, fragments corresponding to the loss of the ethoxy radical (-OCH₂CH₃, m/z 45) to give a fragment at m/z 146/148, and the loss of the entire ethyl carboxylate group (-COOCH₂CH₃, m/z 73) to yield a fragment at m/z 118/120 are anticipated.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_SamplePrep_MS Sample Introduction cluster_Ionization Ionization cluster_Analysis Mass Analysis Sample_MS Introduce a dilute solution of the compound into the mass spectrometer (e.g., via direct infusion or GC/LC) Ionize Ionize the sample using an appropriate method (e.g., Electron Impact - EI) Sample_MS->Ionize Analyze Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer Ionize->Analyze Detect Detect the ions and generate the mass spectrum Analyze->Detect

Figure 4: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust analytical toolkit for researchers in synthetic chemistry, drug discovery, and materials science. By understanding the fundamental principles behind these spectroscopic techniques and following the outlined experimental protocols, scientists can confidently verify the identity and purity of this versatile chemical intermediate, ensuring the integrity of their research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-chloro-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Ethyl 2-Chlorothiazole-5-Carboxylate: A Strategic Starting Material for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 2-chlorothiazole-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal starting material in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structure, featuring a reactive chlorine atom at the 2-position and an ester group at the 5-position of the thiazole ring, provides a versatile scaffold for a wide array of chemical transformations. This guide offers a comprehensive overview of the compound's physicochemical properties, detailed synthetic methodologies, and its strategic applications in modern drug discovery. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists leveraging this key intermediate in their research and development endeavors.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid core for orienting functional groups makes it a "privileged structure" in medicinal chemistry. This compound is a particularly valuable derivative, as the chloro and ethyl ester moieties serve as orthogonal synthetic handles, allowing for sequential and site-selective modifications. This dual functionality is paramount in constructing the complex molecular architectures required for potent and selective therapeutic agents. For instance, the related 2-aminothiazole core is famously found in the anti-cancer drug Dasatinib, highlighting the therapeutic relevance of this heterocyclic system.[2][3][4]

Physicochemical Properties and Safe Handling

A thorough understanding of a starting material's properties is fundamental to its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 81449-93-6[5]
Molecular Formula C₆H₆ClNO₂S[5]
Molecular Weight 191.64 g/mol [5]
Appearance Colorless Oil[5]
Boiling Point 283.9 ± 32.0 °C (Predicted)[5][6]
Density 1.383 ± 0.06 g/cm³ (Predicted)[5][6]
Solubility Chloroform, Dichloromethane, DMSO, Ethyl Acetate[6][7]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[5][6][7]
Safety and Handling Precautions

This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[10] In case of accidental contact, standard first-aid measures should be followed immediately.[10]

Synthesis of this compound

The primary and most reliable method for synthesizing this compound is via a Sandmeyer-type reaction, starting from its 2-amino analogue. This approach is advantageous due to the ready availability of the amino precursor, which can be prepared through the well-established Hantzsch thiazole synthesis.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals a logical synthetic pathway originating from simple, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Route: Diazotization-Chlorination

This transformation involves two key steps: the conversion of the primary aromatic amine on the thiazole ring into a diazonium salt using a nitrite source, followed by the copper(I) chloride-mediated substitution of the diazonium group with a chlorine atom. Butyl nitrite is often preferred over aqueous sodium nitrite for its solubility in organic solvents, enabling a homogeneous reaction medium.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of acetonitrile and tetrahydrofuran (THF).

  • Reaction Setup: In a separate flask, prepare a mixture of the same solvent system containing butyl nitrite (1.5 eq) and cuprous chloride (CuCl, 1.2 eq).

  • Addition: Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the butyl nitrite/CuCl mixture at room temperature (23 °C). The choice to add the amine to the reagents minimizes the accumulation of the unstable diazonium salt.

  • Reaction: Heat the reaction mixture to 65 °C.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 40% ethyl acetate in hexane mobile phase. The disappearance of the starting amine spot indicates reaction completion. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.

  • Workup: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash silica gel column chromatography, eluting with 20% ethyl acetate in hexane to afford the pure ethyl 2-chloro-1,3-thiazole-5-carboxylate. A typical yield for this process is around 40%.[6]

Experimental Workflow Diagram

References

In-Depth Technical Guide: Biological Activity Screening of Ethyl 2-Chlorothiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This guide presents a comprehensive, technically detailed framework for the biological activity screening of ethyl 2-chlorothiazole-5-carboxylate, a key heterocyclic compound with significant potential in drug discovery. Moving beyond simplistic protocols, this document offers a strategic, multi-tiered screening cascade designed to efficiently identify and validate novel therapeutic activities. This guide is intended for researchers, scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and scientifically rigorous investigation.

Introduction: The Thiazole Scaffold and this compound as a Privileged Structure

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for diverse functionalization make it a fertile ground for discovering novel therapeutics. This compound serves as a critical starting material and a key intermediate in the synthesis of more complex thiazole derivatives.[4][5] Its inherent reactivity, particularly at the C2 position, allows for facile modification, making it an ideal candidate for library synthesis and subsequent biological screening.

The rationale for screening this specific molecule is rooted in the established activities of related thiazole-containing compounds, which exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity: Thiazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains.[1][6]

  • Anticancer Activity: Many thiazole-containing molecules demonstrate potent cytotoxic effects against a range of cancer cell lines, often through mechanisms like kinase inhibition or by inducing apoptosis.[1][7][8]

  • Anti-inflammatory Effects: The thiazole nucleus is found in compounds that modulate inflammatory pathways.[1][2][6]

This guide will outline a systematic approach to explore these potential activities in this compound.

Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign requires a logical progression from broad, high-throughput methods to more specific, mechanism-of-action studies.[9][10][11] Our proposed cascade is designed to maximize efficiency and minimize false positives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Lead Optimization & In-Depth Profiling A Compound Preparation & QC (Purity, Solubility) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) A->B Proceed to Cytotoxicity C Antimicrobial Zone of Inhibition Assay (Gram-positive, Gram-negative, Fungi) A->C Proceed to Antimicrobial D Dose-Response & IC50 Determination (for active hits from Tier 1) B->D Active Hit F Minimum Inhibitory Concentration (MIC) (for antimicrobial hits) C->F Active Hit E Mechanism-Specific Assays (e.g., Kinase Inhibition, Apoptosis Assay) D->E G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Model Testing G->H G A Primary Hit Identified (e.g., >50% inhibition at 10 µM) B Prepare 10-Point Serial Dilution (e.g., 100 µM to 5 nM) A->B C Perform Viability Assay (MTT, CellTiter-Glo) B->C D Data Collection (% Viability vs. [Compound]) C->D E Non-Linear Regression Analysis (Sigmoidal Dose-Response Curve) D->E F IC50 Value Calculated E->F G node1 This compound (Hit Compound) C2-Chloro C5-Ester node2 Analog Synthesis node1:c2->node2 node1:c5->node2 node3 C2-Amine Analogs node2->node3 node4 C5-Amide Analogs node2->node4 node5 Biological Screening (IC50, MIC) node3->node5 node4->node5 node6 SAR Model Generation node5->node6

Sources

An In-Depth Technical Guide to Ethyl 2-Chlorothiazole-5-carboxylate Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant pharmaceuticals. Among the myriad of thiazole-based scaffolds, ethyl 2-chlorothiazole-5-carboxylate stands out as a particularly versatile and valuable building block for the synthesis of a diverse array of derivatives and analogs. Its strategic placement of reactive sites—a displaceable chlorine atom at the C2 position and a modifiable ester group at the C5 position—offers a rich platform for chemical exploration and the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives. We will delve into detailed, field-proven synthetic protocols, explore the causality behind experimental choices, and discuss the structure-activity relationships that drive the design of potent and selective drug candidates.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a wide range of biologically active natural products and synthetic compounds.[1][2] Its prevalence in medicinal chemistry can be attributed to several key features:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while protons on substituents can act as donors, facilitating crucial interactions with biological targets.

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability, which is a desirable property in drug candidates.

  • Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The subject of this guide, this compound, serves as a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and other targeted therapies.

Synthesis of the Core Scaffold: this compound

The most common and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate. This transformation involves the diazotization of the amino group followed by a copper-catalyzed displacement with a chloride ion.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a standard procedure for the synthesis of the title compound.

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • t-Butyl nitrite

  • Copper(I) chloride (CuCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of acetonitrile and tetrahydrofuran.

  • In a separate flask, prepare a mixture of acetonitrile and tetrahydrofuran containing t-butyl nitrite (1.5 eq) and copper(I) chloride (1.2 eq).

  • Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the mixture containing the nitrite and copper salt at room temperature.

  • Heat the reaction mixture to 65 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and partition between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[6]

Causality of Experimental Choices:

  • Solvent System: The mixture of ACN and THF is used to ensure the solubility of both the starting material and the reagents.

  • Diazotizing Agent: t-Butyl nitrite is a convenient and efficient source of the nitrosonium ion required for the diazotization of the primary amine.

  • Catalyst: Copper(I) chloride is the classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with chloride.

  • Temperature: Heating the reaction to 65 °C helps to drive the reaction to completion in a reasonable timeframe.

Caption: Synthesis of this compound.

Derivatization at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This allows for the facile introduction of a wide variety of substituents.

Substitution with Amine Nucleophiles

The reaction with primary and secondary amines is a common strategy to introduce diverse functionalities, often leading to compounds with significant biological activity.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 2.0 eq)

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate)

  • A suitable solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or acetonitrile (ACN))

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 - 2.0 eq) and the base (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-thiazole-5-carboxylate derivative.

Trustworthiness of the Protocol: This is a self-validating system as the progress of the reaction can be easily monitored by TLC, and the identity and purity of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Substitution with Thiol Nucleophiles

Thiolates are excellent nucleophiles and readily displace the chloride at the C2 position to form 2-thioether derivatives.

Materials:

  • This compound

  • Desired thiol (1.1 eq)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH))

  • A suitable solvent (e.g., DMF, THF, or ethanol)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in the chosen solvent.

  • Carefully add the base (1.1 eq) to the solution to generate the thiolate in situ.

  • Add the this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expertise and Experience: The choice of base is critical. For less acidic thiols, a stronger base like NaH is required. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the thiol to a disulfide.[7]

Substitution with Oxygen Nucleophiles

The synthesis of 2-alkoxy or 2-aryloxy derivatives can be achieved by reacting with the corresponding alcohol or phenol in the presence of a strong base.

Materials:

  • This compound

  • Desired alcohol or phenol (1.5 eq)

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

  • Carefully add the strong base (1.5 eq) to the solution and stir until the evolution of hydrogen gas ceases (in the case of NaH).

  • Add the this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture as necessary to drive the reaction to completion.

  • Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as described in the previous protocols.

Modification of the C5-Ester Group

The ethyl ester at the C5 position is another key handle for derivatization, allowing for the synthesis of carboxylic acids, amides, and alcohols.

Hydrolysis to the Carboxylic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • A mixture of THF and water or methanol and water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the this compound (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-chlorothiazole-5-carboxylic acid.[8]

Amidation of the Carboxylic Acid

The carboxylic acid can be coupled with a wide range of amines to form amides, a key structural motif in many pharmaceuticals. The anticancer drug Dasatinib, for instance, features a 2-aminothiazole-5-carboxamide core.[9]

Materials:

  • 2-Chlorothiazole-5-carboxylic acid

  • Desired amine (1.1 eq)

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF or dichloromethane (DCM)

Procedure:

  • In an anhydrous solvent, dissolve the 2-chlorothiazole-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and the coupling reagent (1.2 eq).

  • Add the base (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Caption: Key Modifications of the C5-Ester Group.

Reduction to the Alcohol

The ester group can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous THF

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH4 (1.5 - 2.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield (2-chlorothiazol-5-yl)methanol.[10]

Authoritative Grounding: The use of LiAlH4 for the reduction of esters to primary alcohols is a well-established and powerful transformation in organic synthesis.[4][11]

Synthesis of C4-Substituted Analogs

To access analogs with substituents at the C4 position, the Hantzsch thiazole synthesis is the most widely employed method. This powerful reaction allows for the construction of the thiazole ring from an α-haloketone and a thioamide. By varying the α-haloketone, a wide range of substituents can be introduced at the C4 and C5 positions.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • An appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate for a C4-methyl group)

  • Thiourea or a substituted thioamide

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the α-haloketone (1.0 eq) and the thioamide (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.[12]

Structure-Activity Relationships (SAR) and Applications in Drug Discovery

The this compound scaffold has been extensively utilized in the development of kinase inhibitors. A prominent example is the synthesis of analogs of Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9]

The general structure-activity relationships for many 2-aminothiazole-5-carboxamide-based kinase inhibitors reveal several key features:

  • The 2-amino substituent: This group is often a larger, substituted aromatic or heteroaromatic moiety that occupies the ATP-binding pocket of the kinase and contributes significantly to the potency and selectivity of the inhibitor.

  • The 5-carboxamide: The amide NH often forms a crucial hydrogen bond with the hinge region of the kinase. The substituent on the amide nitrogen can be varied to modulate pharmacokinetic properties.

  • The C4 position: Substituents at this position can influence the overall conformation of the molecule and can be optimized to enhance binding affinity or improve physicochemical properties.

The following table summarizes the biological activity of some representative thiazole derivatives:

CompoundTarget/AssayActivity (IC50/Inhibition)Reference
Dasatinib Analog (6d)K563 leukemia cellsComparable to Dasatinib[2]
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivativeHCT-8 cell line48% inhibition[1]
2-(2-Hydrazinyl)thiazole derivativeStaphylococcus aureusSignificant antibacterial activity[13]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its readily accessible reactive sites allow for the systematic and efficient synthesis of a wide range of derivatives and analogs. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The demonstrated success of these derivatives, particularly in the field of kinase inhibition, underscores the continued importance of the thiazole core in the quest for novel and effective therapeutic agents. As our understanding of disease biology deepens, the strategic application of the chemistry described herein will undoubtedly lead to the discovery of the next generation of thiazole-based medicines.

References

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  • Li, Q., Li, X., Liu, X., Wang, M., Zhang, Y., & Li, Z. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1556. [Link][1]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 739-746. [Link][2]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-697.
  • Mishra, S., & Manju. (2020). Thiazole: A versatile lead molecule for drug design and activity. Journal of Pharmaceutical Sciences and Research, 12(1), 1-10.
  • Kaur, R., & Kumar, R. (2018). Thiazole containing compounds as anticancer agents: A review. Mini reviews in medicinal chemistry, 18(16), 1365-1383.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
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  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.
  • Lombardo, F., Shalaeva, M. Y., Tupper, K. A., Gao, F., & Abraham, M. H. (2004). Elog P for drug-like compounds: is it really predictable?. Journal of medicinal chemistry, 47(1), 128-135.
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  • Martin, Y. C. (2005). A bioavailability score. Journal of medicinal chemistry, 48(9), 3164-3170.
  • Reddy, T. S., Kulakarni, S., & G, S. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link][9]

  • PubChem. (n.d.). 2-Chlorothiazole-5-carboxylic acid. Retrieved from [Link][8]

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An In-Depth Technical Guide to Ethyl 2-Chlorothiazole-5-Carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the thiazole ring is a "privileged structure," recognized for its wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Ethyl 2-chlorothiazole-5-carboxylate is a pivotal building block that offers chemists a robust and versatile entry point into this valuable chemical space. Its structure is elegantly functionalized for molecular elaboration: a reactive chlorine atom at the C2 position, ripe for substitution, and an ethyl ester at the C5 position, which can be readily modified. These two orthogonal handles allow for the systematic construction of complex molecular architectures, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to synthesize novel therapeutic candidates. This guide provides a comprehensive overview of its synthesis, chemical behavior, and strategic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 81449-93-6[4][5]
Molecular Formula C₆H₆ClNO₂S[5][6]
Molecular Weight 191.64 g/mol [5][6]
Appearance Colorless Oil[5]
Boiling Point (Predicted) 283.9 ± 32.0 °C[4][5]
Density (Predicted) 1.383 ± 0.06 g/cm³[4][5]
Solubility Chloroform, Dichloromethane, DMSO, Ethyl Acetate[5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Synthesis of this compound

The most prevalent and reliable method for synthesizing the title compound is through a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate. This transformation is a cornerstone of heterocyclic chemistry for converting an aromatic amine into a halide.

Mechanism Rationale: The process begins with the in situ formation of a diazonium salt from the C2-amino group using a nitrite source (e.g., butyl nitrite) in an acidic environment. Cuprous chloride (CuCl) then serves as a catalyst, facilitating the displacement of the diazonio group (-N₂) with a chloride ion to yield the target 2-chloro derivative. The choice of butyl nitrite over aqueous sodium nitrite is often preferred for reactions in organic solvents, ensuring homogeneity.

Synthesis cluster_0 Synthesis Pathway start Ethyl 2-aminothiazole-5-carboxylate reagents 1. Butyl Nitrite 2. Cuprous Chloride (CuCl) start->reagents Diazotization & Sandmeyer Reaction product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Ethyl 2-aminothiazole-5-carboxylate[4]
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 g, 6.35 mmol) in a solvent mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) at room temperature (23 °C).

  • Reagent Preparation: In a separate flask, prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing butyl nitrite (1.3 mL, 9.52 mmol) and cuprous chloride (1.0 g, 7.6 mmol).

  • Addition: Slowly add the solution of the starting material to the reagent mixture.

  • Reaction: Heat the combined reaction mixture to 65 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate-hexane mobile phase until the starting material is completely consumed.

  • Workup: After completion, cool the mixture to room temperature. Perform a liquid-liquid extraction by partitioning the mixture between water and ethyl acetate.

  • Isolation: Collect the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash silica gel column chromatography, eluting with 20% ethyl acetate-hexane, to afford pure ethyl 2-chloro-1,3-thiazole-5-carboxylate (yields are reported around 40%).

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from its two distinct reactive sites, which can be addressed sequentially or in a one-pot fashion to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2 position of the thiazole ring is electron-deficient due to the inductive effect of the ring nitrogen and sulfur atoms. This makes the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution. This reaction is the primary method for introducing diverse functionalities.

Causality: A wide range of nucleophiles, particularly primary and secondary amines, can readily displace the chloride. These reactions are typically performed in a polar aprotic solvent such as DMF or NMP and often require heat and the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to neutralize the HCl generated during the reaction. This pathway is fundamental to the synthesis of many kinase inhibitors, which often feature an amino-heterocycle motif for binding to the hinge region of the enzyme's active site.

SNAr cluster_1 Key Reactivity: SNAr at C2 start_mol Ethyl 2-chlorothiazole- 5-carboxylate product_mol Ethyl 2-(nucleophilically substituted)- thiazole-5-carboxylate start_mol->product_mol Base, Heat nucleophile Nucleophile (Nu-H) e.g., R-NH₂ nucleophile->product_mol

Caption: General Nucleophilic Aromatic Substitution (SNAr) Pathway.

Transformations of the C5-Ester Group

The ethyl ester at the C5 position provides a second handle for modification, most commonly through hydrolysis or amidation.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a solvent like THF or methanol.[1] The resulting carboxylic acid is a versatile intermediate itself, ready for further coupling reactions.

  • Amidation: The carboxylic acid can be coupled with a variety of amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This amide bond is a key structural feature in a vast number of pharmaceuticals, including the anti-cancer drug Dasatinib, whose core is a 2-aminothiazole-5-carboxamide.[7]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a field-proven precursor for biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Workflow in Scaffold-Based Drug Design: The typical workflow involves using the C2-chloro position to introduce a key pharmacophoric element, followed by modification of the C5-ester to an amide to fine-tune properties like solubility, cell permeability, and target engagement.

Workflow start_point Ethyl 2-chlorothiazole- 5-carboxylate step1 Step 1: SNAr at C2 (Introduce Key Pharmacophore) start_point->step1 intermediate1 2-Substituted-thiazole Ester Intermediate step1->intermediate1 step2 Step 2: Ester Hydrolysis (Activate C5 Position) intermediate1->step2 intermediate2 2-Substituted-thiazole Carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling (Introduce Diversity / Modulate Properties) intermediate2->step3 final_product Final Drug Candidate Library step3->final_product

Caption: Drug Discovery Workflow using the Thiazole Scaffold.

Examples of Application:

  • Anticancer Agents: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and showed anticancer activity against A-549, Bel7402, and HCT-8 cell lines.[1] The synthesis of these compounds relies on the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide bond formation.

  • Kinase Inhibitors: The 2-aminothiazole moiety is a well-established "hinge-binder" in many kinase inhibitors. This compound provides a direct route to synthesize derivatives where the C2 substituent is varied, allowing for the exploration of structure-activity relationships (SAR) to improve potency and selectivity.[2]

  • Herbicidal and Fungicidal Agents: Research has also demonstrated that derivatives of the thiazole-5-carboxylate scaffold possess herbicidal and fungicidal activities, highlighting the broad utility of this chemical class beyond pharmaceuticals.[8][9]

Representative Experimental Protocol: SNAr with an Amine
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the desired primary or secondary amine (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a high-value, versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity at two distinct positions—the C2-chloride and the C5-ester—provides a reliable and strategic platform for constructing diverse libraries of compounds. The straightforward synthesis of the parent molecule and the robust nature of its subsequent transformations ensure its continued importance in academic and industrial research. For scientists engaged in the discovery of novel therapeutics, particularly in oncology and infectious diseases, mastery of the chemistry of this scaffold is a critical asset in the quest for new and effective medicines.

References

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • This compound 81449-93-6 Purity 98%min China. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Ethyl 2-chloro-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from Ethyl 2-Chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid scaffold make it a cornerstone in medicinal chemistry. Ethyl 2-chlorothiazole-5-carboxylate, in particular, has emerged as a highly versatile and strategic building block for the synthesis of a diverse array of bioactive molecules. The presence of a reactive chlorine atom at the 2-position, activated by the electron-withdrawing nature of the thiazole ring and the 5-carboxylate group, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthetic pathways originating from this key intermediate, with a focus on detailed, field-proven protocols for the preparation of derivatives with significant therapeutic potential, including kinase and enzyme inhibitors.

Part 1: Synthesis of the Key Precursor: this compound

The journey to a diverse library of derivatives begins with the efficient synthesis of the starting material. The most common and reliable route involves a two-step process starting from ethyl 3-ethoxyacrylate.

Protocol 1.1: Hantzsch-type Thiazole Synthesis of Ethyl 2-Aminothiazole-5-carboxylate

This protocol is a modification of the classic Hantzsch thiazole synthesis, which is a cornerstone of heterocyclic chemistry.

Rationale: The reaction proceeds via an initial bromination of the electron-rich enol ether, ethyl 3-ethoxyacrylate, to form a reactive α-bromo intermediate. This intermediate is then condensed with thiourea. The nucleophilic sulfur of thiourea attacks the carbon bearing the bromine, and subsequent intramolecular cyclization and dehydration yield the stable 2-aminothiazole ring system.[1]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).

  • Bromination: Cool the solution to -10 °C using an ice-salt bath. Slowly add a solution of N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) in the same solvent mixture through the dropping funnel, maintaining the temperature below -5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC).

  • Thiazole Ring Formation: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion. Heat the mixture to 80 °C and maintain this temperature for 1 hour.[1]

  • Work-up and Isolation: Cool the reaction to room temperature and add 20 mL of concentrated ammonia solution. A paste will form. Stir for 10 minutes, then filter the solid.

  • Purification: Wash the filter cake with cold water and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate as a solid.

Reactant Molecular Weight ( g/mol ) Amount (g) Moles Equivalents
Ethyl 3-ethoxyacrylate144.1714.40.11.0
N-Bromosuccinimide177.9819.60.111.1
Thiourea76.127.60.11.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
Ethyl 2-aminothiazole-5-carboxylate172.2117.270-80%
Protocol 1.2: Sandmeyer-type Conversion to this compound

Rationale: This reaction is a variation of the Sandmeyer reaction, where the amino group of the 2-aminothiazole is converted into a diazonium salt, which is then displaced by a chloride ion. The use of an alkyl nitrite in a non-aqueous solvent provides a convenient source of the nitrosyl cation for diazotization. A copper(I) salt is used as a catalyst to facilitate the displacement of the diazonium group.

Experimental Protocol:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing cuprous chloride (CuCl) (1.0 g, 10.1 mmol).

  • Diazotization and Substitution: In a separate flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 g, 5.8 mmol) in a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL). Slowly add this solution to the stirred suspension of cuprous chloride.

  • Addition of Alkyl Nitrite: To the reaction mixture, add tert-butyl nitrite (1.3 mL, 10.9 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring, further accentuated by the ester group at the 5-position, makes the 2-chloro substituent an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, particularly amines, which is a key step in the synthesis of many kinase inhibitors. The generally accepted mechanism for SNAr reactions involves a two-step addition–elimination sequence via a discrete, non-aromatic Meisenheimer complex.[2]

Caption: Figure 1: S-N-Ar Mechanism on 2-Chlorothiazole.

Protocol 2.1: General Procedure for the Amination of this compound

Rationale: This protocol describes the reaction with primary or secondary amines. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. The choice of solvent depends on the boiling point required for the reaction to proceed at a reasonable rate; polar aprotic solvents like DMF or DMSO are often effective.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), 5 mL) in a sealed tube or microwave vial, add the desired amine (1.2-2.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Amine Nucleophile Product Potential Application
Aniline derivativesEthyl 2-(arylamino)thiazole-5-carboxylateKinase inhibitors, anticancer agents[3]
Piperazine derivativesEthyl 2-(piperazin-1-yl)thiazole-5-carboxylateScaffolds for various CNS-active agents
MorpholineEthyl 2-morpholinothiazole-5-carboxylateBioisosteric replacement in drug design

Part 3: Derivatization via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is widely used in pharmaceutical synthesis.[4][5] It allows for the coupling of the 2-chloro position of the thiazole with a variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in creating biaryl structures, which are common motifs in many drug molecules.

Suzuki_Coupling Figure 2: Suzuki-Miyaura Coupling Workflow sub This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) sub->reagents Mix reaction Heat (80-100 °C) Inert Atmosphere reagents->reaction Apply Conditions product Ethyl 2-Arylthiazole-5-carboxylate reaction->product Yields

Caption: Figure 2: Suzuki-Miyaura Coupling Workflow.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. A base is required to activate the boronic acid for transmetalation.[6][7]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Arylboronic Acid Product Potential Application
Phenylboronic acidEthyl 2-phenylthiazole-5-carboxylateCore structure for various bioactive compounds
4-Methoxyphenylboronic acidEthyl 2-(4-methoxyphenyl)thiazole-5-carboxylateAnticancer and anti-inflammatory agents
Pyridine-3-boronic acidEthyl 2-(pyridin-3-yl)thiazole-5-carboxylateKinase inhibitors, CNS drug candidates

Part 4: Applications in Drug Discovery

Derivatives of this compound are prominent in several therapeutic areas.

  • Oncology: The 2-aminothiazole-5-carboxamide scaffold is a key component of the FDA-approved anticancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases. The synthetic strategies outlined above are directly applicable to the synthesis of Dasatinib analogues and other kinase inhibitors targeting pathways such as c-Met.[3]

  • Inflammatory Diseases: A notable example is the development of soluble epoxide hydrolase (sEH) inhibitors. These enzymes are involved in the metabolism of anti-inflammatory fatty acids. Potent sEH inhibitors based on a thiazole-5-carboxamide structure have been developed, with some candidates entering clinical trials for inflammatory conditions. The core of these inhibitors can be constructed using the synthetic routes described herein.

Conclusion

This compound is a high-value starting material that provides a gateway to a vast chemical space of medicinally relevant compounds. The protocols detailed in this guide for nucleophilic aromatic substitution and Suzuki-Miyaura coupling offer robust and versatile methods for the synthesis of diverse libraries of thiazole derivatives. By understanding the underlying chemical principles and applying these field-tested procedures, researchers in drug discovery and development can efficiently generate novel molecular entities for the identification of next-generation therapeutics.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available at: [Link]

  • Potent soluble epoxide hydrolase inhibitors based on thiazole-5-carboxamide structure with imidazolidinone moiety as a secondary pharmacophore. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation Of Novel Imidazolidinone-Thiazole Amide Hybrids As Inhibitors Of Human Soluble Epoxide Hydrolase. AVESIS. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

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The Versatile Intermediate: Ethyl 2-Chlorothiazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold's Enduring Legacy in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the thiazole's capacity to act as a bioisosteric replacement for other aromatic systems, its role as a key hydrogen bond acceptor, and its ability to serve as a rigid core to orient pharmacophoric groups.

Within the diverse landscape of thiazole-based building blocks, ethyl 2-chlorothiazole-5-carboxylate has emerged as a particularly valuable and versatile intermediate for the synthesis of complex drug molecules. Its strategic placement of a reactive chlorine atom at the 2-position and an ester group at the 5-position provides synthetic chemists with two orthogonal handles for molecular elaboration. This application note will provide a detailed exploration of the synthesis and utility of this compound, offering in-depth protocols and insights into its application in the discovery and development of novel therapeutic agents.

Synthesis of this compound: A Tale of Two Steps

The most common and efficient route to this compound begins with its amino precursor, ethyl 2-aminothiazole-5-carboxylate. This two-step sequence involves the initial construction of the thiazole ring followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.

Step 1: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate

The Hantzsch thiazole synthesis and its variations are the most widely employed methods for constructing the 2-aminothiazole core. A robust and scalable protocol involves the reaction of ethyl 3-ethoxyacrylate with thiourea in the presence of an electrophilic brominating agent like N-bromosuccinimide (NBS).

Rationale for Experimental Choices:

  • Ethyl 3-ethoxyacrylate: This starting material provides the three-carbon backbone of the thiazole ring and the C5-carboxylate functionality. The ethoxy group acts as a leaving group during the cyclization.

  • N-Bromosuccinimide (NBS): NBS serves as an in-situ source of electrophilic bromine, which activates the double bond of ethyl 3-ethoxyacrylate for nucleophilic attack by the sulfur of thiourea.

  • Thiourea: This reagent provides the nitrogen and sulfur atoms for the thiazole ring, as well as the C2-amino group.

  • One-Pot Procedure: Combining the bromination and cyclization steps into a one-pot reaction enhances efficiency by avoiding the isolation of the potentially unstable bromo intermediate.[3]

Detailed Protocol for Ethyl 2-Aminothiazole-5-carboxylate Synthesis:

  • To a solution of ethyl 3-ethoxyacrylate (1.0 equiv) in a 1:1 mixture of dioxane and water, cool the reaction to -10 °C.

  • Slowly add N-bromosuccinimide (1.1 equiv) portion-wise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Add thiourea (1.0 equiv) to the reaction mixture and heat to 80 °C for 1-2 hours.

  • Cool the reaction to room temperature and basify with concentrated ammonium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.

ReagentMolar Equiv.Purpose
Ethyl 3-ethoxyacrylate1.0C3 backbone and C5-ester
N-Bromosuccinimide (NBS)1.1Electrophilic bromine source for activation
Thiourea1.0Source of N, S, and the C2-amino group
Dioxane/Water-Solvent system
Concentrated Ammonium Hydroxide-Basification to induce precipitation and neutralize acidic byproducts

Table 1: Reagents and their roles in the synthesis of ethyl 2-aminothiazole-5-carboxylate.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a classic transformation that converts an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[4][5]

Rationale for Experimental Choices:

  • t-Butyl nitrite: This reagent is a convenient and efficient diazotizing agent, particularly in organic solvents. It generates the nitrosonium ion in situ, which reacts with the amino group.

  • Copper(I) chloride (CuCl): CuCl is the catalyst of choice for the Sandmeyer chlorination. It facilitates the single-electron transfer (SET) mechanism that leads to the formation of an aryl radical and the subsequent chlorine transfer.

  • Acetonitrile: This polar aprotic solvent is well-suited for Sandmeyer reactions, effectively solvating the reagents and intermediates.

Detailed Protocol for Sandmeyer Reaction:

  • In a well-ventilated fume hood, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 equiv) in anhydrous acetonitrile.

  • In a separate flask, prepare a slurry of copper(I) chloride (1.2 equiv) in acetonitrile.

  • To the copper(I) chloride slurry, add t-butyl nitrite (1.5 equiv) at room temperature.

  • Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the copper(I) chloride and t-butyl nitrite mixture. Gas evolution (N₂) will be observed.

  • Heat the reaction mixture to 60-65 °C and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

ReagentMolar Equiv.Purpose
Ethyl 2-aminothiazole-5-carboxylate1.0Starting material
t-Butyl nitrite1.5Diazotizing agent
Copper(I) chloride (CuCl)1.2Catalyst for chlorination
Acetonitrile-Solvent

Table 2: Reagents and their roles in the Sandmeyer synthesis of this compound.

The Synthetic Utility of this compound in Drug Discovery

The presence of the chloro and ester groups on the thiazole ring of this compound allows for a wide range of subsequent chemical transformations. The C2-chloro group is particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the C5-ester can be hydrolyzed, reduced, or converted to an amide.

Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib

A prime example of the utility of this intermediate is in the synthesis of the multi-targeted kinase inhibitor, Dasatinib (SPRYCEL®), which is used to treat chronic myelogenous leukemia (CML).[6] While the commercial synthesis of Dasatinib itself follows a different route, the 2-aminothiazole-5-carboxamide core is a key structural feature, and many analogs and potential second-generation inhibitors are synthesized using intermediates derived from this compound.[7][8]

The general synthetic strategy involves the sequential reaction at the C2 and C5 positions of the thiazole ring.

G A Ethyl 2-chlorothiazole- 5-carboxylate B Buchwald-Hartwig Amination A->B R-NH2, Pd catalyst, base C Ethyl 2-(arylamino)thiazole- 5-carboxylate B->C F Hydrolysis C->F LiOH or NaOH D Amide Coupling E Kinase Inhibitor (e.g., Dasatinib Analog) D->E G 2-(Arylamino)thiazole- 5-carboxylic acid F->G G->D Amine, coupling agent

Caption: Synthetic pathway to kinase inhibitors.

1. Buchwald-Hartwig Amination at the C2 Position:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] It allows for the coupling of the C2-chloro position of the thiazole with a wide variety of primary and secondary amines, which is a key step in building the core of many kinase inhibitors.

Rationale for Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos or Buchwald's biaryl phosphine ligands are crucial for facilitating the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination of the product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the formation of the palladium-amide complex.

General Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Add a base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

2. Amide Bond Formation at the C5 Position:

Following the installation of the desired amine at the C2 position, the ethyl ester at the C5 position is typically hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then coupled with another amine to form the final amide bond, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.

Protocol for Hydrolysis and Amide Coupling:

  • Hydrolysis:

    • Dissolve the ethyl 2-(arylamino)thiazole-5-carboxylate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Amide Coupling:

    • To a solution of the 2-(arylamino)thiazole-5-carboxylic acid (1.0 equiv) in a suitable solvent like DMF, add a coupling agent such as HATU or HOBt/EDC (1.1 equiv) and a base like diisopropylethylamine (DIPEA) (2.0 equiv).

    • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equiv) and continue stirring at room temperature until the reaction is complete.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

The 2-chlorothiazole scaffold is also a valuable starting point for the synthesis of inhibitors of other kinase families, such as Glycogen Synthase Kinase-3 (GSK-3).[4][12][13] GSK-3 is a key enzyme in various signaling pathways, and its dysregulation has been implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.

G A Ethyl 2-chlorothiazole- 5-carboxylate B Suzuki Coupling A->B Ar-B(OH)2, Pd catalyst, base C Ethyl 2-arylthiazole- 5-carboxylate B->C D Further Modifications C->D e.g., Hydrolysis, Amide Coupling E GSK-3 Inhibitor D->E

Caption: Synthetic pathway to GSK-3 inhibitors.

Suzuki-Miyaura Cross-Coupling at the C2 Position:

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[14][15][16] In the context of our intermediate, this reaction allows for the introduction of a variety of aryl or heteroaryl groups at the C2 position of the thiazole ring.

Rationale for Experimental Choices:

  • Palladium Catalyst: Similar to the Buchwald-Hartwig amination, a palladium(0) catalyst is required. Catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly used.

  • Arylboronic Acid: This is the source of the aryl or heteroaryl group to be coupled. A wide variety of boronic acids are commercially available or can be readily synthesized.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound has proven to be a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a powerful platform for the construction of complex molecular architectures. The ability to selectively perform cross-coupling and nucleophilic substitution reactions at the C2 position, coupled with the diverse chemistry of the C5-ester, allows for the rapid generation of compound libraries for structure-activity relationship studies. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

  • Chen, B.-C., et al. (2010).
  • Wen, B., et al. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1409-1417.
  • D'Auria, M., & Racioppi, R. (2015).
  • Smalley, J. J., et al. (2018). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 107-120.
  • Witherington, J., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094.
  • Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]

  • Li, J., et al. (2019). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
  • Asian Journal of Chemistry. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1239-1244.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ARKIVOC. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Al-Otaibi, A. M., et al. (2020). Design, synthesis, and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances, 10(45), 26867-26883.
  • Kary, P. S., et al. (2013). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 56(4), 1466-1476.
  • ResearchGate. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: Applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Meng, G., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15862-15875.
  • Asghar, M. N., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2737-2766.
  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 4, 32.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Semantic Scholar. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]

  • Wang, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112941.
  • Chung, K. H., et al. (2013). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 54(44), 5945-5948.
  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 192, 112185.
  • ResearchGate. (2014). Medicinal significance of benzothiazole scaffold: An insight view. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • Singh, P., & Kaur, M. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Mini reviews in medicinal chemistry, 14(1), 93-116.
  • Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2213.
  • ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]

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Suzuki Coupling Reactions with Ethyl 2-chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Thiazoles:

This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using ethyl 2-chlorothiazole-5-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are leveraging this versatile building block for the synthesis of complex molecules. This guide covers the underlying principles, optimization strategies, a detailed experimental protocol, and troubleshooting advice to ensure successful and reproducible outcomes.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1] Derivatives of thiazole-5-carboxamides, for instance, are explored as potent antioxidant agents.[1] The ability to functionalize the thiazole nucleus at specific positions is crucial for developing novel compounds and exploring structure-activity relationships (SAR).[2] this compound is a key intermediate in this field, serving as a precursor for various pharmaceutical targets, including anti-cancer drugs like Dasatinib.[3][4][5]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[6][7] However, the use of heteroaryl chlorides, particularly those rendered electron-deficient by substituents like the ethyl carboxylate group, presents unique challenges. These substrates can be less reactive than their bromide or iodide counterparts, often requiring carefully optimized conditions to achieve high yields and avoid catalyst deactivation.[8][9] This guide provides the necessary insights to navigate these challenges effectively.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][10][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for chloro-heterocycles. The electron-withdrawing nature of the ester group can facilitate this step, but the inherent strength of the C-Cl bond still requires an efficient catalytic system.[2]

  • Transmetalation : Before this step, the boronic acid partner must be activated by a base to form a more nucleophilic boronate complex.[12][13] This boronate then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical to ensure efficient boronate formation without promoting unwanted side reactions.[7][12]

  • Reductive Elimination : In the final step, the two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][13]

Suzuki_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Cl) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Regeneration Product Ar-R' (Coupled Product) TM_Complex->Product Reductive Elimination ArCl Ar-Cl (this compound) ArCl->OA_Complex Boronate R'-B(OR)₃⁻ Boronate->TM_Complex Base Base (e.g., K₃PO₄) BoronicAcid R'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate, Hexane, Water (for workup and chromatography)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Assembly - Add solids (thiazole, boronic acid, base) to an oven-dried Schlenk flask. B 2. Inert Atmosphere - Seal flask and purge with Argon/N₂ for 15-20 minutes. A->B C 3. Catalyst & Solvent Addition - Add Pd catalyst under positive inert gas pressure. - Add degassed solvent via syringe. B->C D 4. Reaction - Heat mixture (e.g., 80-110 °C) with vigorous stirring. - Monitor progress by TLC or LC-MS. C->D E 5. Workup - Cool to RT, dilute with ethyl acetate and water. - Separate layers, extract aqueous phase. D->E F 6. Purification - Combine organic layers, dry over Na₂SO₄, filter, and concentrate. - Purify crude product via silica gel column chromatography. E->F G 7. Product Characterization - Analyze purified product (NMR, MS). F->G

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).[14]

  • Inerting the System : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8][15]

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv). Subsequently, add the previously degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[14][16] Rigorous degassing of the solvent by bubbling with an inert gas for 20-30 minutes is crucial to prevent catalyst oxidation and homocoupling side reactions.[8][16]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[14][15] Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.[8][17]

  • Aqueous Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[2][15]

  • Extraction and Drying : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired product.[2][17]

Optimization and Parameter Selection

Achieving high yields with electron-deficient heteroaryl chlorides requires careful selection of reaction parameters. The following table summarizes key considerations.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ with ligand, or modern precatalysts (e.g., Buchwald G3/G4).[12][14][17]Precatalysts ensure efficient and reproducible generation of the active Pd(0) species. For challenging substrates, they often outperform traditional catalysts like Pd(PPh₃)₄.[15]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[8][14]These ligands stabilize the Pd(0) center, prevent catalyst decomposition, and accelerate the rate-limiting oxidative addition step, which is crucial for unreactive chlorides.[8][9][18]
Base K₃PO₄, Cs₂CO₃.[8][15][17]Stronger, non-hydroxide bases are often required to facilitate the activation of the boronic acid (transmetalation step), especially with sterically hindered or electron-deficient partners.[14][15] Finely powdered base increases surface area and reactivity.[14]
Solvent Anhydrous, degassed Toluene, Dioxane, or THF, often with a small amount of water.[8][15][17]The choice of solvent affects solubility and reaction kinetics. The presence of some water can aid in dissolving the base and facilitate boronate formation, but excess water can lead to protodeboronation.[15][17]
Temperature 80–120 °C.[17]Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond. However, excessively high temperatures can lead to catalyst decomposition.[8]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) not generated or has decomposed.[15] 2. Inefficient Oxidative Addition: C-Cl bond is difficult to break.[8]1. Use a modern, air-stable precatalyst (e.g., Buchwald G2/G3/G4).[14] 2. Screen more electron-rich and bulky ligands (e.g., SPhos, RuPhos) to facilitate oxidative addition.[8][15] 3. Increase the reaction temperature cautiously.[15]
Boronic Acid Decomposition (Protodeboronation) 1. Harsh Basic Conditions or presence of excess water.[15][17] 2. Elevated Temperatures.[15]1. Use a milder base (e.g., K₂CO₃, KF) if the substrate allows.[15][17] 2. Ensure solvents are anhydrous and minimize the amount of water co-solvent.[17] 3. Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[13][15]
Homocoupling of Boronic Acid Presence of dissolved oxygen in the reaction mixture, which can promote Pd(II)-catalyzed homocoupling.[16][17]1. Rigorously degas all solvents and the reaction setup by sparging with an inert gas.[16] 2. Maintain a positive pressure of Argon or Nitrogen throughout the reaction.[8][16] 3. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) to minimize the presence of Pd(II) at the start.[16]
Formation of Palladium Black Catalyst decomposition or aggregation, often due to high temperatures or the presence of oxygen.[8]1. Ensure a strictly inert atmosphere.[8] 2. Use a more stable ligand or a higher ligand-to-palladium ratio to better stabilize the catalytic species.[8][17] 3. Attempt the reaction at a lower temperature for a longer duration.[8]

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. - ResearchGate. (n.d.). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017). Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025). Retrieved from [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes on Cyclization Reactions Involving Ethyl 2-Chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the thiazole nucleus stands as a privileged scaffold, underpinning the structure of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Ethyl 2-chlorothiazole-5-carboxylate, in particular, has emerged as a highly versatile and valuable building block. The presence of a reactive chloro group at the 2-position, an electron-withdrawing carboxylate at the 5-position, and the inherent reactivity of the thiazole ring itself, provide a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of key cyclization reactions involving this substrate, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel heterocyclic entities.

The strategic placement of the chloro and ethyl ester functionalities allows for sequential or one-pot reactions to construct fused ring systems. The chloro atom serves as an excellent leaving group for nucleophilic substitution, while the ester can be manipulated for further cyclization or modification. This dual functionality is a cornerstone of its utility in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

I. Synthesis of Thiazolo[3,2-a]pyrimidines: A Gateway to Bioactive Molecules

Thiazolo[3,2-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds often proceeds through the reaction of a 2-aminothiazole derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. While this compound is not a 2-aminothiazole, it can be readily converted to one, or alternatively, can react with suitable binucleophiles to achieve the same fused ring system.

Mechanistic Rationale

The classical approach involves the initial formation of a 2-aminothiazole, which then acts as a nucleophile to attack a β-dicarbonyl compound, leading to a cyclocondensation reaction. An alternative strategy, and the one we will focus on here, involves the direct reaction of this compound with a binucleophile, such as an amidine or a compound containing an amino and an active methylene group. The reaction proceeds via an initial nucleophilic substitution at the C-2 position of the thiazole ring, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazolo[3,2-a]pyrimidine core.

G cluster_0 Reaction Pathway start This compound + Binucleophile (e.g., Amidine) intermediate1 Nucleophilic Substitution Intermediate start->intermediate1 Nucleophilic attack at C-2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl Thiazolo[3,2-a]pyrimidine-carboxylate Derivative intermediate2->product Dehydration

Caption: Generalized workflow for the synthesis of Thiazolo[3,2-a]pyrimidines.

Application Protocol: Synthesis of Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This protocol describes a general method for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, adapted for this compound.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (20 mL per gram of sodium) with cooling to generate a solution of sodium ethoxide.

  • Reaction with Amidine: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.0 equivalent) and stir until a clear solution is obtained.

  • Addition of Thiazole Substrate: To the reaction mixture, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid in water.

  • Extraction: Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Quantitative Data Summary:

ParameterValue
Reactant Ratio1:1.1:1 (Thiazole:NaOEt:Amidine)
SolventAnhydrous Ethanol
TemperatureReflux
Reaction Time4-8 hours (TLC monitored)
Expected Yield60-75%

II. Construction of Thiazolo[3,2-b][1][2][3]triazoles: Accessing a Privileged Heterocyclic Core

The thiazolo[3,2-b][1][2][3]triazole scaffold is another important heterocyclic system with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[4] The synthesis of this fused system typically involves the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone or a similar electrophile. This compound can serve as a potent electrophile in this context.

Mechanistic Insights

The reaction proceeds via an initial S-alkylation of the 3-mercapto-1,2,4-triazole with this compound. The resulting thioether intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of one of the triazole nitrogens onto the thiazole ring, with subsequent elimination of water to yield the aromatic thiazolo[3,2-b][1][2][3]triazole.

G cluster_1 Reaction Pathway start This compound + 3-Mercapto-1,2,4-triazole intermediate1 S-Alkylated Thioether Intermediate start->intermediate1 S-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl Thiazolo[3,2-b][1,2,4]triazole-carboxylate Derivative intermediate2->product Dehydration

Caption: Generalized workflow for the synthesis of Thiazolo[3,2-b][1][2][3]triazoles.

Application Protocol: Synthesis of Ethyl 2-Aryl-thiazolo[3,2-b][1][2][3]triazole-6-carboxylates

This protocol outlines a general procedure for the synthesis of thiazolo[3,2-b][1][2][3]triazole derivatives.

Materials:

  • This compound

  • 5-Aryl-3-mercapto-1,2,4-triazole

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-aryl-3-mercapto-1,2,4-triazole (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Addition of Thiazole Substrate: To this stirred suspension, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-aryl-thiazolo[3,2-b][1][2][3]triazole-6-carboxylate.

Quantitative Data Summary:

ParameterValue
Reactant Ratio1:1.1:2 (Triazole:Thiazole:K2CO3)
SolventAnhydrous DMF
Temperature80-100 °C
Reaction Time6-12 hours (TLC monitored)
Expected Yield65-80%

III. Synthesis of Thieno[2,3-d]thiazoles: Expanding the Heterocyclic Landscape

The thieno[2,3-d]thiazole core is present in a number of compounds with interesting biological properties. The construction of this fused system can be achieved through various synthetic strategies. One plausible approach starting from this compound involves a reaction with a reagent that can introduce a two-carbon unit with a terminal thiol, followed by intramolecular cyclization. A common method is the reaction with methyl thioglycolate.

Mechanistic Considerations

This transformation is believed to proceed through an initial nucleophilic substitution of the chloro group by the sulfur of methyl thioglycolate. The resulting intermediate possesses an active methylene group adjacent to the ester, which can be deprotonated by a base. The subsequent intramolecular cyclization onto the C4 position of the thiazole ring, followed by elimination, leads to the formation of the thiophene ring fused to the thiazole.

G cluster_2 Reaction Pathway start This compound + Methyl Thioglycolate intermediate1 Thioether Intermediate start->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Intermediate intermediate1->intermediate2 Base-mediated Cyclization product Ethyl Thieno[2,3-d]thiazole-carboxylate Derivative intermediate2->product Aromatization

Caption: Generalized workflow for the synthesis of Thieno[2,3-d]thiazoles.

Application Protocol: Synthesis of Diethyl 2-methylthieno[2,3-d]thiazole-5,6-dicarboxylate

This protocol provides a general method for the synthesis of thieno[2,3-d]thiazole derivatives.

Materials:

  • This compound

  • Methyl thioglycolate

  • Sodium methoxide

  • Anhydrous Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • Addition of Reagents: To this solution, add methyl thioglycolate (1.0 equivalent) dropwise at 0 °C. After stirring for 15 minutes, add this compound (1.0 equivalent) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue and collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to afford the pure diethyl 2-methylthieno[2,3-d]thiazole-5,6-dicarboxylate.

Quantitative Data Summary:

ParameterValue
Reactant Ratio1:1:2.2 (Thiazole:Thioglycolate:NaOMe)
SolventAnhydrous Methanol
TemperatureReflux
Reaction Time4-6 hours (TLC monitored)
Expected Yield55-70%

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of fused heterocyclic systems. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The ability to readily construct complex molecular architectures from this single, readily available starting material underscores its importance in the ongoing quest for novel therapeutic agents. The exploration of its reactivity with a diverse array of binucleophiles is a promising avenue for the discovery of new chemical entities with unique biological activities.

References

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: a review. European Journal of Medicinal Chemistry, 138, 117-142. [Link]

  • Hussein, A. H., El-Sayed, I. E., & El-Adasy, A. A. (2014). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Medicinal Chemistry Research, 23(7), 3299-3311. [Link]

  • Mineeva, I., et al. (2020). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 195-203. [Link]

  • Geies, A. A., El-Dean, A. M., & Gaber, A. M. (1991). Synthesis of some thiazolo[3,2-a]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 60(3-4), 281-286. [Link]

  • (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 26(5), 1284. [Link]

  • Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1][2][3]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry, 15(40), 8634-8642. [Link]

  • The synthesis of the thiazolo[3,2-b][1][2][3]triazole derivatives and their imino thioether intermediates. ResearchGate. [Link]

  • Synthesis of New Thiazolo[3,2-b][1][2][3]triazole Derivatives and Preliminary Evaluation of Their Biological Activity. ResearchGate. [Link]

  • Synthesis of some thiazolo[3,2-a]pyrimidines. Semantic Scholar. [Link]

  • (2022, October 1). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]

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Application Notes & Protocol: Strategic N-Alkylation of Ethyl 2-Chlorothiazole-5-carboxylate for Thiazolium Salt Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Thiazoles in Modern Chemistry

The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, appearing in a vast array of therapeutic agents, most notably Vitamin B1 (thiamine).[1] The N-alkylation of a thiazole ring transforms it into a positively charged thiazolium salt, a molecular scaffold of immense synthetic and biological importance.[2][3] These salts are not merely synthetic curiosities; they are pivotal precursors for N-heterocyclic carbenes (NHCs), which have revolutionized organocatalysis and transition metal chemistry.[4] Furthermore, the quaternization of the thiazole nitrogen fundamentally alters the molecule's electronic properties, solubility, and biological interactions, making this a critical derivatization strategy in drug discovery programs.

This document provides a detailed protocol and scientific rationale for the N-alkylation of ethyl 2-chlorothiazole-5-carboxylate. This specific substrate presents a unique synthetic challenge and opportunity, featuring three key functional groups: the nucleophilic thiazole nitrogen, an electron-withdrawing ester at the 5-position, and a chloro-substituent at the 2-position. Understanding the interplay of these groups is paramount for achieving high-yield, selective N-alkylation.

Mechanistic Rationale and Causality of Experimental Choices

The N-alkylation of thiazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the thiazole's nitrogen atom (N-3) acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. This concerted step results in the formation of a new C-N bond and the expulsion of a halide leaving group, yielding the thermodynamically stable thiazolium halide salt.

G cluster_transition Transition State Thiazole Ethyl 2-chlorothiazole- 5-carboxylate (Nucleophile) TS S N 2 Transition State [Thiazole---R---X] ‡ Thiazole->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TS Thiazolium N-Alkyl Thiazolium Salt (Product) TS->Thiazolium C-N Bond Formation Halide Halide Ion (X⁻) TS->Halide Leaving Group Departure

Caption: SN2 mechanism for thiazole N-alkylation.

Critical Parameter Analysis:
  • Choice of Alkylating Agent (R-X): The efficiency of the reaction is highly dependent on the alkylating agent. Reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group's ability to stabilize a negative charge. Highly reactive agents like methyl iodide or benzyl bromide often allow the reaction to proceed under mild conditions. Less reactive agents, such as ethyl bromide or propyl bromide, may necessitate higher temperatures and longer reaction times.

  • Solvent Selection: The solvent plays a critical role in mediating the SN2 reaction. Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are generally preferred.[5] These solvents effectively solvate the forming cationic thiazolium species but do not strongly solvate the nucleophile, thereby enhancing its reactivity. Toluene is another excellent choice, as it often allows the desired thiazolium salt to precipitate directly from the reaction mixture, greatly simplifying purification by filtration.[4]

  • Temperature Control: Reaction kinetics are directly influenced by temperature. While room temperature may suffice for highly reactive alkyl halides, heating is commonly employed to accelerate the reaction with less reactive partners.[5] A typical range is 50-110 °C. It is crucial to monitor the reaction for potential decomposition or side reactions at elevated temperatures, particularly given the presence of the ester functionality.

  • Exclusion of Base: Unlike the N-alkylation of many other heterocyles (e.g., indoles, imidazoles), the quaternization of thiazole does not involve the deprotonation of an N-H bond.[5][6] The thiazole nitrogen is sufficiently nucleophilic to react directly with the alkyl halide. Therefore, the addition of a base is unnecessary and generally avoided, as it could promote unwanted side reactions such as hydrolysis of the ethyl ester.

Experimental Protocol: N-Ethylation of this compound

This protocol details the synthesis of 3-ethyl-2-chloro-5-(ethoxycarbonyl)thiazol-3-ium bromide.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Ethyl bromide (1.2 - 1.5 eq)

    • Anhydrous Toluene (or Acetonitrile)

    • Diethyl ether (for washing)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser with drying tube (e.g., filled with CaCl₂)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Buchner funnel and filter flask

    • Standard laboratory glassware

Step-by-Step Procedure

G A 1. Reaction Setup Dissolve thiazole in anhydrous solvent under N₂ atmosphere. B 2. Reagent Addition Add ethyl bromide dropwise to the stirred solution. A->B C 3. Reaction Heat mixture to reflux (e.g., 80-110°C). Monitor progress via TLC. B->C D 4. Product Isolation Cool to RT. Collect precipitated solid via vacuum filtration. C->D E 5. Purification Wash the filtered solid with cold diethyl ether. D->E F 6. Drying Dry the purified thiazolium salt under vacuum. E->F

Caption: Workflow for N-alkylation of this compound.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 24.3 mmol).

  • Solvent Addition: Under an inert atmosphere of nitrogen, add 50 mL of anhydrous toluene. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: While stirring, add ethyl bromide (e.g., 2.4 mL, 31.6 mmol, 1.3 eq) to the solution dropwise using a syringe.

  • Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for toluene, ~110 °C) using a heating mantle. A white precipitate may begin to form as the reaction proceeds.

  • Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC), typically over 12-24 hours. The consumption of the starting material indicates the reaction's endpoint.

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The thiazolium salt product should precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The product is typically of high purity without the need for further recrystallization, though this can be performed from a solvent system like ethanol/ether if required.[1]

Data Presentation: Influence of Reaction Parameters

The following table summarizes expected outcomes based on variations in the experimental protocol. This data serves as a guideline for optimization.

EntryAlkylating Agent (eq)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
1Ethyl bromide (1.3)Toluene11018>90%Product precipitates, easy isolation.
2Ethyl bromide (1.3)Acetonitrile8024>90%Product may remain in solution; precipitation with ether required.
3Methyl iodide (1.2)Acetonitrile2512>95%Highly reactive, proceeds at room temperature.
4Benzyl bromide (1.2)Toluene8010>95%Faster reaction due to benzylic halide reactivity.
5Propyl bromide (1.5)Toluene11036~85%Slower reaction rate requires extended heating.

Troubleshooting and Scientific Considerations

  • If No Reaction or Low Conversion:

    • Cause: Insufficient reactivity of the alkylating agent or inadequate temperature.

    • Solution: Increase the reaction temperature. If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide. Ensure all reagents and solvents are anhydrous.

  • Formation of Impurities:

    • Cause: Decomposition at high temperatures or presence of moisture leading to ester hydrolysis.

    • Solution: Perform the reaction at the lowest effective temperature. Ensure the use of anhydrous solvents and maintain a robust inert atmosphere throughout the procedure.

  • Product Characterization:

    • ¹H NMR: Successful N-alkylation is unequivocally confirmed by ¹H NMR spectroscopy. Expect to see a downfield shift of the thiazole ring proton (at C-4) and the appearance of new signals corresponding to the alkyl group attached to the nitrogen (e.g., a quartet and triplet for an ethyl group).

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight of the cationic thiazolium product.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Ji, T., Garapati, V. K. R., & Gravel, M. (2022). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Canadian Journal of Chemistry. [Link]

  • Wikipedia. Thiazole. [Link]

  • Ji, T., Garapati, V. K. R., & Gravel, M. (2022). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. [Link]

  • ResearchGate. N-alkylation of aminothiazole ring in ceftazime?. [Link]

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The Synthetic Utility of Ethyl 2-Chlorothiazole-5-carboxylate in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chlorothiazole Moiety

In the landscape of modern agrochemical development, heterocyclic compounds are of paramount importance, with over 90% of pesticide patents involving such structures.[1] Among these, the thiazole ring, particularly when substituted with a chlorine atom, represents a critical pharmacophore. This structural motif is central to the efficacy of the neonicotinoid class of insecticides, which have become indispensable tools in crop protection due to their high efficiency, broad-spectrum activity, and novel mode of action.[1]

Ethyl 2-chlorothiazole-5-carboxylate serves as a versatile, though often early-stage, precursor in the synthesis of these vital agricultural products. While not always the immediate reactant in the final coupling step, its ester and chloro-substituted thiazole functionalities provide a strategic entry point for constructing more complex and reactive intermediates. This guide elucidates the synthetic journey from this carboxylate ester to a blockbuster insecticide, focusing on the key transformations and the chemical logic that underpins each step. The primary focus will be on its conversion to the pivotal intermediate, 2-chloro-5-chloromethylthiazole (CCMT), and the subsequent synthesis of the second-generation neonicotinoid, Thiamethoxam.

From Ester to Key Intermediate: The Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

The primary industrial value derived from this compound in this context is its role as a precursor to 2-chloro-5-chloromethylthiazole (CCMT). CCMT is the indispensable building block for a range of neonicotinoids, including Thiamethoxam and Clothianidin.[1][2] The conversion from the ethyl ester to the chloromethyl functionality is a two-step process involving reduction followed by chlorination.

Workflow Overview: Synthetic Pathway to Thiamethoxam

G cluster_0 Part 1: Synthesis of Key Intermediate (CCMT) cluster_1 Part 2: Synthesis of Active Ingredient A This compound B (2-chloro-1,3-thiazol-5-yl)methanol A->B C 2-chloro-5-chloromethylthiazole (CCMT) B->C E Thiamethoxam C->E D 3-methyl-4-nitroimino -1,3,5-oxadiazinane

Caption: Overall synthetic workflow from the starting ester to the final agrochemical product, Thiamethoxam.

Part 1: Protocol for the Synthesis of 2-chloro-5-chloromethylthiazole (CCMT)

This section details the laboratory-scale conversion of this compound into the key agrochemical intermediate, CCMT.

Step 1: Reduction of Ethyl Ester to Primary Alcohol

Principle: The ester functionality is reduced to a primary alcohol using a powerful hydride-based reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing carboxylic acids and esters to primary alcohols.[3][4] Diisobutylaluminium hydride (DIBAL-H) can also be used and is particularly useful for reducing esters to aldehydes if kept at low temperatures, but will proceed to the alcohol if the temperature is raised or excess reagent is used.[5][6][7][8]

Methodology: Reduction using LiAlH₄

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous Et₂O or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: A granular precipitate will form. Filter the solid through a pad of Celite® and wash it thoroughly with Et₂O or THF. Combine the organic filtrates.

  • Isolation: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude (2-chloro-1,3-thiazol-5-yl)methanol. This product can often be used in the next step without further purification.

Step 2: Chlorination of Primary Alcohol to Alkyl Chloride

Principle: The hydroxyl group of the intermediate alcohol is a poor leaving group. It must be converted into a better one for substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting primary alcohols to primary alkyl chlorides with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[9][10] Phosphorus pentachloride (PCl₅) is also an effective, albeit more aggressive, chlorinating agent for this purpose.[11][12][13]

Methodology: Chlorination using SOCl₂

  • Setup: In a fume hood, dissolve the crude (2-chloro-1,3-thiazol-5-yl)methanol (1.0 equivalent) from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Addition of Reagent: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.1 - 1.5 equivalents) dropwise with stirring.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-3 hours. Monitor the reaction's completion by TLC.

  • Isolation: Carefully remove the excess SOCl₂ and solvent by distillation or under reduced pressure.

  • Purification: Dissolve the crude residue in a non-polar organic solvent like DCM and wash it carefully with a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloro-5-chloromethylthiazole (CCMT). The product can be further purified by vacuum distillation if required.

Part 2: Application in Thiamethoxam Synthesis

With the key intermediate, CCMT, in hand, the final stage involves its coupling with the second heterocyclic component to form the active agrochemical ingredient.

Background & Mechanism of Action

Thiamethoxam is a second-generation neonicotinoid insecticide developed by Ciba-Geigy (now Syngenta) in 1991.[14] It is a broad-spectrum, systemic insecticide that is rapidly absorbed by plants and transported to all parts, including leaves, stems, and roots.[14] Its mode of action is to interfere with the transfer of information between nerve cells in insects. It acts as an agonist on the nicotinic acetylcholine receptor (nAChR), leading to the overstimulation of the insect's nervous system, followed by paralysis and death.[14] This specific mode of action provides excellent control against a wide variety of sucking and chewing pests.[8]

Protocol for the Synthesis of Thiamethoxam

Principle: The synthesis of Thiamethoxam is achieved via an N-alkylation reaction. The nitrogen atom on the 3-methyl-4-nitroimino-1,3,5-oxadiazinane ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on CCMT. This reaction forms a new carbon-nitrogen bond, linking the two heterocyclic moieties. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the deprotonation of the nucleophile.

G cluster_0 N-Alkylation Condensation Reaction CCMT Thiamethoxam CCMT->Thiamethoxam Base (e.g., K2CO3) Solvent (e.g., DMF) Heat label_CCMT 2-chloro-5- chloromethylthiazole (CCMT) Oxadiazinane Oxadiazinane->Thiamethoxam label_Oxad 3-methyl-4-nitroimino- 1,3,5-oxadiazinane label_Thia Thiamethoxam

Caption: The final condensation step in the synthesis of Thiamethoxam.

Methodology:

  • Charging the Reactor: To a reaction vessel, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole (CCMT), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl carbonate.[2][9]

  • Addition of Base and Catalyst: Add a base, typically potassium carbonate (K₂CO₃), and optionally a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) to the mixture.[9]

  • Reaction Conditions: Heat the stirred reaction mixture to a temperature between 60-80 °C.[2] Maintain this temperature for several hours until TLC or High-Performance Liquid Chromatography (HPLC) analysis indicates the consumption of the limiting reagent (typically CCMT).

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Add water to dissolve the inorganic salts and adjust the pH to approximately 6.5 with an acid like hydrochloric acid.[2]

  • Extraction: If necessary, extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

  • Crystallization and Purification: Concentrate the organic layer under reduced pressure. The crude Thiamethoxam will crystallize upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.[2]

Data Presentation: Reaction Parameters and Yields

The synthesis of Thiamethoxam from CCMT has been optimized under various patented conditions. The following table summarizes representative examples.

Reactant 1 Reactant 2 Solvent Base Temp (°C) Yield (%) Purity (%) Reference
CCMT3-methyl-4-nitroimino perhydro-1,3,5-oxadiazineDimethyl CarbonateK₂CO₃ / Tetramethylammonium hydroxide60-7082>99 (HPLC)[2]
CCMT3-methyl-4-nitroimino perhydro-1,3,5-oxadiazineDimethyl CarbonateN,N-diisopropylethylamine30-4091-94>99 (HPLC)[5]
CCMT3-methyl-N-nitro-1,3,5,oxadiazinan-4-imineDimethylformamide (DMF)K₂CO₃55-70HighNot specified[9]

Conclusion

This compound, while an upstream starting material, holds a strategic position in the synthesis of highly effective chlorothiazole-containing agrochemicals. Its transformation via reduction and chlorination provides access to the pivotal intermediate, 2-chloro-5-chloromethylthiazole (CCMT). The subsequent N-alkylation of CCMT with a suitable heterocyclic partner, as demonstrated in the synthesis of Thiamethoxam, showcases a robust and scalable method for producing modern insecticides. The protocols and principles outlined herein provide a comprehensive guide for researchers engaged in the synthesis and development of next-generation crop protection agents, underscoring the enduring importance of thiazole chemistry in feeding a growing global population.

References

  • CN108164522B - Synthetic method of thiamethoxam - Google Patents.
  • CN110092783B - Preparation method of thiamethoxam - Google Patents.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. Available at: [Link]

  • Phosphorus pentachloride - Wikipedia. Available at: [Link]

  • WO2015180585A9 - Method of producing thiamethoxam - Google Patents.
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  • Thiamethoxam - Wikipedia. Available at: [Link]

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds - ResearchGate. Available at: [Link]

  • DIBAL Reducing Agent - Chemistry Steps. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. Available at: [Link]

  • Reduction of Esters With DIBAL-H - YouTube. Available at: [Link]

  • reduction of carboxylic acids - Chemguide. Available at: [Link]

  • The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed. Available at: [Link]

  • Phosphorus pentachloride - chemeurope.com. Available at: [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp - Reddit. Available at: [Link]

  • (PDF) The reaction of tertiary alcohols with phosphorus pentachloride - ResearchGate. Available at: [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]

  • Organic Chemistry: Reduction - Jack Westin. Available at: [Link]

  • thionyl chloride and alcohols - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • CH3 OH+PCl5 give - Filo. Available at: [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Available at: [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available at: [Link]

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The Versatile Scaffold: Ethyl 2-Chlorothiazole-5-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the thiazole ring system stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[3][4] Among the various thiazole-based building blocks, ethyl 2-chlorothiazole-5-carboxylate has emerged as a highly versatile and strategic starting material for the synthesis of a diverse array of kinase inhibitors, including those targeting critical signaling pathways in oncology and inflammatory diseases.[5] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that govern their therapeutic potential.

The strategic importance of this compound lies in its dual reactivity. The chlorine atom at the C2 position serves as a convenient leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments that are crucial for kinase binding.[5] Simultaneously, the ethyl ester at the C5 position provides a handle for further chemical modifications, most commonly through hydrolysis to the corresponding carboxylic acid followed by amide bond formation.[6][7] This modular synthetic approach enables the systematic exploration of chemical space around the thiazole core, facilitating the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies and Key Transformations

The journey from this compound to a potent kinase inhibitor typically involves a series of well-established yet adaptable chemical transformations. The following sections detail the key steps and provide exemplary protocols.

Nucleophilic Aromatic Substitution at the C2 Position

The cornerstone of many synthetic routes is the displacement of the C2-chloro group with a primary or secondary amine. This reaction is fundamental to introducing the key pharmacophoric elements that will interact with the target kinase.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(substituted-amino)thiazole-5-carboxylate.

Expert Insight: The choice of solvent and base is critical for the success of this reaction. DMF is often preferred for its ability to dissolve a wide range of substrates and its high boiling point, which allows for elevated reaction temperatures. The use of a non-nucleophilic base is essential to prevent unwanted side reactions with the ethyl ester functionality. For less reactive amines, the use of a palladium catalyst in a Buchwald-Hartwig amination can be an effective alternative.

Ester Hydrolysis to the Carboxylic Acid

The ethyl ester of the thiazole core is typically hydrolyzed to the corresponding carboxylic acid to enable subsequent amide bond formation. This transformation is a critical step in building the final inhibitor structure.

Protocol 2: Saponification of the Ethyl Ester

  • Reaction Setup: Dissolve the 2-(substituted-amino)thiazole-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and acidify to a pH of 3-4 with a dilute acid such as 1N HCl. The resulting precipitate is the desired carboxylic acid, which can be collected by filtration, washed with water, and dried under vacuum.

Expert Insight: The choice of base and solvent system can influence the reaction rate and the potential for side reactions. LiOH is often preferred for its high reactivity and the ease of work-up. It is crucial to carefully control the acidification step to ensure complete precipitation of the carboxylic acid without causing degradation.

Amide Bond Formation

The final key transformation is the coupling of the thiazole-5-carboxylic acid with a variety of amines to generate the corresponding carboxamides. This step is pivotal for exploring the structure-activity relationship (SAR) at this position of the scaffold.

Protocol 3: Amide Coupling using HATU

  • Reaction Setup: In a dry reaction flask, dissolve the 2-(substituted-amino)thiazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq.), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.), and a non-nucleophilic base like DIPEA (3.0 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or preparative HPLC to yield the final amide.

Expert Insight: A variety of coupling reagents can be employed for this transformation, including EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) and T3P (Propylphosphonic Anhydride).[8] The choice of coupling reagent and base should be optimized based on the specific substrates to maximize yield and minimize side reactions, such as racemization if chiral amines are used.

Application in the Synthesis of Specific Kinase Inhibitors

The synthetic strategies outlined above have been successfully applied to the synthesis of numerous kinase inhibitors targeting a range of important cancer-related kinases.

Dasatinib: A Pan-Src and Bcr-Abl Inhibitor

While the commercial synthesis of Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, often utilizes a convergent strategy, the core 2-aminothiazole-5-carboxamide scaffold highlights the importance of the chemistry discussed.[1][7] The synthesis involves the coupling of a 2-aminothiazole-5-carboxylic acid derivative with a substituted aniline, demonstrating the utility of the amide bond formation step.[1][7] The structure-activity relationship studies for Dasatinib and its analogs have underscored the critical role of the 2-aminothiazole core in establishing key hydrogen bonding interactions within the kinase active site.[2][3]

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Several potent and selective Aurora kinase inhibitors are based on the 2-aminothiazole scaffold.[9] The synthesis of these inhibitors often involves the nucleophilic substitution of a 2-chlorothiazole derivative with a substituted aniline, followed by further functionalization.[10] The SAR studies have revealed that modifications at both the C2 and C5 positions of the thiazole ring significantly impact the inhibitor's potency and selectivity for different Aurora kinase isoforms.[8]

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Thiazole-based compounds have been developed as potent c-Met inhibitors.[11][12] The synthesis of these inhibitors often follows the general synthetic pathways described, where the 2-position of the thiazole is functionalized with an appropriate amine and the 5-position is elaborated into a carboxamide to interact with the hinge region of the kinase.[11][12]

Data Summary

The following table summarizes representative examples of kinase inhibitors synthesized from thiazole-5-carboxylate precursors and their reported biological activities.

Kinase TargetScaffoldKey Synthetic StepRepresentative IC₅₀Reference
Src/Abl2-Aminothiazole-5-carboxamideAmide Coupling<1 nM (Dasatinib)[1][2]
Aurora A/BN-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineNucleophilic Aromatic Substitution8.0 nM (Aurora A), 9.2 nM (Aurora B)[8]
c-MetThiazole-2-carboxamideAmide Coupling2.54 nM[11]
p38 MAPKPhenyl-(2-phenylamino-thiazol-5-yl)-methanoneAmide Coupling0.1 - 2 µM[5]

Experimental Workflows and Diagrams

To visually represent the synthetic strategies and their logical flow, the following diagrams are provided.

Synthetic Workflow start This compound intermediate1 2-(Substituted-amino)thiazole-5-carboxylate start->intermediate1 Nucleophilic Aromatic Substitution (Protocol 1) intermediate2 2-(Substituted-amino)thiazole-5-carboxylic Acid intermediate1->intermediate2 Ester Hydrolysis (Protocol 2) final_product Kinase Inhibitor (2-Aminothiazole-5-carboxamide) intermediate2->final_product Amide Bond Formation (Protocol 3)

Caption: General synthetic workflow from this compound to kinase inhibitors.

Key_Transformations cluster_0 C2 Position Modification cluster_1 C5 Position Modification C2_Chloro C2-Cl C2_Amino C2-NHR C2_Chloro->C2_Amino R-NH2, Base C5_Ester C5-COOEt C5_Acid C5-COOH C5_Ester->C5_Acid LiOH or NaOH C5_Amide C5-CONHR' C5_Acid->C5_Amide R'-NH2, Coupling Agent

Caption: Key chemical transformations at the C2 and C5 positions of the thiazole scaffold.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of kinase inhibitors. Its inherent reactivity at both the C2 and C5 positions provides a robust platform for the construction of diverse molecular architectures. The synthetic protocols outlined in this guide, from nucleophilic aromatic substitution to ester hydrolysis and amide bond formation, represent a well-trodden path for medicinal chemists to access novel and potent kinase inhibitors. The continued exploration of the chemical space around this privileged scaffold is expected to yield the next generation of targeted therapies for a wide range of human diseases.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ResearchGate. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]

  • Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • D'Andrea, P., et al. (2005). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. (2007). PubMed. [Link]

  • Kim, E., et al. (2015). Structure-based de novo design of phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold for the development of p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1109-1113. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PubMed. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]

  • Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives. (2021). PubMed. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). ResearchGate. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2019). RSC Advances, 9(22), 12437-12451. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. (2004). PubMed. [Link]

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Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl 2-chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-chlorothiazole-5-carboxylate is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of high-profile pharmaceuticals such as the anti-cancer drug Dasatinib.[1][2][3] Its efficient and scalable production is therefore of critical importance to the pharmaceutical industry. This document provides a comprehensive guide to the large-scale synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies. The protocol detailed herein is based on the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a halide.[4][5] We present a self-validating protocol that emphasizes safety, scalability, and reproducibility, grounded in authoritative chemical literature.

Strategic Overview: The Sandmeyer Approach

The synthesis of this compound is most effectively achieved via a two-stage process beginning with the commercially available and structurally suitable starting material, ethyl 2-aminothiazole-5-carboxylate.[1][6][7] The chosen synthetic pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry renowned for its efficacy in replacing amino groups with a wide range of substituents.[8][9]

The logic of this approach is twofold:

  • Diazotization: The primary amine on the thiazole ring is converted into a highly reactive diazonium salt. This is accomplished by treating the amine with a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) under strictly controlled, low-temperature conditions.[10] The low temperature (0–5°C) is non-negotiable; it is essential for the stability of the diazonium salt, which can decompose violently at higher temperatures.

  • Copper-Catalyzed Chlorination: The diazonium salt is then subjected to a copper(I) chloride-catalyzed substitution. This reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][8] The copper(I) species facilitates a single-electron transfer, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then reacts with the chloride from the copper catalyst to form the desired product and regenerate the catalyst.[5]

This strategic choice provides a direct and high-yielding route to the target molecule, avoiding more complex or less stable synthetic alternatives.

Visualizing the Synthetic Workflow

The entire process, from starting material to final product, can be visualized as a linear progression of two distinct chemical transformations followed by purification.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Purification A Ethyl 2-aminothiazole-5-carboxylate (Starting Material) B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5°C C This compound (Crude Product) B->C  CuCl, HCl  0°C to RT D Pure Product C->D  Extraction & Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the starting material. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process chemistry bay. Adherence to all institutional safety guidelines is mandatory.

Materials and Equipment
Reagents & Solvents Equipment
Ethyl 2-aminothiazole-5-carboxylate (1.00 kg)20 L jacketed glass reactor with overhead stirring
Concentrated Hydrochloric Acid (~37%)Temperature probe and controller
Sodium Nitrite (NaNO₂)Chiller/circulator or large ice-salt bath
Copper(I) Chloride (CuCl)Addition funnel (2 L)
Ethyl Acetate (for extraction)Large separatory funnel (20 L)
Saturated Sodium Bicarbonate SolutionRotary evaporator with a large-capacity flask
Brine (Saturated NaCl solution)Filtration apparatus
Anhydrous Sodium Sulfate (Na₂SO₄)Personal Protective Equipment (gloves, goggles, lab coat)
Deionized Water
Quantitative Data: Reagent Stoichiometry
ReagentMW ( g/mol )Mass / VolumeMoles (mol)Molar Ratio
Ethyl 2-aminothiazole-5-carboxylate172.201.00 kg5.811.00
Conc. Hydrochloric Acid36.46~3.5 L~42.0~7.2
Sodium Nitrite (NaNO₂)69.00441 g6.391.10
Copper(I) Chloride (CuCl)98.99720 g7.271.25
Step-by-Step Experimental Procedure

PART A: Diazotization

  • Reactor Setup: Charge the 20 L jacketed reactor with concentrated hydrochloric acid (2.5 L) and deionized water (2.5 L). Begin vigorous stirring.

  • Cooling: Cool the acid solution to 0°C using the connected chiller.

  • Substrate Addition: Slowly add ethyl 2-aminothiazole-5-carboxylate (1.00 kg, 5.81 mol) to the cold acid solution. The addition may be exothermic; maintain the temperature between 0°C and 5°C. A thick slurry will form.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (441 g, 6.39 mol) in deionized water (1.2 L) and cool the solution to 0–5°C.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the reactor slurry via the addition funnel over 2–3 hours. Crucial: Monitor the internal temperature closely and ensure it does not rise above 5°C.[10]

  • Completion: After the addition is complete, continue stirring the mixture at 0–5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[10]

PART B: Sandmeyer Reaction (Chlorination)

  • Catalyst Preparation: In a separate large vessel, dissolve copper(I) chloride (720 g, 7.27 mol) in concentrated hydrochloric acid (1.0 L). Cool this solution to 0–5°C with stirring.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt slurry from Part A to the cold copper(I) chloride solution over 1–2 hours. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10°C during this addition.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2–3 hours, or until gas evolution ceases. The color of the mixture will typically change to a dark green or brown.

PART C: Work-up and Product Isolation

  • Extraction: Transfer the reaction mixture to a 20 L separatory funnel. Add ethyl acetate (5 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 2.5 L).[10][11]

  • Washing: Combine the organic extracts. Wash sequentially with deionized water (2 x 3 L), saturated sodium bicarbonate solution (2 x 2 L, careful of foaming), and finally with brine (2 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.[11]

  • Purification: For high-purity material, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by large-scale column chromatography.

Visualizing the Experimental Setup

Caption: Schematic of the key experimental setups for the two reaction stages.

Process Control and Troubleshooting

Maintaining control over critical parameters is essential for ensuring a high yield and purity while minimizing risks.

Parameter Specification Rationale
Diazotization Temperature 0–5°CPrevents decomposition of the unstable diazonium salt, which would lower yield and create hazardous side products.[10]
Nitrite Addition Rate Slow, dropwiseAvoids localized temperature spikes and uncontrolled reaction rates.[10]
Sandmeyer Addition Temp. < 10°CControls the rate of nitrogen evolution and prevents a runaway reaction.
Stirring VigorousEnsures efficient heat transfer and homogenous mixing of multiphasic systems.
Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete diazotization.2. Decomposition of diazonium salt (temp. too high).3. Inefficient chlorination.1. Ensure a slight excess of sodium nitrite is used.2. Strictly maintain temperature at 0–5°C during diazotization.3. Ensure active CuCl catalyst is used and allow sufficient reaction time.[10]
Formation of Dark Impurities Azo-coupling side reactions from unreacted diazonium salt.Maintain low temperature throughout and ensure slow, controlled addition of the diazonium salt to the copper catalyst solution.[10]
Violent Gas Evolution Addition of diazonium salt to the catalyst solution was too fast.Immediately slow or stop the addition. Ensure the reaction vessel has adequate headspace and is properly vented.

Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be actively managed.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate gloves, face shield, and in a well-ventilated area.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. This protocol is designed to use the salt directly in solution (in situ), which is significantly safer. Never attempt to isolate the diazonium salt intermediate.

  • Toxic Chemicals: Sodium nitrite is toxic if ingested. Avoid creating dust.

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reaction must be performed in an open or well-vented system to prevent pressure buildup.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield, is required at all times.[12]

  • Emergency Preparedness: Have spill kits and appropriate fire extinguishers (e.g., dry chemical, CO₂) readily available.[12]

By following this detailed guide, researchers and drug development professionals can confidently and safely execute the large-scale synthesis of this vital pharmaceutical intermediate.

References

  • Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol. Benchchem.
  • ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYL
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Sandmeyer reaction. Wikipedia.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Ethyl 2-aminothiazole-5-carboxyl
  • ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYL
  • Ethyl 2-aminothiazole-5-carboxyl
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv

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Application Note & Protocols for the Quantification of Ethyl 2-chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical quantification of ethyl 2-chlorothiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis and a potential metabolite of neonicotinoid insecticides.[1] We present detailed protocols for three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. The guide emphasizes the rationale behind methodological choices and adheres to validation principles outlined by the International Council for Harmonisation (ICH).[2][3][4]

Introduction: The Analytical Imperative for this compound

This compound (CAS: 81449-93-6, Formula: C₆H₆ClNO₂S, MW: 191.64 g/mol ) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][5] Its thiazole core is a prevalent scaffold in a multitude of therapeutic agents, recognized for a wide range of biological activities.[6][7] As a synthetic intermediate, its purity and concentration must be rigorously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Furthermore, its role as a metabolite necessitates sensitive detection methods for toxicological and environmental studies.[1]

The accurate quantification of this compound is therefore critical for several applications:

  • Process Chemistry: Monitoring reaction completion and optimizing synthetic yields.

  • Quality Control: Quantifying the intermediate in raw materials and assessing its presence as an impurity in final products.

  • Metabolism Studies: Measuring its concentration in biological matrices to understand pharmacokinetic and pharmacodynamic profiles.

This guide provides validated, step-by-step protocols for its quantification, designed for researchers, quality control analysts, and drug development professionals.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is the workhorse method for routine quality control and assay determination. The technique separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. The thiazole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar organic molecules like this compound.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is a strong organic solvent that elutes the compound from the column. The aqueous phase, often acidified with formic or phosphoric acid, ensures the analyte is in a single ionic form and improves peak shape.

  • Wavelength: The UV detection wavelength is set at the compound's maximum absorbance (λmax) to achieve the highest sensitivity. This is determined by running a UV scan of a standard solution.

Detailed Protocol: HPLC-UV Quantification
  • Apparatus & Reagents

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • This compound reference standard.

  • Preparation of Solutions

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

  • Chromatographic Conditions

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Gradient of A and B
    Gradient 0-2 min: 60% A, 40% B2-10 min: Linear to 10% A, 90% B10-12 min: Hold at 10% A, 90% B12-15 min: Return to 60% A, 40% B
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temp. 30 °C

    | Detection λ | ~270 nm (Verify λmax) |

  • Analysis & Quantification

    • Inject the working standards to construct a calibration curve by plotting peak area against concentration.

    • Prepare sample solutions by dissolving the material under test in acetonitrile to an expected concentration within the calibration range.

    • Inject the sample solutions and determine the concentration using the linear regression equation from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase A & B C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standards (Calibration) B->D E Inject Samples B->E C->D Set Conditions G Construct Calibration Curve D->G F Integrate Peaks E->F H Calculate Concentration F->H G->H Regression Eq.

Caption: Workflow for quantification via HPLC-UV.

Validation Parameters (ICH Q2(R2))

Method validation must demonstrate that the analytical procedure is fit for its intended purpose.[4]

ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from impurities/matrix components (Peak Purity > 99%).Ensures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery of spiked samples.Measures the closeness of results to the true value.
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%Demonstrates the method's consistency.
LOQ Signal-to-Noise ratio ≥ 10Defines the lowest concentration that can be reliably quantified.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on boiling point and chemical interactions. The separated components then enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique chemical fingerprint for identification, while the ion abundance is used for quantification. The predicted boiling point of this compound (~284°C) makes it suitable for GC analysis.[5]

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is chosen to provide good chromatographic resolution for a wide range of organic molecules.

  • Inlet: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. A high inlet temperature (e.g., 280°C) ensures rapid and complete vaporization without thermal degradation.

  • MS Mode: While full scan mode is useful for initial identification, Selected Ion Monitoring (SIM) is superior for quantification. By monitoring only a few specific, characteristic ions of the analyte, background noise is significantly reduced, leading to much lower detection limits and higher selectivity.

Detailed Protocol: GC-MS Quantification
  • Apparatus & Reagents

    • GC-MS system with an autosampler.

    • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film.

    • Helium (carrier gas), high purity.

    • Ethyl acetate or dichloromethane (GC grade).

    • This compound reference standard.

  • Preparation of Solutions

    • Prepare stock and working standards in ethyl acetate, similar to the HPLC method, but typically at lower concentrations (e.g., 0.1 - 10 µg/mL).

    • Dissolve or dilute samples in ethyl acetate to fall within the calibration range.

  • GC-MS Conditions

    Parameter Value
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow @ 1.2 mL/min
    Inlet Temp 280 °C
    Injection Mode Splitless (1 min purge delay)
    Injection Vol. 1 µL
    Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
    MS Source Temp 230 °C
    MS Quad Temp 150 °C
    Ionization Electron Ionization (EI) at 70 eV

    | Acquisition | SIM mode. Monitor ions: m/z 191 (molecular ion), 146, 118 (characteristic fragments) |

  • Analysis & Quantification

    • Inject standards to build a calibration curve using the peak area of the primary quantifier ion (e.g., m/z 191).

    • Inject samples and calculate the concentration from the calibration curve. The presence of qualifier ions at the correct ratio confirms identity.

GC-MS Experimental Workflow```dot

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards & Samples in Volatile Solvent B Vaporize & Inject Sample A->B C Separate in GC Column B->C D Ionize & Fragment (EI Source) C->D E Detect Ions (MS) in SIM Mode D->E F Extract Ion Chromatograms E->F G Construct Calibration Curve F->G Standards H Quantify Analyte F->H Samples G->H Apply Curve

Caption: Workflow for quantification via LC-MS/MS.

Method Selection Summary

The choice of analytical method depends directly on the application's requirements for sensitivity, selectivity, and throughput.

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Use Routine QC, assay, purityVolatile impurities, confirmationTrace analysis, bioanalysis
Sensitivity µg/mL (ppm)Low µg/mL to ng/mLng/mL to pg/mL (ppb-ppt)
Selectivity Moderate (based on retention time)High (based on mass spectrum)Very High (based on MRM)
Sample Matrix Clean to moderately complexClean (requires volatile matrix)Complex (e.g., plasma, urine)
Cost/Complexity LowModerateHigh

Conclusion

The robust quantification of this compound is achievable through several well-established analytical techniques. HPLC-UV provides a reliable and accessible method for routine quality control and process monitoring. GC-MS offers excellent selectivity for identifying and quantifying the analyte, particularly when assessing volatile impurities. For applications demanding the highest sensitivity and specificity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the undisputed gold standard. The protocols and validation frameworks provided in this guide offer a solid foundation for developing and implementing methods that are accurate, reliable, and fit for purpose in a regulated drug development environment.

References

  • Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure . PubMed. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . BMC Chemistry. [Link]

  • Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 . PubChem. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . FABAD Journal of Pharmaceutical Sciences. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review . Systematic Reviews in Pharmacy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • Q 3 B (R2) Impurities in New Drug Products . European Medicines Agency. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Chlorothiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-chlorothiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions to overcome common experimental hurdles.

Synthesis Overview: A Two-Stage Strategic Approach

The most prevalent and reliable method for synthesizing this compound is a two-stage process. This strategy involves the initial construction of the thiazole ring system, followed by a functional group transformation to install the desired chlorine atom.

  • Stage 1: Hantzsch Thiazole Synthesis of the Amino Precursor. The first stage involves the formation of the key intermediate, ethyl 2-aminothiazole-5-carboxylate. This is typically achieved via a Hantzsch-type thiazole synthesis, a classic and robust method for creating this heterocyclic core.[1][2][3] This reaction condenses a thioamide (like thiourea) with an α-halo carbonyl compound.[2] For this specific target, precursors like ethyl 3-ethoxyacrylate are often used, which undergo in-situ halogenation before cyclization with thiourea.[4][5] The purity of the resulting amino-thiazole is paramount for the success of the subsequent step.

  • Stage 2: Sandmeyer Reaction for Chloro-de-amination. The second, and often most challenging, stage is the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is the classic method for this transformation.[6][7] It involves the diazotization of the aromatic amine with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) under acidic conditions to form a diazonium salt.[8][9] This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, liberating nitrogen gas.[6][8][10]

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Start Ethyl 3-ethoxyacrylate + Thiourea Halogenation α-Halogenation (e.g., with NBS) Start->Halogenation Step 1a Cyclization Hantzsch Cyclization Halogenation->Cyclization Step 1b Precursor Ethyl 2-aminothiazole-5-carboxylate Cyclization->Precursor Diazotization Diazotization (NaNO₂, Acid, 0-5°C) Precursor->Diazotization Purified Intermediate Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct N₂ evolution

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses the most common issues encountered during the synthesis, providing insights into their chemical origins and offering targeted solutions.

Problem: Low Yield of the Final Product, this compound

  • Q1: My final yield after the Sandmeyer reaction is consistently low (e.g., <40%[8]). What are the most critical parameters to investigate?

    A1: A low yield in the Sandmeyer step is the most frequent challenge and almost always points to issues in the formation or stability of the intermediate diazonium salt.

    • Primary Cause - Thermal Instability of the Diazonium Salt: The diazonium group (–N₂⁺) is an excellent leaving group, making the salt highly reactive and thermally unstable. If the temperature during diazotization rises above the optimal 0-5°C range, the salt will rapidly decompose, often reacting with water to form a phenolic byproduct, thus consuming the intermediate before it can be converted to the chloro-thiazole.[10]

    • Solution: Maintain strict temperature control throughout the diazotization process. Use an ice-salt bath to keep the reaction vessel at 0-5°C. The slow, dropwise addition of your nitrite source (e.g., a solution of sodium nitrite) is crucial to prevent localized hot spots.[10]

    • Secondary Cause - Inefficient Chlorination: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution that replaces the diazonium group.[6] If the catalyst is inactive or used in insufficient quantities, the conversion will be incomplete.

    • Solution: Ensure you are using fresh, high-purity copper(I) chloride. The presence of copper(II) impurities can sometimes be detrimental. Using a slight excess of the copper catalyst can help drive the reaction to completion.[8]

Problem: Formation of Dark-Colored Impurities and Tarry Byproducts

  • Q2: The reaction mixture turns dark brown or black during the Sandmeyer step, and the crude product is an oily, hard-to-purify tar. What is causing this?

    A2: The formation of dark, often polymeric, impurities is typically due to unintended side reactions of the highly reactive diazonium salt.

    • Primary Cause - Azo-Coupling Reactions: If the diazotization is incomplete or if the pH is not sufficiently acidic, unreacted diazonium salt can act as an electrophile and attack another molecule of the starting amine (ethyl 2-aminothiazole-5-carboxylate) or the product. This leads to the formation of highly colored azo compounds (R-N=N-R'), which are common culprits for intense coloration.[10]

    • Solution: Ensure a sufficiently acidic environment (e.g., using concentrated HCl) to fully protonate the starting amine and prevent it from acting as a nucleophile. Strict adherence to low temperatures (0-5°C) also minimizes the lifetime of the free diazonium salt, reducing the opportunity for side reactions.[10]

    • Secondary Cause - Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[6] Uncontrolled radical reactions can lead to polymerization and the formation of biaryl byproducts, contributing to the tarry consistency of the crude product.

    • Solution: Vigorous stirring is important to ensure homogeneity and efficient reaction at the catalyst surface. Working under an inert atmosphere (e.g., nitrogen) can sometimes help minimize oxidative side reactions that may generate unwanted radical species.[10]

Problem: Incomplete Consumption of Starting Material

  • Q3: My TLC analysis shows a significant amount of unreacted ethyl 2-aminothiazole-5-carboxylate remaining after the reaction should be complete. Why didn't it react?

    A3: Incomplete conversion points directly to a stoichiometric or procedural failure in the diazotization step.

    • Primary Cause - Insufficient Diazotizing Agent: The stoichiometry of the diazotization is critical. You need at least one equivalent of the nitrite source (e.g., sodium nitrite or butyl nitrite[8]) to convert all of the starting amine.

    • Solution: Use a slight excess (e.g., 1.1-1.3 equivalents) of the diazotizing agent to ensure complete formation of the diazonium salt. Ensure the nitrite is added slowly to the acidic solution of the amine, not the other way around, to maintain the correct reactive species.[10]

    • Secondary Cause - Impure Precursor: The starting material, ethyl 2-aminothiazole-5-carboxylate, must be pure. If it contains non-amine impurities, the actual molar amount of the amine will be lower than calculated, leading to an apparent excess of starting material on the TLC plate.

    • Solution: Purify the ethyl 2-aminothiazole-5-carboxylate precursor, typically by recrystallization, before use.[4] Confirm its purity via melting point or spectroscopic methods.

Troubleshooting Start Low Yield of Final Product Q_Temp Was Temp > 5°C? Start->Q_Temp A_Temp Decomposition of Diazonium Salt Q_Temp->A_Temp Yes Q_Color Reaction Dark/Tarry? Q_Temp->Q_Color No S_Temp Solution: Maintain 0-5°C with ice-salt bath. Slow addition. A_Temp->S_Temp A_Color Azo-Coupling Side Reaction Q_Color->A_Color Yes Q_TLC Unreacted Amine on TLC? Q_Color->Q_TLC No S_Color Solution: Ensure sufficient acid. Maintain low temperature. A_Color->S_Color A_TLC Incomplete Diazotization Q_TLC->A_TLC Yes Q_Catalyst Is CuCl catalyst fresh? Q_TLC->Q_Catalyst No S_TLC Solution: Use slight excess of NaNO₂. Check precursor purity. A_TLC->S_TLC A_Catalyst Inefficient Chlorination Q_Catalyst->A_Catalyst No S_Catalyst Solution: Use fresh, high-purity CuCl. Consider slight excess. A_Catalyst->S_Catalyst

Caption: Troubleshooting flowchart for low yield in the Sandmeyer reaction step.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments before beginning any new procedure.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Precursor)

This procedure is adapted from established methods for Hantzsch-type synthesis.[4][5][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to -10°C using an ice-salt bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq) in the same solvent mixture, maintaining the internal temperature below 0°C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the consumption of the starting material by TLC.

  • Cyclization: Add thiourea (1.0 eq) to the mixture in one portion. Heat the reaction mixture to 80°C and maintain for 1-2 hours, until TLC analysis indicates the formation of the product is complete.[4]

  • Workup: Cool the reaction to room temperature. Carefully add aqueous ammonia to neutralize the acid and precipitate the product.[4]

  • Isolation: Stir the resulting slurry for 15 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the final product (typical yields 70-95%).[4]

Protocol 2: Optimized Sandmeyer Synthesis of this compound

This protocol incorporates best practices to maximize yield and minimize impurity formation.[8][10]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of acetonitrile and tetrahydrofuran.[8]

  • Diazotization: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) and tert-butyl nitrite (1.5 eq) in acetonitrile/tetrahydrofuran.[8] Cool both flasks to 0-5°C in an ice-salt bath.

  • Slow Addition: Slowly add the amine suspension from the first flask to the copper/nitrite solution over 30-60 minutes. It is critical to maintain the internal temperature below 5°C throughout the addition to prevent decomposition of the diazonium salt.[10]

  • Reaction: After the addition is complete, heat the mixture to 65°C.[8] Monitor the reaction by TLC (e.g., using 40% ethyl acetate in hexanes) until the starting material is completely consumed.[8]

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., eluting with 20% ethyl acetate in hexanes) to afford the pure this compound (reported yields around 40%, optimization can improve this).[8]

Data Summary and Key Parameters

ParameterStage 1: Precursor SynthesisStage 2: Sandmeyer ReactionRationale & Impact on Yield
Key Reagents Ethyl 3-ethoxyacrylate, NBS, ThioureaEthyl 2-aminothiazole-5-carboxylate, t-BuONO, CuClPurity of reagents is essential for high conversion.
Temperature -10°C to 80°C0-5°C (Critical) then 65°CStrict low temperature for diazotization prevents salt decomposition, the primary cause of low yield.[10]
Solvent Dioxane/WaterAcetonitrile/THFSolvent choice affects solubility and reaction rates.[8]
Stoichiometry Slight excess of NBSSlight excess of nitrite and CuClEnsures complete conversion of the limiting reagent at each step.[8][10]
Monitoring TLCTLCEssential for determining reaction completion and preventing unnecessary heating or side reactions.[8]
Expected Yield 70-95%[4]40-60% (can be improved)[8]The Sandmeyer step is typically the lower-yielding step and the main target for optimization.

Frequently Asked Questions (FAQs)

  • Q: Can I use sodium nitrite and HCl instead of tert-butyl nitrite?

    • A: Yes, classical Sandmeyer conditions using aqueous sodium nitrite and a strong mineral acid like HCl are very common.[9][10] The principle is the same: in-situ generation of nitrous acid for diazotization. However, using an organic nitrite like tert-butyl nitrite in an organic solvent system can sometimes improve solubility and give cleaner reactions for certain substrates.[8]

  • Q: My copper(I) chloride is old and has a greenish tint. Can I still use it?

    • A: A greenish tint indicates oxidation to copper(II) chloride. While some Sandmeyer-type reactions can be catalyzed by Cu(II), the classical reaction relies on the Cu(I)/Cu(II) redox cycle.[6] Using oxidized catalyst may lead to lower yields or failed reactions. It is highly recommended to use fresh, off-white CuCl or to purify the old stock before use.

  • Q: What is the best way to monitor the reaction by TLC?

    • A: Use a suitable solvent system that gives good separation between your starting material and product (e.g., 20-40% Ethyl Acetate/Hexanes).[8] Co-spot your reaction mixture with a sample of the pure starting material. The reaction is complete when the starting material spot has completely disappeared. UV light is typically used for visualization.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • ResearchGate. (2010). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-Chlorothiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a specialized support framework for the purification of ethyl 2-chlorothiazole-5-carboxylate (CAS No: 81449-93-6). As a critical intermediate in the synthesis of various pharmacologically active compounds, achieving high purity of this molecule is paramount.[1] This document, structured as a series of frequently asked questions and in-depth troubleshooting scenarios, offers practical, experience-driven advice to navigate common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and purification of this compound.

Q1: What are the primary recommended methods for purifying crude this compound? The most effective and widely reported method for purifying this compound is flash silica gel column chromatography.[1][2] This technique is ideal for separating the target compound from polar starting materials and reaction byproducts. A standard aqueous workup is a critical prerequisite to remove inorganic salts and water-soluble impurities before chromatography. Given that the compound is a colorless oil, classical recrystallization is generally not feasible unless the crude material is an impure solid.[2]

Q2: What are the major impurities I should expect to encounter? The synthesis of this compound typically proceeds from ethyl 2-aminothiazole-5-carboxylate via a Sandmeyer-type reaction.[1] Consequently, the primary impurities include:

  • Unreacted Starting Material (Ethyl 2-aminothiazole-5-carboxylate): This is a highly polar compound and is the most common impurity.

  • Diazotization Byproducts: A complex mixture of side-products from the reaction of butyl nitrite.

  • Copper Salts: Residual cuprous chloride from the reaction must be removed during an aqueous workup.

  • Solvents: Acetonitrile, Tetrahydrofuran (THF), and Ethyl Acetate used during the synthesis and extraction.[1][2]

Q3: What are the key physical properties relevant to purification and handling? Understanding the physical properties is essential for designing an effective purification strategy. The key data is summarized in the table below.

PropertyValueSignificance for Purification
CAS Number 81449-93-6[3]Unique identifier for substance tracking.
Molecular Formula C₆H₆ClNO₂S[3]Helps in confirming identity via mass spectrometry.
Appearance Colorless Oil[2]Indicates that purification will likely rely on chromatography or distillation, not standard recrystallization.
Boiling Point 283.9 ± 32.0 °C (Predicted)[1]Suggests that vacuum distillation could be a viable, albeit high-temperature, purification method for thermally stable samples.
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate.[2][4]Crucial for selecting an appropriate solvent system for column chromatography.

Q4: How should I properly store the purified compound to ensure its stability? this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2–8 °C).[2][4] This precaution minimizes potential degradation from atmospheric moisture and oxygen over time.

Section 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification workflow, organized by technique.

A. Aqueous Workup & Extraction Issues

Problem: An unresolvable emulsion has formed during the liquid-liquid extraction with ethyl acetate and water.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter (like residual copper salts) or compounds that act as surfactants. Vigorous shaking is a common cause.

  • Solution Pathway:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing the separation of the organic layer.

    • Gentle Swirling: Instead of shaking, gently rock or swirl the separatory funnel to mix the layers. This is often sufficient for extraction without creating a stable emulsion.

    • Filtration: In persistent cases, filtering the entire emulsion through a pad of Celite® can help break it up by removing the particulate matter that stabilizes it.

B. Flash Column Chromatography Troubleshooting

Problem: My compound is streaking on the TLC plate and the column, leading to poor separation.

  • Causality: Streaking is often caused by compound overloading, poor solubility in the eluent, or interaction with the stationary phase (silica gel). Acidic impurities or the slight acidity of silica gel can also cause issues with sensitive compounds.

  • Solution Pathway:

    • Check Sample Load: Ensure you are not overloading the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Ensure Complete Dissolution: The sample should be loaded onto the column dissolved in a minimal amount of the eluent or a non-polar solvent in which it is highly soluble (e.g., dichloromethane). Insoluble material will streak.

    • Dry Loading: Adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This often yields sharper bands.

    • Modify Eluent: If streaking persists, consider adding a small amount (~0.5%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent system to suppress unwanted interactions with the silica.

Problem: I can't achieve good separation between my product and a close-running impurity.

  • Causality: The polarity of the chosen eluent system is not optimal to resolve compounds with similar Rf values.

  • Solution Pathway:

    • Fine-Tune Eluent Ratio: The reported system is 20% ethyl acetate in hexane.[1] Perform a systematic TLC analysis with solvent systems ranging from 10% to 30% ethyl acetate in hexane to find the ratio that maximizes the separation (ΔRf).

    • Change Solvent System: If hexane/ethyl acetate fails, switch to a different solvent system with different selectivities. A good alternative is a dichloromethane/methanol system, starting with 100% dichloromethane and gradually adding methanol (0.5%, 1%, 2%, etc.).

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low-polarity eluent (e.g., 10% EtOAc/Hexane) and slowly increase the polarity (e.g., to 25% EtOAc/Hexane) over the course of the separation.

C. Post-Purification & Handling

Problem: After removing the solvent under reduced pressure, my product yield is very low.

  • Causality: This can be due to product loss during the workup or evaporation of a volatile product. While the predicted boiling point is high, losses can still occur under high vacuum, especially if the volume is small.

  • Solution Pathway:

    • Back-Extract Aqueous Layers: During the workup, re-extract the aqueous layer one or two more times with fresh ethyl acetate to ensure all product has been recovered.

    • Careful Evaporation: Avoid excessive heating of the flask on the rotary evaporator. Use a water bath temperature no higher than 40 °C. Once the bulk of the solvent is gone, remove any residual solvent under high vacuum without heating.

    • Check for Leaks: Ensure your rotary evaporator and vacuum pump have no leaks, as this can prolong the evaporation process and increase the risk of product loss.

Section 3: Visualization Workflows

The following diagrams provide logical workflows for making decisions during the purification process.

G start Crude Reaction Mixture workup Perform Aqueous Workup (EtOAc/Water Extraction) start->workup Remove salts & aqueous byproducts tlc Run TLC Analysis (40% EtOAc/Hexane) check_purity Assess Purity of Organic Layer by TLC tlc->check_purity Baseline (SM) spot visible? workup->tlc Spot crude organic layer vs. starting material chromatography Purify via Flash Column Chromatography (e.g., 20% EtOAc/Hexane) check_purity->chromatography Yes / Multiple spots present concentrate Concentrate Fractions & Dry Under Vacuum check_purity->concentrate No / Single clean spot chromatography->concentrate Pool pure fractions product Pure this compound concentrate->product

Caption: Purification strategy decision tree.

G start Problem Identified During Chromatography rf_zero Product Rf = 0 (Stuck on baseline) start->rf_zero poor_sep Poor Separation (ΔRf is too small) start->poor_sep rf_one Product Rf ≈ 1 (Runs with solvent front) start->rf_one sol_rf_zero Increase Eluent Polarity (e.g., from 20% to 40% EtOAc) rf_zero->sol_rf_zero sol_poor_sep 1. Fine-tune eluent ratio. 2. Switch to different solvent system (e.g., DCM/MeOH). 3. Use a shallow gradient. poor_sep->sol_poor_sep sol_rf_one Decrease Eluent Polarity (e.g., from 20% to 5-10% EtOAc) rf_one->sol_rf_one end_node Optimized Separation sol_rf_zero->end_node sol_poor_sep->end_node sol_rf_one->end_node

Caption: Troubleshooting flowchart for column chromatography.

Section 4: Key Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove inorganic salts and water-soluble impurities after the reaction is complete.

  • Quench Reaction: Cool the reaction mixture to room temperature.

  • Partition: Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.[1]

  • Extract: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Wash: Wash the combined organic layer sequentially with water and then with a saturated brine solution. The brine wash helps to break any emulsions and remove residual water.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of the crude oil obtained from the workup.

  • Prepare Silica Slurry: In a beaker, prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pack Column: Pour the slurry into a glass column and allow it to pack under gentle pressure (using a pump or house air). Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Equilibrate: Run 2-3 column volumes of the starting eluent (e.g., 20% ethyl acetate in hexane) through the packed column to equilibrate it.[1]

  • Load Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed using a pipette.

  • Elute: Begin the elution process with the chosen solvent system. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine & Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

References

  • PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-Chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-chlorothiazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are its main challenges?

The most prevalent and established method for synthesizing this compound is a two-step process.

  • Hantzsch Thiazole Synthesis: The first step involves the cyclocondensation of an α-haloketone equivalent with a thioamide, typically thiourea, to form the ethyl 2-aminothiazole-5-carboxylate core. This reaction, known as the Hantzsch thiazole synthesis, is generally high-yielding and robust.[1][2][3]

  • Sandmeyer-type Reaction: The second, and more challenging step, is the conversion of the 2-amino group to a 2-chloro group. This is achieved via a Sandmeyer-type reaction, which involves diazotization of the amine followed by a copper(I) chloride-mediated chlorine substitution.[4][5]

The primary challenges arise during the Sandmeyer reaction. The intermediate diazonium salt is often unstable, leading to a variety of side reactions that can significantly lower the yield and complicate purification. Yields for this step are frequently reported in the moderate range, often around 40%.[4]

Troubleshooting Guide: Side Reactions & Low Yields

Q2: My yield for the conversion of ethyl 2-aminothiazole-5-carboxylate to the 2-chloro derivative is consistently low. What are the probable causes and how can I optimize the reaction?

Low yields in this Sandmeyer-type reaction are a common issue. The root causes are typically related to the stability of the diazonium intermediate and the reaction conditions.

Root Cause Analysis:

  • Premature Decomposition of the Diazonium Salt: Thiazole diazonium salts are notoriously less stable than their benzene analogues. If the temperature is not strictly controlled, the diazonium salt can decompose, often reacting with water to form the undesired 2-hydroxythiazole byproduct or other degradation products.

  • Incomplete Diazotization: Insufficient diazotizing agent (e.g., butyl nitrite, sodium nitrite) or improper reaction conditions can lead to unreacted starting material remaining in the final mixture.

  • Side Reactions with Solvent or Counter-ions: The choice of solvent is critical. Protic solvents can compete with the chloride ion in attacking the diazonium salt.

Optimization & Troubleshooting Protocol:

ParameterRecommendationRationale
Temperature Control Maintain the reaction temperature between 0°C and 5°C during diazotization and below 65°C during the substitution.[4]Minimizes the decomposition of the unstable diazonium salt, preventing the formation of hydroxy byproducts.
Reagent Addition Add the diazotizing agent (e.g., butyl nitrite) slowly to the solution of the amine.[4] Similarly, add the amine solution slowly to the copper(I) chloride mixture.Prevents localized overheating and uncontrolled reaction rates, which can lead to side product formation and potential safety hazards.
Anhydrous Conditions Use anhydrous solvents (e.g., acetonitrile, THF) and ensure all glassware is thoroughly dried.Reduces the concentration of water, which can react with the diazonium salt to form the key impurity, ethyl 2-hydroxythiazole-5-carboxylate.
Reagent Quality Use fresh, high-purity copper(I) chloride. Old or oxidized Cu(I) can be less effective.The catalytic activity of Cu(I) is crucial for the efficient displacement of the diazonium group by chloride.
Reaction Monitoring Monitor the consumption of the starting material (ethyl 2-aminothiazole-5-carboxylate) by Thin Layer Chromatography (TLC).[4]Ensures the reaction proceeds to completion before quenching, preventing the carryover of unreacted starting material into the workup and purification stages.
Q3: I'm observing several significant impurities alongside my product after the Sandmeyer reaction. What are these compounds, and how can I prevent their formation?

Impurity profiling is key to diagnosing and solving issues in this synthesis. The most common impurities are predictable based on the reaction mechanism.

Common Impurities and Mitigation Strategies:

ImpurityChemical NameFormation MechanismPrevention Strategy
Starting Material Ethyl 2-aminothiazole-5-carboxylateIncomplete diazotization or reaction.Ensure stoichiometric or slight excess of diazotizing agent. Monitor reaction to completion via TLC.[4]
Hydroxy Byproduct Ethyl 2-hydroxythiazole-5-carboxylateReaction of the diazonium salt with residual water in the solvent or during workup.Maintain strict anhydrous conditions. Perform the reaction at low temperatures to favor the desired substitution over hydrolysis.
Azo-Coupling Products Dimeric or oligomeric azo compoundsSelf-coupling of the diazonium salt with the electron-rich thiazole ring of unreacted starting material.Ensure slow addition of the amine to the copper catalyst solution to keep the concentration of the diazonium salt low at all times.

Visualizing the Reaction and Key Side Reaction:

The following diagram illustrates the desired synthetic pathway versus the common side reaction leading to the hydroxy byproduct.

G cluster_main Desired Sandmeyer Reaction cluster_side Side Reaction Start Ethyl 2-aminothiazole- 5-carboxylate Diazonium Thiazole Diazonium Salt (Intermediate) Start->Diazonium + BuONO (Diazotization) Product Ethyl 2-chlorothiazole- 5-carboxylate Diazonium->Product + CuCl (Substitution) Hydroxy Ethyl 2-hydroxythiazole- 5-carboxylate (Impurity) Diazonium->Hydroxy + H2O (Decomposition)

Caption: Desired vs. Side Reaction Pathway.

Experimental Protocols & Purification

Q4: Can you provide a detailed, validated protocol for the Sandmeyer reaction step?

This protocol is based on established literature procedures and incorporates best practices for maximizing yield and purity.[4][5]

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add copper(I) chloride (1.2 eq.) to a mixture of anhydrous acetonitrile and tetrahydrofuran (1:1 v/v).[4]

  • Diazotization: In a separate flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in the same anhydrous solvent mixture. Cool the solution to 0-5°C in an ice bath. Slowly add butyl nitrite (1.5 eq.) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at this temperature.

  • Substitution: Slowly add the freshly prepared diazonium salt solution from step 2 to the copper(I) chloride suspension from step 1 via a dropping funnel over 30-45 minutes.

  • Reaction Completion: After the addition is complete, slowly warm the reaction mixture to 65°C and maintain for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.[4]

  • Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an eluent such as 20% ethyl acetate in hexane to afford the pure product.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge CuCl in anhydrous solvent E Slowly add Diazonium Salt to CuCl suspension A->E B Dissolve Amine in anhydrous solvent C Cool Amine to 0-5°C B->C D Slowly add BuONO (Diazotization) C->D D->E F Heat to 65°C & Monitor by TLC E->F G Quench & Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J

Caption: Experimental Workflow for the Sandmeyer Reaction.

References

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Ethyl 2-Chlorothiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The synthesis, while well-established, presents several challenges that can impact yield and purity. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate these challenges and optimize your reaction conditions.

The synthesis is typically a two-stage process: first, the construction of the ethyl 2-aminothiazole-5-carboxylate core, followed by a Sandmeyer reaction to replace the 2-amino group with a chloro group. Each stage has unique parameters that must be carefully controlled for a successful outcome.

Overall Synthesis Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction Start Ethyl 3-ethoxyacrylate + Thiourea Precursor Ethyl 2-aminothiazole-5-carboxylate Start->Precursor Hantzsch Thiazole Synthesis Diazotization Diazotization (e.g., n-Butyl nitrite) Precursor->Diazotization Input to Stage 2 Substitution Copper-mediated Substitution (CuCl) Diazotization->Substitution Formation of Diazonium Salt Product This compound Substitution->Product

Caption: Overall workflow for the two-stage synthesis.

Part 1: Troubleshooting the Synthesis of Ethyl 2-Aminothiazole-5-carboxylate (Precursor)

The precursor is commonly prepared via a Hantzsch-type thiazole synthesis. One efficient modern route involves the reaction of ethyl 3-ethoxyacrylate with an N-halosuccinimide followed by cyclization with thiourea.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and why is ethyl β-ethoxyacrylate preferred over ethyl acetoacetate?

While the classic Hantzsch synthesis often starts with ethyl acetoacetate, which is first halogenated and then reacted with thiourea, this two-step process can have tedious work-ups and lower overall yields.[3] A more streamlined, one-pot approach starting from ethyl β-ethoxyacrylate offers a more direct route to the desired 5-carboxylate substitution pattern and can lead to higher yields and purity.[2]

Q2: I'm getting low yields (<60%) during the precursor synthesis. What should I investigate first?

Low yields in this step often trace back to three areas:

  • Incomplete initial halogenation: The reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) must go to completion. Monitor this step by Thin Layer Chromatography (TLC) before adding thiourea.

  • Reaction Temperature: After the initial low-temperature bromination, the cyclization with thiourea requires heating (typically around 80°C) to proceed efficiently.[1][3] Insufficient heat can lead to an incomplete reaction.

  • Work-up and Isolation: The product is often precipitated by adjusting the pH with a base like ammonia.[1] Ensure the pH is correct to maximize precipitation and minimize product loss during filtration and washing.

Q3: Can this reaction be performed in a one-pot procedure?

Yes, one of the key advantages of the ethyl β-ethoxyacrylate route is its suitability for a one-pot synthesis. The initial bromination can be performed, and after confirming the disappearance of the starting material, thiourea is added directly to the same reaction vessel, which is then heated to induce cyclization.[3][4] This minimizes handling losses and improves overall efficiency.

Optimized Protocol: One-Pot Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is synthesized from established literature procedures.[1][2][3]

ReagentMolar Eq.PurposeKey Considerations
Ethyl 3-ethoxyacrylate1.0Starting MaterialEnsure high purity.
N-Bromosuccinimide (NBS)1.1 - 1.2Brominating AgentAdd slowly at low temperature to control exotherm.
Thiourea1.0Ring FormationEnsure it is fully dissolved before heating.
Dioxane/Water (1:1)-SolventProvides good solubility for both organic and inorganic reagents.
Ammonia-NeutralizationUsed during work-up to precipitate the product.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not rise above 0°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting acrylate is fully consumed.

  • Add thiourea (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 1-2 hours. Monitor for the formation of the product by TLC.

  • Upon completion, cool the solution to room temperature. A paste or slurry may form.

  • Slowly add concentrated ammonia solution to neutralize the reaction mixture and precipitate the product.

  • Stir the resulting suspension for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate. A typical yield is around 70%.[1]

Part 2: Optimization and Troubleshooting of the Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group is a cornerstone of this synthesis, but it is also the most challenging step. It involves the diazotization of a heteroaromatic amine, which can be less stable than its aniline counterparts, followed by a copper(I)-catalyzed substitution.[5][6]

Troubleshooting Guide (Q&A Format)

Q1: My Sandmeyer reaction yield is very low (20-40%), and I observe a lot of dark, tarry material. What's going wrong?

This is the most common issue. The primary causes are:

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[7] The diazonium salt of 2-aminothiazole is particularly sensitive. If the initial diazotization is not performed at a strictly controlled low temperature (0-5°C), the salt will decompose, often leading to phenol formation (from reaction with trace water) and polymerization, which creates the tar.[8]

  • Inefficient Copper Catalysis: The Sandmeyer reaction relies on a single-electron transfer (SET) mechanism from a copper(I) species.[9] If your CuCl is old or has been oxidized to Cu(II), the catalytic cycle will be inefficient, leading to low conversion and favoring side reactions.

  • Side Reactions: The diazonium salt can engage in unwanted coupling reactions with the starting amine or other electron-rich species, forming colored azo compounds which contribute to the dark appearance of the reaction mixture.[8]

Solution:

  • Strict Temperature Control: Use an ice-salt or acetone/dry ice bath to maintain the temperature between 0-5°C during the addition of the diazotizing agent.

  • Use Fresh Reagents: Use fresh, high-purity n-butyl nitrite or tert-butyl nitrite. Ensure your copper(I) chloride is a fine, white-to-light-green powder. If it is significantly green or blue, it contains Cu(II) and its effectiveness will be compromised.

  • Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidation of the copper(I) catalyst.

Q2: Should I use sodium nitrite/HCl or an alkyl nitrite (e.g., n-butyl nitrite) for the diazotization step?

For substrates like ethyl 2-aminothiazole-5-carboxylate, which are often handled in organic solvents, an alkyl nitrite such as tert-butyl nitrite or n-butyl nitrite is highly recommended.[10][11]

Causality:

  • Aqueous vs. Anhydrous: The classic NaNO₂/HCl system is aqueous.[12] This introduces water, which can react with the diazonium salt to form a highly undesirable phenol byproduct, especially if the temperature rises.[8]

  • Solubility: Alkyl nitrites are soluble in common organic solvents like acetonitrile or THF, allowing the reaction to be performed under anhydrous conditions, which suppresses phenol formation and improves solubility of the organic substrate.[10]

Q3: How do I know when the diazotization is complete before proceeding with the copper addition?

Monitoring the consumption of the starting amine is key. A simple method is to use starch-iodide paper to test for the presence of excess nitrous acid (from the alkyl nitrite).[7] Take a drop of the reaction mixture and spot it on the paper. An immediate blue-black color indicates that excess diazotizing agent is present, implying that the starting amine has been fully consumed.

Q4: The reaction seems to stall and TLC shows remaining starting material even after prolonged heating. What is the issue?

This typically points to a problem with either the diazotization or the catalyst.

  • Insufficient Diazotizing Agent: You may have used a substoichiometric amount of alkyl nitrite. It's common to use a slight excess (1.5 equivalents) to ensure full conversion of the amine.[10]

  • Deactivated Catalyst: As mentioned, the Cu(I) catalyst is crucial. If it is inactive, the substitution of the diazonium group will not occur.

  • Temperature of Substitution: While diazotization is done in the cold, the substitution step often requires heating to 60-65°C to facilitate the loss of N₂ gas and the final chlorine transfer.[10][11] Ensure you are reaching the target temperature after the diazotization is complete.

Sandmeyer Reaction Mechanism

G cluster_diazotization Step 1: Diazotization (0-5°C) cluster_SET Step 2: Single Electron Transfer (SET) cluster_substitution Step 3: Chlorine Transfer & Catalyst Regeneration Amine R-NH₂ (Precursor) Diazonium R-N₂⁺ (Diazonium Salt) Amine->Diazonium + n-BuONO, H⁺ Nitrite n-BuONO CuCl Cu(I)Cl ArylRadical R• (Aryl Radical) + N₂ Diazonium->ArylRadical + Cu(I)Cl e⁻ transfer CuCl2 Cu(II)Cl₂ Product R-Cl (Final Product) ArylRadical->Product + Cu(II)Cl₂ CuCl2_regen Cu(II)Cl₂ CuCl_regen Cu(I)Cl Product->CuCl_regen Cl⁻ transfer, catalyst regenerated

Caption: Key steps in the copper-catalyzed Sandmeyer reaction.

Optimized Protocol: Sandmeyer Reaction

This protocol is based on a procedure reported in the literature with a 40% yield, highlighting the challenging nature of this transformation.[10] Optimization efforts should focus on the critical parameters noted in the troubleshooting guide.

ReagentMolar Eq.PurposeKey Considerations
Ethyl 2-aminothiazole-5-carboxylate1.0Starting MaterialMust be completely dry.
n-Butyl nitrite1.5Diazotizing AgentUse a fresh bottle; add slowly.
Copper(I) Chloride (CuCl)1.2Catalyst/Cl SourceMust be free of Cu(II) impurities.
Acetonitrile / THF-SolventAnhydrous grade is essential.

Step-by-Step Methodology:

  • In a flame-dried, three-neck flask equipped with a dropping funnel and thermometer, suspend copper(I) chloride (1.2 eq) in anhydrous acetonitrile.

  • In a separate flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of anhydrous acetonitrile and THF.

  • Add n-butyl nitrite (1.5 eq) to the copper(I) chloride suspension and cool the entire mixture to 0°C.

  • Using the dropping funnel, add the solution of the amine slowly to the cold CuCl/nitrite suspension over 30-45 minutes. Maintain the internal temperature at all times between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature, then heat to 65°C. Vigorous evolution of N₂ gas should be observed.

  • Maintain the reaction at 65°C until gas evolution ceases and TLC analysis shows complete consumption of the starting material (typically 1-2 hours).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexane) to afford pure this compound.[10]

Part 3: Purification and Final Product Handling

Q1: What is the best way to purify the final product?

Given the potential for non-polar and polar side products, flash column chromatography is the most effective method for obtaining high-purity this compound.[10] A gradient elution starting with a low polarity mobile phase (e.g., 5-10% EtOAc/hexane) and gradually increasing the polarity is recommended.

Q2: Can I use recrystallization?

Recrystallization can be used as a secondary purification step after chromatography if very high purity is required, but it is often difficult as the primary method due to the presence of oily byproducts that can inhibit crystallization.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product in Sandmeyer Reaction Check_TLC Check TLC of Crude Mixture Start->Check_TLC SM_Remain Significant Starting Material (Amine) Remains Check_TLC->SM_Remain Amine Spot Present Dark_Products Dark, Tarry Byproducts, Multiple Spots on TLC Check_TLC->Dark_Products No Amine Spot Cause_Diaz Cause: Incomplete Diazotization or Inactive Catalyst SM_Remain->Cause_Diaz Sol_Diaz Solution: 1. Use fresh alkyl nitrite (1.5 eq). 2. Use fresh, pure CuCl. 3. Ensure reaction reaches 65°C. Cause_Diaz->Sol_Diaz Cause_Decomp Cause: Diazonium Salt Decomposition Dark_Products->Cause_Decomp Sol_Decomp Solution: 1. Maintain strict 0-5°C during diazotization. 2. Use anhydrous solvents. 3. Add amine solution slowly. Cause_Decomp->Sol_Decomp

Caption: A decision tree for troubleshooting the Sandmeyer reaction.

References

  • Shafique, Z., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Serbian Chemical Society. Available at: [Link]

  • Meng, G., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1438-1445. Available at: [Link]

  • Reddy, A. S., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. Available at: [Link]

  • Siméon, F., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(18), 6314–6317. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Letters in Organic Chemistry, 10(1), 58-63. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. Available at: [Link]

  • Al-Said, S. B. (2003). Versatile 2-aminothiazoles, building blocks for highly functionalised heterocycles. Journal of Heterocyclic Chemistry, 40(6), 963-969. Available at: [Link]

  • GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. Retrieved from [Link]

  • Molbase. (n.d.). This compound 81449-93-6. Retrieved from [Link]

  • Occidental College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Meng, G., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1438-1445. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

Sources

stability issues of ethyl 2-chlorothiazole-5-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for ethyl 2-chlorothiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile intermediate, particularly under acidic conditions. My goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and interpretation.

Introduction: Understanding the Chemistry at Play

This compound is a key building block in synthetic chemistry. However, like many esters and halogenated heterocycles, its stability can be compromised under certain conditions. The primary concern when exposing this compound to acidic media is the potential for hydrolysis of the ethyl ester to the corresponding carboxylic acid. This process is reversible and catalyzed by acid.[1][2][3] The presence of the electron-withdrawing thiazole ring and the chloro substituent can influence the rate of this hydrolysis.

This guide will walk you through common questions and issues, providing both theoretical explanations and practical, field-tested advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of this compound is degrading in an acidic mobile phase during HPLC analysis. What are the likely degradation products?

A1: Under acidic aqueous conditions, the most probable degradation pathway is the hydrolysis of the ethyl ester to form 2-chloro-thiazole-5-carboxylic acid.[1][2][4] This occurs through a classic acid-catalyzed ester hydrolysis mechanism. The reaction is an equilibrium process, meaning that the presence of a large excess of water in your mobile phase can drive the reaction towards the formation of the carboxylic acid.[1][2]

A secondary, though less common, degradation pathway could involve reactions of the thiazole ring itself, but this typically requires more forcing conditions than standard HPLC mobile phases.

Q2: How can I confirm if degradation is occurring during my experiment?

A2: Confirmation of degradation requires a systematic approach. Here are the recommended steps:

  • Comparative Analysis: Analyze a freshly prepared standard of this compound in a neutral, aprotic solvent (e.g., acetonitrile) by HPLC. Then, analyze your experimental sample that has been exposed to acidic conditions. A new peak with a different retention time, likely more polar, is indicative of a degradation product.

  • LC-MS Analysis: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the parent compound is 191.64 g/mol .[5] The primary degradation product, 2-chloro-thiazole-5-carboxylic acid, would have a molecular weight of 163.58 g/mol . Look for the corresponding [M+H]⁺ ions in your mass spectrum.

  • Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. Expose a sample of this compound to your acidic conditions for an extended period or at an elevated temperature and analyze the resulting mixture by LC-MS.

Q3: What are the best practices for handling and storing this compound to prevent degradation?

A3: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[5][6] This minimizes exposure to atmospheric moisture and reduces the rate of potential hydrolytic degradation.

  • Solvent Choice: For stock solutions, use dry, aprotic solvents such as anhydrous acetonitrile, dichloromethane, or DMSO.[5] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or contain residual water.

  • Experimental Workflow: When designing experiments, minimize the time the compound is in an acidic aqueous environment. If possible, perform the reaction or analysis at a lower temperature to reduce the degradation rate.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas for the starting material). Gradual hydrolysis of the ester in the prepared analytical sample.Prepare analytical samples fresh before each run. If using an autosampler, ensure it is cooled to minimize degradation over time.
Low yield in a reaction where this compound is a reactant under acidic conditions. Degradation of the starting material to the less reactive carboxylic acid.1. Run the reaction under anhydrous conditions if possible. 2. If acidic conditions are required, consider using a non-aqueous acid source (e.g., HCl in dioxane). 3. Perform the reaction at the lowest effective temperature.
Appearance of an unexpected, more polar byproduct in reaction monitoring by TLC or LC. Formation of 2-chloro-thiazole-5-carboxylic acid.Co-spot your reaction mixture with a standard of the starting material on a TLC plate. The new, lower Rf spot is likely the carboxylic acid. Confirm its identity via LC-MS.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in an Acidic HPLC Mobile Phase

Objective: To determine the rate of hydrolysis of this compound in a representative acidic HPLC mobile phase.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 50:50 acetonitrile:water with 0.1% TFA.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Time-Point Analysis:

    • Immediately inject the prepared standard onto the HPLC system (t=0).

    • Keep the remaining standard solution at room temperature.

    • Inject the standard solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • For each time point, integrate the peak area of the parent compound and any new peaks that appear.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Visualizing the Degradation Pathway

The primary degradation pathway under acidic conditions is the hydrolysis of the ester functional group.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant This compound product1 2-Chloro-thiazole-5-carboxylic acid reactant->product1 Hydrolysis product2 Ethanol reactant->product2 Hydrolysis water Water (H₂O) water->product1 water->product2 acid Acid Catalyst (H⁺) acid->product1 catalysis acid->product2 catalysis

Caption: Acid-catalyzed hydrolysis of this compound.

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to identifying and resolving stability issues.

G cluster_optimization Optimization Strategies start Problem: Inconsistent Results or Low Yield check_purity 1. Confirm Purity of Starting Material (HPLC, NMR) start->check_purity forced_degradation 2. Perform Forced Degradation Study (Acidic Conditions) check_purity->forced_degradation identify_degradants 3. Identify Degradation Products (LC-MS) forced_degradation->identify_degradants optimize_conditions 4. Optimize Experimental Conditions identify_degradants->optimize_conditions temp Lower Temperature optimize_conditions->temp anhydrous Anhydrous Conditions optimize_conditions->anhydrous time Reduce Exposure Time optimize_conditions->time solution Solution: Improved Stability and Reproducibility temp->solution anhydrous->solution time->solution

Caption: Troubleshooting workflow for stability issues.

References

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Chemical Papers. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. [Link]

  • Google Patents. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

  • YouTube. The acid hydrolysis of esters. [Link]

  • ResearchGate. Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions | Request PDF. [Link]

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Technical Support Center: Troubleshooting Failed Reactions with Ethyl 2-Chlorothiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-chlorothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but often challenging heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What is the most likely cause?

Answer: The most common culprit for failed or sluggish Suzuki-Miyaura reactions with this compound is catalyst deactivation . The thiazole ring itself presents two key challenges:

  • Catalyst Poisoning: The lone pair of electrons on the thiazole's nitrogen atom can coordinate strongly with the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" your catalyst.[1] The sulfur atom can also contribute to this deactivating effect.

  • Slow Oxidative Addition: The chloro-substituent at the 2-position of the electron-deficient thiazole ring can make the initial oxidative addition step of the catalytic cycle kinetically challenging.[2]

A secondary, but common, issue is the protodeboronation of your boronic acid, especially under harsh basic conditions or at elevated temperatures, which degrades your coupling partner.[3]

Question 2: How can I overcome catalyst deactivation and improve the yield of my Suzuki-Miyaura coupling?

Answer: A multi-pronged approach focusing on the catalyst system, base, and reaction conditions is essential.

G start Reaction Failure: Low or No Product reagent_check Step 1: Verify Reagent Quality - Fresh Boronic Acid - Anhydrous Solvent - Active Catalyst start->reagent_check ligand_screen Step 2: Optimize Ligand - Screen Bulky, Electron-Rich  Phosphine Ligands  (e.g., SPhos, XPhos, RuPhos) reagent_check->ligand_screen Reagents OK base_screen Step 3: Screen Bases - Start with K₂CO₃ or K₃PO₄ - Avoid strong hydroxides ligand_screen->base_screen Select Best Ligand conditions_opt Step 4: Optimize Conditions - Rigorously Degas Solvents - Lower Temperature (80-100 °C) - Monitor by LC-MS base_screen->conditions_opt Select Best Base success Successful Coupling conditions_opt->success

Caption: Key optimization steps for Buchwald-Hartwig amination of this compound.

Key Optimization Parameters:

  • Catalyst System: Employ a palladium source with a bulky, electron-rich biarylphosphine ligand. Systems based on XPhos or RuPhos are excellent starting points. [4]* Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Lithium bis(trimethylsilyl)amide (LHMDS) is another alternative.

  • Solvent: Strictly anhydrous and deoxygenated solvents like toluene or dioxane are necessary.

  • Temperature: Reactions are typically run at elevated temperatures, generally between 80-110 °C.

Sample Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the vessel and purge with argon.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question 4: I am attempting a direct SNAr reaction with an amine or alcohol nucleophile and see no product. Is this reaction feasible?

Answer: Yes, SNAr is a viable strategy, but it is highly dependent on the nucleophile and reaction conditions. The thiazole ring is electron-deficient, which activates the 2-chloro position towards nucleophilic attack. However, this activation is often insufficient for less reactive nucleophiles.

  • For Strong Nucleophiles: Thiolates and some aliphatic amines can displace the chloride, especially at elevated temperatures. [5]The use of a polar aprotic solvent like DMSO or NMP can facilitate the reaction.

  • For Weaker Nucleophiles (Alcohols, Anilines): A simple thermal SNAr is unlikely to proceed. In these cases, a transition-metal-catalyzed process like the Buchwald-Hartwig reaction is the preferred method.

Recommended Conditions for SNAr with an Aliphatic Amine:

  • Dissolve this compound (1.0 equiv) in DMSO.

  • Add the aliphatic amine (2.0-3.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIEA) or potassium carbonate. [6]3. Heat the reaction to 100-140 °C and monitor by LC-MS.

Category 3: Side Reactions and Purification

Question 5: I am observing a new, more polar spot by TLC, and my NMR shows loss of the ethyl group. What is happening?

Answer: You are likely observing hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a common side reaction, particularly under basic conditions, and is exacerbated by the presence of water and heat. [3][7] Strategies to Prevent Ester Hydrolysis:

  • Use Anhydrous Conditions: If your reaction permits (e.g., some Suzuki protocols), use anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.

  • Choose a Milder Base: In aqueous Suzuki reactions, switch from stronger bases like Cs₂CO₃ to K₂CO₃ or K₃PO₄, which are less prone to causing hydrolysis. [7]3. Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of hydrolysis.

  • Use a Bulky Ester: If synthesizing the starting material is an option, using a bulkier ester like tert-butyl can sterically hinder hydrolysis.

Question 6: My final product is difficult to purify. It is highly polar and streaks on my silica gel column. What are some alternative purification strategies?

Answer: Thiazole derivatives, especially those with additional polar functional groups, can be challenging to purify by standard silica gel chromatography.

Purification Troubleshooting:

  • Column Chromatography Additives:

    • For basic compounds: Add a small amount of triethylamine (0.1-1%) to your eluent system. This will deactivate the acidic silica surface and prevent streaking of basic products.

    • For acidic compounds (e.g., from ester hydrolysis): Add a small amount of acetic acid (0.1-1%) to your eluent to improve peak shape.

  • Alternative Stationary Phases: Consider using reverse-phase (C18) silica gel chromatography for highly polar compounds, eluting with a gradient of water and acetonitrile or methanol.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high purity material. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). [8]4. Aqueous Workup: If your product is sufficiently non-polar, an acidic wash (e.g., dilute HCl) during the workup can remove basic impurities, while a basic wash (e.g., NaHCO₃) can remove acidic impurities. [8]Be cautious if your product has acid- or base-sensitive functional groups.

References

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Chemistry Portal. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. [Link]

  • Nature Portfolio. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • ACS Publications. (2018). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews. [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). [Link]

  • National Institutes of Health. (n.d.). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. [Link]

  • ResearchGate. (2014). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (2014). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. [Link]

  • PubMed. (2014). Palladium-catalyzed C-2 selective olefination of thiazoles. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • National Institutes of Health. (n.d.). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. [Link]

  • ResearchGate. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • PubMed Central. (n.d.). 2H-Thiazolo[4,5-d]t[1][3][9]riazole: synthesis, functionalization, and application in scaffold-hopping. [Link]

  • PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. [Link]

  • ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PubMed. (2017). Expression, Purification, and Activity of ActhiS, a Thiazole Biosynthesis Enzyme from Acremonium chrysogenum. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • MDPI. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. [Link]

  • PubMed. (2011). Direct palladium-catalyzed intermolecular allylation of highly electron-deficient polyfluoroarenes. [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]

  • ACS Publications. (2012). Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. [Link]

  • SciSpace. (2021). Top 16 papers published in the topic of Buchwald–Hartwig amination in 2021. [Link]

  • Semantic Scholar. (2018). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. [Link]

  • ResearchGate. (n.d.). Condensation of 2-aminobenzenethiol with aromatic acid chloride compounds. [Link]

Sources

alternative reagents for the synthesis of ethyl 2-chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-Chlorothiazole-5-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and detail validated alternative protocols to the classic Sandmeyer reaction. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most established and widely cited method is the Sandmeyer reaction.[1][2][3] This involves the diazotization of the primary amino group of the starting material, ethyl 2-aminothiazole-5-carboxylate, followed by a copper(I) chloride-mediated substitution to replace the diazonium group with a chloride atom.[1][2]

Q2: Why would I need an alternative to the standard Sandmeyer reaction?

While effective, the traditional Sandmeyer reaction has several drawbacks that may necessitate alternatives:

  • Safety Concerns: Aryl diazonium salts can be unstable, and in some cases, explosive, especially if isolated.[4][5] This poses a significant risk, particularly at a larger scale.

  • Low Yields: The reaction is highly sensitive to temperature and impurities, which can lead to premature decomposition of the diazonium salt and the formation of tar-like byproducts, significantly reducing yields.[5][6]

  • Aqueous Conditions: The use of aqueous acidic conditions for diazotization can be problematic for substrates that are acid-sensitive or have poor water solubility.

  • Stoichiometric Copper Waste: The classic reaction requires stoichiometric amounts of copper salts, leading to metallic waste that requires treatment.

Q3: What are the primary challenges encountered during the synthesis?

The main difficulties arise from the instability of the intermediate thiazole diazonium salt.[4][7] Key challenges include:

  • Incomplete Diazotization: Failure to completely convert the starting amine to the diazonium salt.[6]

  • Premature Decomposition: The diazonium salt decomposing back to the amine or reacting with water to form a hydroxy-thiazole byproduct, especially if the temperature is not strictly controlled (typically 0-5 °C).[5][6][8]

  • Side Reactions: Formation of dark, polymeric, or tarry byproducts due to radical side reactions.[5][6]

  • Difficult Purification: The desired product may be difficult to separate from starting material, byproducts, and residual copper salts.

Part 2: Troubleshooting Guide for the Sandmeyer Reaction

This section addresses specific issues you might face during the standard synthesis.

Issue 1: My yield is very low (<40%), and the crude product is a dark, oily tar.

  • Probable Cause: This is a classic sign of diazonium salt decomposition.[5][6] The diazonium intermediate is likely decomposing due to elevated temperatures before it can react with the copper(I) chloride. Heterocyclic diazonium salts, like that of 2-aminothiazole, can be particularly unstable.[7]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the diazotization step is performed between 0-5 °C using an ice-salt bath. The addition of the sodium nitrite solution must be done slowly and dropwise to prevent exothermic spikes.[5][8]

    • Verify Diazotization Completion: Before proceeding, check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates that the starting amine has been fully consumed.[5][6] If the test is negative, more diazotizing agent may be needed.

    • Use Freshly Prepared Reagents: Copper(I) salts can oxidize to copper(II) over time, which is less effective in the classic Sandmeyer reaction.[5] Use a freshly opened bottle of CuCl or prepare it fresh.

Issue 2: My reaction seems to stall, and TLC/LC-MS analysis shows a large amount of unreacted ethyl 2-aminothiazole-5-carboxylate.

  • Probable Cause: Incomplete diazotization is the most likely culprit.[6] This can happen if the amount of acid or sodium nitrite is insufficient, or if the nitrite solution has decomposed.

  • Troubleshooting Workflow:

G cluster_0 Start Reaction Stalled: High SM Detected CheckNitrite Check Starch-Iodide Paper Start->CheckNitrite Result Blue Color? CheckNitrite->Result AddNitrite Slowly add more NaNO2 solution at 0-5 °C Result->AddNitrite No CheckAcid Check pH / Acid Stoichiometry. Ensure >2 eq. of strong acid. Result->CheckAcid Yes AddNitrite->CheckNitrite End Re-test with Starch-Iodide. Proceed with CuCl addition. CheckAcid->End

Caption: Troubleshooting workflow for incomplete diazotization.

Issue 3: I'm getting a significant amount of ethyl 2-hydroxythiazole-5-carboxylate as a byproduct.

  • Probable Cause: The diazonium salt is reacting with water instead of the chloride from the copper catalyst. This is a common side reaction, especially if the addition of the diazonium solution to the copper solution is too slow or if the copper catalyst concentration is too low.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the diazonium salt to the copper solution, try adding the copper(I) chloride solution to the freshly prepared diazonium salt mixture. This ensures the diazonium salt is always in the presence of a high concentration of the catalyst.

    • Ensure Catalyst Activity: Use a freshly prepared, fully dissolved solution of copper(I) chloride in concentrated HCl to maximize its reactivity.[5]

Part 3: Alternative Reagents & Protocols

For cases where the traditional Sandmeyer reaction is problematic, several alternative reagents offer milder conditions and different mechanistic pathways.

Alternative 1: Aprotic Diazotization using tert-Butyl Nitrite (TBN)

This is the most common and effective alternative, avoiding the use of aqueous acids and offering better control, often leading to higher yields.[9][10][11] TBN serves as an organic-soluble source of the nitrosonium ion.[12]

  • Why it Works (Causality): By performing the reaction in an aprotic organic solvent like acetonitrile or THF, the premature reaction of the diazonium salt with water is eliminated.[13] TBN generates the diazotizing agent in situ under non-aqueous conditions, which generally leads to a cleaner reaction with fewer byproducts.[11][12]

  • Comparative Analysis:

ParameterTraditional Sandmeyer (NaNO₂/HCl)Aprotic Diazotization (TBN)
Solvent Aqueous HClAcetonitrile, THF, DCM
Temperature 0-5 °C (Strict)0 °C to 65 °C (More tolerant)[1][9]
Yield Often moderate (40-60%)Often good to excellent (70-90%)
Safety Potentially unstable aqueous diazoniumGenerally better controlled
Substrate Scope Limited by water/acid sensitivityBroader; good for sensitive substrates
Byproducts Phenols, tarsFewer polar byproducts
  • Detailed Protocol (TBN Method):

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) and copper(I) chloride (1.2 eq.) in anhydrous acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl nitrite (1.5 eq.) dropwise to the stirred suspension over 15-20 minutes.[10]

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-65 °C.[1][9]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

    • Cool the mixture, quench with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

G cluster_0 Aprotic Diazotization Pathway SM Ethyl 2-Aminothiazole- 5-carboxylate Intermediate Thiazole Diazonium Salt (in situ) SM->Intermediate + TBN, CuCl in MeCN TBN tert-Butyl Nitrite (TBN) CuCl CuCl Solvent Acetonitrile (Anhydrous) Product Ethyl 2-Chlorothiazole- 5-carboxylate Intermediate->Product - N2 N2 N2 gas Intermediate->N2

Caption: Reaction scheme for the TBN-mediated synthesis.
Alternative 2: Direct Chlorination with N-Chlorosuccinimide (NCS)

For certain heterocyclic systems, direct C-H chlorination can be an option, though it is less common for this specific substrate and may present regioselectivity challenges. However, NCS is a versatile reagent for chlorinating various functional groups.[14][15][16]

  • Why it Works (Causality): NCS acts as an electrophilic chlorine source. While the C2 position of the thiazole ring is electron-deficient, reaction conditions can sometimes be found to promote direct substitution, potentially via a radical mechanism or by activating the substrate.[17] This approach completely avoids the generation of diazonium salts.

  • Considerations: This method is more speculative for this specific target and would require significant optimization. The primary challenge is achieving chlorination at the C2 position without affecting other parts of the molecule. The reaction is often initiated by radical initiators (like AIBN or benzoyl peroxide) or light.

  • General Protocol (Requires Optimization):

    • Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in a suitable solvent like dichloromethane or carbon tetrachloride.

    • Add N-Chlorosuccinimide (1.1 eq.).

    • Add a radical initiator (e.g., AIBN, 0.1 eq.).

    • Heat the mixture to reflux and monitor for product formation.

    • Note: This is an exploratory protocol. Significant side reactions, including N-chlorination or degradation, are possible.

Alternative 3: Chlorination using Sulfuryl Chloride (SO₂Cl₂) or Thionyl Chloride (SOCl₂)

These reagents are powerful chlorinating agents typically used to convert carboxylic acids to acyl chlorides or alcohols to alkyl chlorides. They can also be used for direct chlorination of certain activated aromatic and heterocyclic rings.[18][19]

  • Why it Works (Causality): Sulfuryl chloride, in particular, can act as a source of molecular chlorine or participate in electrophilic substitution on electron-rich heterocycles. For some substrates like 2-mercaptobenzothiazoles, it is a standard reagent for converting the thiol to a chloride.[18] Its application here would depend on the relative reactivity of the thiazole ring versus the amino and ester groups.

  • Considerations: These are highly reactive and non-selective reagents. They will readily react with the amino group and potentially the ester. This route is generally not recommended without protection of the amino group (e.g., as an amide), which adds extra steps to the synthesis.[20]

Part 4: References

  • tert-Butyl Nitrite . Common Organic Chemistry. [Link]

  • Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis . Mini-Reviews in Organic Chemistry. [Link]

  • Conversion of Aromatic Amino into Trifluoromethyl Groups through a Sandmeyer-Type Transformation . Synfacts. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates . ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . National Center for Biotechnology Information (PMC). [Link]

  • Sandmeyer type reaction troubleshoot . Reddit. [Link]

  • tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis . PubMed. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes . White Rose Research Online. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib . Semantic Scholar. [Link]

  • Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes . ResearchGate. [Link]

  • REACTIONS WITH HETEROCYCLIC DIAZONIUM SALTS: SYNTHESIS OF SEVERAL NEW THIAZOLO[2,3-c]AS-TRIAZINES AND THIAZOLO [2,3-c] 1,2,4-TRI . Taylor & Francis Online. [Link]

  • 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction . ResearchGate. [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates . ResearchGate. [Link]

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water . ACS Publications. [Link]

  • REACTIONS WITH HETEROCYCLIC DIAZONIUM SALTS: SYNTHESIS OF SEVERAL NEW THIAZOLO[2,3-c]AS-TRIAZINES AND THIAZOLO [2,3-c] 1,2,4-TRIAZ OLE DERIVATIVES . NDSL. [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. [Link]

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water . ACS Publications. [Link]

  • N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature . ResearchGate. [Link]

  • Sandmeyer reaction (video) . Khan Academy. [Link]

  • Sandmeyer Reaction . GeeksforGeeks. [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles . ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • Thiol Chlorination with N-Chlorosuccinimide . University of Edinburgh Research Explorer. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-Chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of ethyl 2-chlorothiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you navigate the complexities of its synthesis and ensure the purity of your final product.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method is a two-step process. It begins with the Hantzsch thiazole synthesis to produce the precursor, ethyl 2-aminothiazole-5-carboxylate. This is followed by a Sandmeyer-type reaction to replace the 2-amino group with a chloro group, yielding the desired this compound.[1]

Q2: I am observing a significant amount of a di-chlorinated byproduct in my Sandmeyer reaction. What is causing this?

A2: The formation of di-halogenated species, such as 2,5-dichlorothiazole derivatives, can occur during the Sandmeyer reaction of 2-aminothiazoles. This is often attributed to the reactivity of the thiazole ring, which can undergo further halogenation under the reaction conditions. Careful control of stoichiometry and reaction temperature is crucial to minimize this side reaction.

Q3: My final product seems to be degrading upon storage or during workup. What is the likely cause?

A3: this compound can be susceptible to hydrolysis of the ethyl ester group, especially under acidic or basic conditions, to form the corresponding carboxylic acid. The 2-chloro group also renders the C2 position of the thiazole ring susceptible to nucleophilic attack, which can lead to degradation in the presence of strong nucleophiles. It is recommended to store the compound under inert gas at low temperatures (2-8 °C).[2]

Q4: I am struggling with the regioselectivity of the initial Hantzsch thiazole synthesis. How can I ensure the formation of the desired 2-aminothiazole isomer?

A4: The Hantzsch thiazole synthesis can sometimes yield the undesired 2-imino-2,3-dihydrothiazole regioisomer, particularly under acidic conditions.[3] To favor the formation of the desired 2-aminothiazole, it is generally recommended to perform the condensation of the α-halocarbonyl compound and thiourea in a neutral solvent.

Troubleshooting Guide: Byproduct Formation

This section provides a detailed analysis of common byproducts encountered during the synthesis of this compound and strategies to mitigate their formation.

Issue 1: Formation of 2,5-Dichlorothiazole Derivatives during Sandmeyer Reaction

Symptoms:

  • Mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to the addition of a second chlorine atom.

  • NMR spectroscopy may show a loss of the proton signal at the C5 position of the thiazole ring.

Root Cause Analysis: The thiazole ring is an electron-rich heterocycle and can be susceptible to electrophilic halogenation. During the Sandmeyer reaction, the conditions used to generate the diazonium salt and introduce the chloro group can also be conducive to further halogenation at the C5 position.

Mitigation Strategies:

StrategyScientific Rationale
Strict Stoichiometric Control Use a precise molar equivalent of the diazotizing agent (e.g., sodium nitrite or an alkyl nitrite) and the copper(I) chloride. Excess reagents can promote over-halogenation.
Temperature Management Maintain a low reaction temperature (typically 0-5 °C) during the diazotization and the subsequent addition of the copper catalyst. This helps to control the reactivity and minimize side reactions.
Controlled Reagent Addition Add the diazotizing agent and the copper(I) chloride solution slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive species.

Corrective Actions: If a significant amount of the di-chlorinated byproduct is formed, purification can be achieved through column chromatography on silica gel.

Issue 2: Presence of Ethyl 2-Hydroxythiazole-5-carboxylate

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the replacement of the chloro group with a hydroxyl group.

  • The presence of phenolic-like impurities may be observed by TLC or HPLC.

Root Cause Analysis: The Sandmeyer reaction is known to produce phenolic byproducts through the reaction of the diazonium salt with water.[4][5][6] This is a competing reaction to the desired halogenation.

Mitigation Strategies:

StrategyScientific Rationale
Anhydrous Conditions Whenever possible, use anhydrous solvents and reagents to minimize the presence of water in the reaction mixture.
Optimized Acidity The stability of the diazonium salt is pH-dependent. Maintaining the appropriate acidic conditions can suppress the undesired hydroxylation reaction.
Choice of Diazotizing Agent Using alkyl nitrites (e.g., isoamyl nitrite) in an organic solvent can sometimes provide a less aqueous environment compared to the traditional sodium nitrite in aqueous acid.

Corrective Actions: Purification via column chromatography can separate the desired chloro-compound from the more polar hydroxy-byproduct.

Issue 3: Formation of Ethyl Thiazole-5-carboxylate (Protodeamination Product)

Symptoms:

  • Mass spectrometry indicates a product where the 2-chloro group is replaced by a hydrogen atom.

  • NMR spectroscopy will show a proton signal at the C2 position of the thiazole ring.

Root Cause Analysis: Protodeamination is a known side reaction in Sandmeyer chemistry where the diazonium group is replaced by a hydrogen atom. This can occur through a radical mechanism where the aryl radical abstracts a hydrogen atom from the solvent or other components in the reaction mixture.[4][5][6]

Mitigation Strategies:

StrategyScientific Rationale
Solvent Selection Solvents with readily abstractable hydrogen atoms may promote protodeamination. Consider solvents that are less prone to hydrogen atom donation.
Radical Scavengers The addition of mild radical scavengers could potentially suppress this side reaction, although this needs to be carefully optimized to avoid interfering with the desired radical pathway of the Sandmeyer reaction.

Corrective Actions: Separation of the protodeamination product from the desired chlorinated product can be achieved by column chromatography.

Issue 4: Formation of 2-Imino-2,3-dihydrothiazole Regioisomer in Hantzsch Synthesis

Symptoms:

  • The presence of an isomeric byproduct is detected by TLC or HPLC.

  • NMR and IR spectroscopy will show characteristic differences in the signals of the two isomers. For example, the 5-H NMR signal and the IR carbonyl bands of their derivatives will differ.[3]

Root Cause Analysis: The Hantzsch synthesis of 2-aminothiazoles can proceed through two different cyclization pathways, leading to the desired 2-amino-thiazole or the 2-imino-2,3-dihydrothiazole regioisomer. The reaction conditions, particularly the pH, can influence the regioselectivity. Acidic conditions have been shown to favor the formation of the 2-imino isomer.[3]

Mitigation Strategies:

StrategyScientific Rationale
Neutral Reaction Conditions Performing the condensation in a neutral solvent, such as ethanol, without the addition of acid, typically favors the formation of the 2-aminothiazole isomer.[3]
Base-catalyzed Cyclization In some cases, the use of a mild base can promote the desired cyclization pathway.

Corrective Actions: If a mixture of isomers is obtained, they can often be separated by fractional crystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate

This protocol is adapted from a procedure for a similar 2-aminothiazole synthesis.[7]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia solution

Procedure:

  • Dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10 °C.

  • Slowly add N-bromosuccinimide (1.1 equivalents) while maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 1 hour.

  • Cool the solution to room temperature and add ammonia solution to precipitate the product.

  • Stir the resulting paste for 10 minutes and then filter.

  • Wash the filter cake with water and dry under vacuum to obtain ethyl 2-aminothiazole-5-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on a general procedure for the Sandmeyer reaction of 2-aminothiazoles.[1]

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Butyl nitrite

  • Copper(I) chloride

Procedure:

  • Dissolve ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in a mixture of acetonitrile and THF.

  • In a separate flask, prepare a mixture of butyl nitrite (1.5 equivalents) and copper(I) chloride (1.2 equivalents) in acetonitrile and THF.

  • Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the mixture containing butyl nitrite and copper(I) chloride at room temperature.

  • Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Perform an aqueous workup by partitioning the mixture between water and ethyl acetate.

  • Collect the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexane).[1]

Visualizing Reaction Pathways

Byproduct Formation in the Sandmeyer Reaction

Byproduct_Formation_Sandmeyer Ethyl 2-aminothiazole-5-carboxylate Ethyl 2-aminothiazole-5-carboxylate Diazonium Salt Diazonium Salt Ethyl 2-aminothiazole-5-carboxylate->Diazonium Salt Diazotization (e.g., BuONO) This compound This compound Diazonium Salt->this compound CuCl Ethyl 2-hydroxythiazole-5-carboxylate Ethyl 2-hydroxythiazole-5-carboxylate Diazonium Salt->Ethyl 2-hydroxythiazole-5-carboxylate H2O Ethyl thiazole-5-carboxylate Ethyl thiazole-5-carboxylate Diazonium Salt->Ethyl thiazole-5-carboxylate Protodeamination Ethyl 2,5-dichlorothiazole-5-carboxylate Ethyl 2,5-dichlorothiazole-5-carboxylate This compound->Ethyl 2,5-dichlorothiazole-5-carboxylate Further Halogenation

Caption: Potential side reactions during the Sandmeyer synthesis.

Regioselectivity in Hantzsch Thiazole Synthesis

Hantzsch_Regioselectivity cluster_reactants Reactants alpha-halo intermediate alpha-halo intermediate Intermediate Intermediate alpha-halo intermediate->Intermediate Thiourea Thiourea Thiourea->Intermediate Ethyl 2-aminothiazole-5-carboxylate Ethyl 2-aminothiazole-5-carboxylate Intermediate->Ethyl 2-aminothiazole-5-carboxylate Neutral conditions 2-Imino-2,3-dihydrothiazole isomer 2-Imino-2,3-dihydrothiazole isomer Intermediate->2-Imino-2,3-dihydrothiazole isomer Acidic conditions

Caption: Influence of pH on Hantzsch synthesis regioselectivity.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. Retrieved from [Link]

  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1131–1155. [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Ethyl 3-Ethoxyacrylate for Industrial Applications. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 2-Chlorothiazole-5-Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 2-chlorothiazole-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles to ensure the success of your synthesis campaigns.

Introduction & Core Synthesis Strategy

This compound is a key building block in medicinal chemistry, notably in the synthesis of various pharmacologically active agents.[1][2] Its production is typically achieved via a two-stage process. Understanding the nuances of each stage is critical for successful scale-up.

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the precursor, ethyl 2-aminothiazole-5-carboxylate, by condensing an α-halo carbonyl compound with a thioamide (typically thiourea).[3][4]

  • Stage 2: Sandmeyer Reaction. Conversion of the 2-amino group of the precursor to a 2-chloro group via diazotization followed by a copper(I) chloride-mediated substitution.[5][6]

This guide is structured to address challenges at each of these critical stages, as well as in the final purification.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Purification A Ethyl β-ethoxyacrylate B α-Bromination A->B e.g., NBS C Thiourea Condensation B->C D Ethyl 2-Aminothiazole- 5-carboxylate C->D Cyclization E Diazotization D->E NaNO₂/H⁺ or Alkyl Nitrite F Chloro-dediazoniation E->F CuCl G Ethyl 2-Chlorothiazole- 5-carboxylate (Crude) F->G H Work-up & Extraction G->H I Crystallization or Chromatography H->I J Final Product I->J

Caption: Overall workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage when scaling up this synthesis?

A1: The Sandmeyer reaction (Stage 2) is unequivocally the most challenging and critical stage for scale-up. This is due to two primary factors:

  • Safety: The formation of an intermediate diazonium salt, which can be thermally unstable and potentially explosive if isolated.[7] The reaction is often exothermic and requires strict temperature control to prevent runaway reactions.

  • Side Reactions: Competing side reactions are common, leading to significant impurity formation.[8] These can include coupling reactions to form colored azo impurities or decomposition of the diazonium salt to form phenolic byproducts.

Q2: Why is my final product a dark oil or discolored solid instead of the expected colorless oil or white solid?

A2: Discoloration is a very common issue and almost always points to impurities generated during the Sandmeyer reaction. Trace amounts of azo-dyes or phenolic compounds, formed from diazonium salt side reactions, can impart significant color. Inefficient quenching, improper pH control during work-up, or residual copper salts can also contribute.

Q3: Is column chromatography avoidable for purification on a larger scale?

A3: While column chromatography is effective at the lab scale, it is generally not economically viable for large-scale production.[1] Developing a robust crystallization or distillation procedure is essential. The product is often an oil or a low-melting solid, which can make crystallization challenging.[9] A multi-solvent system (e.g., THF/hexane or methanol/water) is often required.[10]

Troubleshooting Guide: Stage 1 (Hantzsch Synthesis)

This stage focuses on producing the key intermediate, ethyl 2-aminothiazole-5-carboxylate .

Q4: My yield for the 2-amino intermediate is low. What are the likely causes?

A4: Low yield in the Hantzsch synthesis step often traces back to the α-halo intermediate or the cyclization conditions.

  • Cause 1: Incomplete α-Bromination: The bromination of ethyl 3-ethoxyacrylate with agents like N-bromosuccinimide (NBS) must be monitored closely.[11] If the reaction is incomplete, you will carry unreacted starting material into the cyclization step, reducing the overall yield.

    • Solution: Monitor the reaction by TLC or ¹H NMR to ensure full consumption of the starting acrylate. Consider extending the reaction time or slightly increasing the stoichiometry of the brominating agent.

  • Cause 2: Instability of the α-Bromo Intermediate: The α-bromoacrylates can be unstable. Performing the bromination at low temperatures (-10 to 0 °C) and using the intermediate directly in the next step without prolonged storage is highly recommended.[12]

  • Cause 3: Suboptimal Cyclization Conditions: The reaction with thiourea requires sufficient heat (typically refluxing in a solvent like ethanol or dioxane/water) to drive the cyclization and dehydration.[3][11]

    • Solution: Ensure the reaction temperature is maintained at the target (e.g., 80 °C). Check the pH; the reaction proceeds well under neutral to slightly acidic conditions generated by the HBr byproduct.

Q5: I am observing multiple spots on TLC after the cyclization reaction. What are these byproducts?

A5: Besides unreacted starting materials, byproducts can arise from the thiourea.

  • Potential Byproduct: Dimerization or polymerization of the α-bromo intermediate can occur if the nucleophilic attack by thiourea is slow.

  • Troubleshooting: Ensure thiourea is fully dissolved and the reaction mixture is homogenous. Adding the α-bromo intermediate slowly to the thiourea solution can sometimes minimize self-condensation.

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate[11]
  • Bromination: Dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to -10 °C.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the mixture at room temperature for 1 hour. Monitor for completion via TLC.

  • Cyclization: Add thiourea (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 1-2 hours until the reaction is complete (monitored by TLC/LCMS).

  • Work-up: Cool the solution to room temperature and basify with aqueous ammonia to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired product.

Troubleshooting Guide: Stage 2 (Sandmeyer Reaction)

This is the most challenging step. Success hinges on precise control over reaction parameters.

Q6: The reaction is incomplete, and I recover a significant amount of the starting 2-aminothiazole.

A6: This points directly to a problem with the diazotization step.

  • Cause 1: Inefficient Diazotizing Agent: For scale-up, using an alkyl nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent is common.[5] Ensure it is fresh and has not decomposed. If using aqueous sodium nitrite (NaNO₂), the acid (e.g., HCl, H₂SO₄) must be in sufficient excess to both protonate the amine and form nitrous acid (HNO₂).

  • Cause 2: Temperature Too High: Diazotization must be performed at low temperatures (typically 0 to 5 °C). If the temperature rises, the nitrous acid and the resulting diazonium salt will decompose prematurely.

    • Solution: Maintain strict temperature control using an efficient cooling bath. Add the nitrite solution slowly, subsurface if possible, to dissipate heat effectively.

Q7: My reaction turns into a dark, tarry mess, and the yield of the desired 2-chloro product is very low.

A7: This is a classic sign of diazonium salt decomposition and side reactions, which is the primary challenge in scaling this reaction.

G start Low Yield / High Impurities in Sandmeyer Reaction check_diazotization {Check Diazotization Step | Complete? | Incomplete?} start->check_diazotization check_temp {Temperature Control | 0-5 °C Maintained? | Exceeded 5 °C?} check_diazotization:yes->check_temp node_nitrite Action: Verify nitrite source quality. Ensure sufficient acid for NaNO₂. check_diazotization:no->node_nitrite check_addition {Reagent Addition | Slow/Controlled? | Too Fast?} check_temp:yes->check_addition node_decomp Problem: Diazonium decomposition. Formation of phenols and tars. check_temp:no->node_decomp action_temp Action: Improve cooling efficiency. Slow down nitrite addition. check_temp:no->action_temp check_cucl {CuCl Catalyst | Active/Fresh? | Old/Oxidized?} check_addition:yes->check_cucl node_hotspot Problem: Local hotspots causing decomposition and azo-dye formation. check_addition:no->node_hotspot action_addition Action: Use addition funnel for slow, steady feed. Improve stirring. check_addition:no->action_addition node_catalyst Problem: Inefficient chloro-dediazoniation. Leads to other decomposition pathways. check_cucl:no->node_catalyst action_catalyst Action: Use fresh, high-purity CuCl. Ensure it is fully dissolved/suspended. check_cucl:no->action_catalyst node_ok Process is likely optimized. Consider purification issues. check_cucl:yes->node_ok node_decomp->action_temp node_hotspot->action_addition node_catalyst->action_catalyst

Caption: Troubleshooting decision tree for the Sandmeyer reaction stage.

  • Cause 1: Azo-Dye Formation: The diazonium salt is an electrophile and can attack an unreacted molecule of the starting 2-aminothiazole, forming a brightly colored and difficult-to-remove azo-dye impurity.

    • Solution: Ensure the diazotization is complete before adding the copper catalyst. A slow, controlled addition of the amine to the acid/nitrite mixture can sometimes help maintain an excess of the diazotizing agent.

  • Cause 2: Phenolic Byproducts: The diazonium salt can react with water to produce a 2-hydroxythiazole derivative. This is accelerated by higher temperatures.

    • Solution: Maintain rigorous temperature control. Use a non-aqueous solvent system if possible, such as acetonitrile and THF with an alkyl nitrite.[1]

  • Cause 3: Inactive Catalyst: Copper(I) chloride is susceptible to air oxidation to copper(II), which is less effective.

    • Solution: Use fresh, high-quality CuCl. If its color is greenish (indicating Cu(II)), it should be purified before use.

Table 1: Common Impurities and Mitigation Strategies
ImpurityStructureSourceMitigation Strategy
Ethyl 2-aminothiazole-5-carboxylate Starting MaterialIncomplete reactionEnsure complete diazotization; verify nitrite quality and stoichiometry.
Ethyl 2-hydroxythiazole-5-carboxylate Phenolic ByproductReaction of diazonium salt with H₂OMaintain strict low-temperature control (0-5 °C); use non-aqueous solvents.
Azo-Dye Impurity DimerReaction of diazonium salt with starting amineEnsure diazotization is complete before proceeding; add amine slowly to diazotizing mixture.
Di-halogenated Species e.g., 2,4-dichlorothiazoleOver-reaction/Side reactionControl stoichiometry and temperature carefully. May arise from reactions on the thiazole ring itself under harsh conditions.[8]
Protocol 2: Sandmeyer Reaction for this compound[1]
  • Setup: In a well-ventilated fume hood, add ethyl 2-aminothiazole-5-carboxylate (1.0 eq) to a mixture of acetonitrile and tetrahydrofuran.

  • In a separate vessel, mix cuprous chloride (CuCl, 1.2 eq) and tert-butyl nitrite (1.5 eq) in acetonitrile/THF.

  • Reaction: Cool both mixtures. Slowly add the solution of the amine to the CuCl/nitrite mixture over 1-2 hours, maintaining the internal temperature at or below 25 °C (Note: some procedures heat to 65 °C, but lower temperatures are often safer for initial scale-up trials).[1]

  • Monitoring: Stir the reaction mixture at the set temperature until TLC or LCMS analysis shows complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into a mixture of ice water and ethyl acetate.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil/solid should be purified, preferably by crystallization from a solvent system like methanol/water or by flash chromatography (20% ethyl acetate in hexane) for smaller scales.[1][10]

References

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Provides context on thiazole carboxylate synthesis. [URL: https://www.researchgate.
  • Hantzsch Thiazole Synthesis. Chem Help ASAP. Details the fundamental mechanism of the Hantzsch reaction. [URL: http://chemhelpasap.com/hantzschthiazolesynthesis.html]
  • Hantzsch Thiazole Synthesis. SynArchive. Provides reaction mechanism diagrams. [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
  • This compound CAS#: 81449-93-6. ChemicalBook. Provides a specific synthesis protocol for the target molecule. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1804128_EN.htm]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Reviews modern variations and mechanisms of the Sandmeyer reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079090/]
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH. Discusses side reactions and regioselectivity in the halogenation of aminothiazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056372/]
  • The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. Benchchem. Details the Sandmeyer reaction on the 2-aminothiazole core. [URL: https://www.benchchem.com/pdf/technical-guide-2-aminothiazoles.pdf]
  • Thiazole synthesis. Organic Chemistry Portal. A collection of various methods for synthesizing the thiazole ring. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis... PMC - NIH. Discusses Hantzsch synthesis in detail. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222372/]
  • Hantzsch Thiazole Synthesis 2010. Scribd. Provides general reaction schemes for Hantzsch synthesis. [URL: https://www.scribd.com/document/36423531/Hantzsch-Thiazole-Synthesis-2010]
  • A new and efficient preparation of 2-aminothiazole-5-carbamides... Semantic Scholar. Describes a large-scale amenable synthesis of the aminothiazole precursor. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Micelli/0815121b06602058b73f9166708d5114130082a6]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Shows various reactions of aminothiazoles, including diazotization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999120/]
  • Ethyl 2-aminothiazole-5-carboxylate synthesis. ChemicalBook. Provides a specific protocol for the aminothiazole precursor. [URL: https://www.chemicalbook.com/synthesis/32955-21-8.htm]
  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Provides context on related thiazole syntheses. [URL: https://www.researchgate.
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents. Describes purification and recrystallization strategies for related compounds. [URL: https://patents.google.
  • Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier. Punagri. Highlights the use of the precursor in pharmaceutical synthesis. [URL: https://www.punagri.
  • 81449-93-6(this compound) Product Description. ChemicalBook. Lists physical properties of the final product. [URL: https://www.chemicalbook.
  • Sandmeyer Reaction. Organic Chemistry Portal. General overview and mechanism of the Sandmeyer reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-Chlorothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among the various thiazole building blocks, ethyl 2-chlorothiazole-5-carboxylate stands out as a particularly versatile precursor for synthesizing novel derivatives with significant therapeutic potential. The presence of a reactive chlorine atom at the 2-position and an ester group at the 5-position provides synthetic handles for a diverse range of chemical modifications, allowing for the fine-tuning of pharmacological properties.

This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this compound, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to navigate the chemical space of these promising compounds and accelerate the discovery of new therapeutic agents.

The Synthetic Versatility of the this compound Scaffold

The strategic placement of the chloro and ethyl carboxylate groups on the thiazole ring makes this compound a highly valuable starting material in medicinal chemistry. The 2-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including amines, thiols, and alcohols. This versatility is crucial for exploring structure-activity relationships (SAR) and optimizing the biological profile of the resulting derivatives.[1][2][3] Concurrently, the ethyl carboxylate at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functionalities, further expanding the accessible chemical diversity.[4]

Below is a generalized workflow illustrating the synthetic potential of this scaffold.

G A This compound B Nucleophilic Substitution (e.g., Amines, Thiols) A->B Position 2 Modification C Hydrolysis A->C Position 5 Modification F 2-Substituted Thiazole-5-carboxylates B->F H 2-Substituted Thiazole-5-carboxylic Acids C->H D Amide Coupling G 2-Substituted Thiazole-5-carboxamides D->G E Esterification I Diverse Biologically Active Derivatives F->I G->I H->D H->E G A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: Workflow for Broth Microdilution Assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

G A Seed Cancer Cells B Treat with Test Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance and Calculate IC50 D->E

Caption: Workflow for MTT Cytotoxicity Assay.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. While the precise molecular targets for many novel thiazole derivatives are still under investigation, several key pathways are frequently implicated.

Inhibition of Kinase Signaling in Cancer

Many thiazole-based anticancer agents function as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt tumor progression.

G cluster_0 Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase_Cascade Downstream Kinase Signaling Cascade Rec->Kinase_Cascade Thiazole Thiazole Derivative (Kinase Inhibitor) Thiazole->Rec Inhibition Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis

Caption: Inhibition of kinase signaling by thiazole derivatives.

Conclusion

This compound is a highly promising and versatile scaffold for the development of novel therapeutic agents. The derivatives accessible from this starting material have demonstrated significant potential across a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The ability to systematically modify the 2- and 5-positions of the thiazole ring provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers in the field, providing a comparative overview of biological activities, validated experimental protocols, and insights into the underlying mechanisms of action. Further exploration of the chemical space around this privileged scaffold is warranted and holds the promise of delivering next-generation therapeutics.

References

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (URL: [Link])

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (URL: [Link])

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (URL: [Link])

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (URL: [Link])

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (URL: [Link])

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (URL: [Link])

  • A Review On Thiazole As Anticancer Agents. (URL: [Link])

  • THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW. (URL: [Link])

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (URL: [Link])

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (URL: [Link])

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (URL: [Link])

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: [Link])

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-Chlorothiazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its versatility and pharmacological significance.[1] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on a particularly valuable building block: ethyl 2-chlorothiazole-5-carboxylate. We will dissect how subtle molecular modifications to this core structure can profoundly influence biological activity, offering a comparative analysis supported by experimental data to inform future drug discovery endeavors.

The this compound moiety is a versatile starting point for chemical synthesis due to its multiple reactive sites. The chlorine atom at the C2 position is amenable to nucleophilic substitution, the ester at C5 can be hydrolyzed or converted to an amide, and the thiazole ring itself can be further functionalized.[2][3] These characteristics make it an ideal scaffold for generating diverse chemical libraries for biological screening.

Comparative Analysis of Analog Classes and their Biological Activities

Our exploration of the SAR of this compound analogs will be categorized by the primary site of modification. We will examine key substitutions at the C2 and C5 positions and the impact of these changes on various biological targets, including cancer cell lines and enzymes.

Modifications at the C2 Position: From Halogen to Complex Moieties

The chlorine atom at the C2 position of the parent scaffold serves as a convenient leaving group for the introduction of a wide array of functionalities. This position is critical for modulating the electronic and steric properties of the molecule, directly impacting its interaction with biological targets.

A common strategy involves the replacement of the C2-chloro group with amino or substituted amino groups. For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been explored in the development of potent anti-tumor agents.[4][5][6] These analogs often draw inspiration from established drugs like Dasatinib, a potent kinase inhibitor.

Table 1: Comparison of C2-Modified Thiazole-5-Carboxamide Analogs as Anticancer Agents

Compound IDC2-SubstituentC5-SubstituentTarget Cell LineIC50 (µM)Reference
6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideK563 (Leukemia)Comparable to Dasatinib[4]
Dasatinib N-(2-chloro-6-methylphenyl)-2-((pyrimidin-2-yl)amino)N-(2-chloro-6-methylphenyl)carboxamideK563 (Leukemia)< 1[4]
8c 2-(2-chlorophenyl)N-(4-chloro-2-methylphenyl)carboxamideA-549 (Lung Cancer)48% inhibition at 5 µg/mL[7]

Note: Direct IC50 values for all compounds were not available in the cited literature; percentage inhibition is provided where applicable.

The data in Table 1 illustrates that while modifications at the C2 position can yield potent compounds like 6d , achieving the broad-spectrum activity of a drug like Dasatinib is challenging.[4] The pyrimidin-4-ylamino core of Dasatinib appears crucial for its activity against a wider range of cancer cell lines.[4]

Another approach involves the introduction of aryl groups at the C2 position via cross-coupling reactions. For example, 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.[8]

Modifications at the C5 Position: The Influence of the Carboxylate and its Amide Derivatives

The ethyl carboxylate group at the C5 position is a key site for derivatization, most commonly through conversion to a variety of amides. This modification allows for the introduction of diverse substituents that can engage in additional interactions with the target protein, enhancing potency and selectivity.

Studies on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown that the nature of the aryl amine used to form the amide bond significantly impacts anticancer activity.[7] For instance, a 4-chloro-2-methylphenyl amido substitution led to the highest activity against the A-549 lung cancer cell line among the tested compounds.[7]

Table 2: Anticancer Activity of C5-Amide Modified Thiazole Analogs

Compound IDC2-SubstituentC5-SubstituentTarget Cell LineActivityReference
8c 2-(2-chlorophenyl)N-(4-chloro-2-methylphenyl)carboxamideA-54948% inhibition at 5 µg/mL[7]
8f 2-(2-chlorophenyl)N-(aryl)carboxamideA-54940% inhibition at 5 µg/mL[7]
7f 2-(2-fluorophenyl)N-(aryl)carboxamideHCT-840% inhibition at 5 µg/mL[7]

The presence of an ethyl carboxylate at the C5 position has also been noted to influence antimicrobial activity, with one study indicating a slight decrease in overall activity compared to other substituents.[9] This highlights the importance of carefully considering the desired biological target when modifying this position.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of key intermediates and the evaluation of biological activity.

Synthesis of this compound

This foundational building block can be synthesized from the corresponding 2-aminothiazole derivative.

Protocol 1: Synthesis of this compound [3]

  • Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 g, 6.35 mmol) in a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) at room temperature.

  • In a separate flask, prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing butyl nitrite (1.3 mL, 9.52 mmol) and cuprous chloride (1.0 g, 7.6 mmol).

  • Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the butyl nitrite and cuprous chloride mixture.

  • Heat the reaction mixture at 65°C and monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 40% ethyl acetate in hexane.

  • Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with water and ethyl acetate.

  • Collect the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel using 20% ethyl acetate in hexane as the eluent to yield the desired product.

Synthesis of Thiazole-5-Carboxamide Derivatives

The conversion of the C5-ester to an amide is a common and critical step in the SAR exploration of this scaffold.

Protocol 2: General Procedure for Amide Coupling [7]

  • Hydrolyze the ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate to the corresponding carboxylic acid using a suitable base like lithium hydroxide.

  • Convert the carboxylic acid to the acyl chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the appropriate arylamine in dichloromethane.

  • Add the freshly prepared acyl chloride to the arylamine solution at room temperature.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the HCl byproduct.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Visualization of SAR Principles

To better illustrate the key SAR takeaways, the following diagrams summarize the impact of substitutions at different positions on the thiazole core.

SAR_Summary cluster_C2 C2 Modifications cluster_C5 C5 Modifications Thiazole Thiazole Core C2 Position C4 Position C5 Position C2_Substituents Amino Groups (e.g., -NH-R) Aryl Groups (e.g., -Ph) Thiazole:f1->C2_Substituents Influences: - Potency - Selectivity (e.g., Anticancer, Antifungal) C5_Substituents Ester (-COOEt) Amide (-CONH-R) Thiazole:f3->C5_Substituents Modulates: - Target Interaction - Pharmacokinetics (e.g., Anticancer)

Caption: Key modification sites on the thiazole ring and their general impact on biological activity.

Experimental_Workflow Start Ethyl 2-aminothiazole-5-carboxylate Step1 Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 C2 Substitution (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 Ethyl 2-arylthiazole-5-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 2-Arylthiazole-5-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Final_Product 2-Arylthiazole-5-carboxamide Analogs Step4->Final_Product

Sources

A Guide to the Spectroscopic Confirmation of Ethyl 2-chlorothiazole-5-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Ethyl 2-chlorothiazole-5-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides a detailed, in-depth analysis of the spectroscopic techniques used to verify its molecular structure. Rather than a simple presentation of data, we will delve into the rationale behind the expected spectral characteristics, comparing them with known data for analogous compounds and culminating in a comprehensive structural elucidation. This approach is designed to not only confirm the identity of the target molecule but also to provide a framework for the structural analysis of related heterocyclic systems.

The Imperative of Structural Verification

This compound (C₆H₆ClNO₂S, Molecular Weight: 191.64 g/mol ) serves as a crucial intermediate in the synthesis of a variety of compounds, including those with potential therapeutic applications.[1][2] Its precise molecular architecture is paramount to its reactivity and the ultimate structure of the final products. Therefore, a multi-faceted spectroscopic approach is essential to ensure its identity and purity, preventing costly errors and delays in the drug discovery pipeline.

A Multi-Technique Approach to Structural Confirmation

A combination of spectroscopic methods provides a self-validating system for structural analysis. Each technique offers a unique piece of the molecular puzzle, and together they provide a high degree of confidence in the assigned structure.

Workflow for Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Dissolve in appropriate deuterated solvent ir Infrared (IR) Spectroscopy purification->ir Prepare sample (e.g., KBr pellet or thin film) ms Mass Spectrometry (MS) purification->ms Introduce sample into mass spectrometer interpretation Data Interpretation & Comparison nmr->interpretation ir->interpretation ms->interpretation confirmation Final Structural Confirmation interpretation->confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound, leading to its structural confirmation.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry (MS) is the first line of analysis, providing the molecular weight of the compound and valuable fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

  • Ionization Mode: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Data and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern is anticipated. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).

Comparison with Available Data:

A publicly available mass spectrum for this compound confirms these expectations.[3] The spectrum displays a molecular ion at m/z 191, corresponding to the nominal mass, and an M+2 peak at m/z 193, consistent with the presence of a single chlorine atom.

Fragment Expected m/z Observed m/z Interpretation
[M]⁺191191Molecular ion containing ³⁵Cl
[M+2]⁺193193Molecular ion containing ³⁷Cl

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

Expected Data and Interpretation:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these will be the carbonyl (C=O) stretch of the ester functional group.

Molecular Structure and Key Vibrational Modes

G cluster_mol This compound cluster_ir Expected IR Absorptions mol co_stretch C=O Stretch (Ester) ~1720 cm⁻¹ mol->co_stretch Ester Carbonyl co_single_stretch C-O Stretch (Ester) ~1250 cm⁻¹ mol->co_single_stretch Ester C-O ch_stretch C-H Stretch (Aliphatic) ~2980 cm⁻¹ mol->ch_stretch Ethyl Group thiazole_ring Thiazole Ring Vibrations ~1500-1600 cm⁻¹ mol->thiazole_ring Thiazole Ring

Caption: The molecular structure of this compound and its key functional groups with their expected IR absorption regions.

Comparison with Related Compounds:

Functional Group Expected Absorption Range (cm⁻¹) Rationale
C=O (Ester)1715-1730Conjugation with the thiazole ring can slightly lower the frequency from a typical saturated ester.
C-O (Ester)1200-1300Characteristic stretch for the C-O single bond of the ester.
C-H (sp³)2850-3000Aliphatic C-H stretching from the ethyl group.
C=N, C=C (Thiazole)1500-1600Ring stretching vibrations of the thiazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise connectivity of atoms in a molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H and ¹³C spectra are acquired, and may be supplemented with 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures.

Expected ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Predicted ¹H NMR Spectrum

G H4 H-4 (s, 1H) ~8.2 ppm CH2 CH₂ (q, 2H) ~4.4 ppm CH3 CH₃ (t, 3H) ~1.4 ppm CH2->CH3 J ≈ 7 Hz

Caption: Predicted ¹H NMR signals for this compound, showing the expected chemical shift, multiplicity, and integration.

  • Thiazole Proton (H-4): A singlet in the downfield region (estimated around δ 8.2 ppm) due to the electron-withdrawing effects of the adjacent sulfur atom, ester group, and the overall aromaticity of the ring.

  • Ethyl Group (CH₂): A quartet (around δ 4.4 ppm) due to coupling with the three protons of the methyl group. The downfield shift is caused by the adjacent oxygen atom of the ester.

  • Ethyl Group (CH₃): A triplet (around δ 1.4 ppm) due to coupling with the two protons of the methylene group.

Comparison with Similar Structures:

The ¹H NMR spectrum of ethyl 2-amino-4-phenyl-5-thiazolecarboxylate shows the ethyl protons in similar regions, supporting these predictions.[4]

Expected ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

Carbon Atom Expected Chemical Shift (ppm) Rationale
C=O (Ester)~160-165Typical range for an ester carbonyl carbon.
C-2 (Thiazole)~150-155Attached to electronegative chlorine and nitrogen atoms.
C-4 (Thiazole)~145-150Aromatic carbon adjacent to sulfur and the ester group.
C-5 (Thiazole)~120-125Carbon bearing the ester group.
O-CH₂ (Ethyl)~60-65Methylene carbon attached to the ester oxygen.
CH₃ (Ethyl)~14-15Methyl carbon of the ethyl group.

Conclusion: A Self-Validating Spectroscopic Profile

By combining the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a comprehensive and self-validating structural confirmation of this compound can be achieved. The mass spectrum confirms the molecular formula and the presence of chlorine. The IR spectrum identifies the key ester functional group. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms and the substitution pattern of the thiazole ring. This integrated analytical approach ensures the identity and purity of this important synthetic intermediate, providing a solid foundation for its use in research and drug development.

References

  • SpectraBase. Ethyl 2-chloro-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. Ethyl 2-chlorothiazole-4-carboxylate. [Link]

Sources

comparing the efficacy of catalysts for ethyl 2-chlorothiazole-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Catalyst Efficacy in the Synthesis of Ethyl 2-Chlorothiazole-5-Carboxylate

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern therapeutics. Among its many derivatives, this compound serves as a critical intermediate in the synthesis of numerous biologically active molecules.[1][2] Its efficient preparation is paramount, directly impacting the scalability and economic viability of downstream drug candidates.

This guide provides an in-depth comparison of catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, ground our claims in authoritative literature, and present validated, step-by-step methodologies. Our focus is on the pivotal final step: the conversion of an amino group to a chloro group via the Sandmeyer reaction, a process where catalyst choice is critical to success.

The Synthetic Landscape: A Two-Stage Approach

The most prevalent and reliable pathway to this compound involves two primary stages:

  • Formation of the Precursor: Synthesis of ethyl 2-aminothiazole-5-carboxylate. This involves the construction of the core thiazole ring.

  • Catalytic Conversion: Transformation of the 2-amino group into the desired 2-chloro functionality via a Sandmeyer reaction.

While catalysis can play a role in the first stage, its most defining impact on yield and purity is observed in the second. We will first briefly touch upon the precursor synthesis before dedicating the core of our analysis to the comparative efficacy of catalysts in the Sandmeyer conversion.

Part 1: Synthesis of the Ethyl 2-Aminothiazole-5-Carboxylate Precursor

The foundational method for creating the 2-aminothiazole ring is the Hantzsch thiazole synthesis. However, modern variations have sought to improve yields and reduce the use of hazardous reagents. One effective approach involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate, which then undergoes cyclization with thiourea.[3][4] Another common method starts from ethyl acetoacetate and NBS, followed by reaction with thiourea.[5] While not a direct catalytic comparison, a notable method utilizes nano-copper powder as a catalyst to achieve a high yield of 95.7% in the reaction between ethyl 3-ethoxyacrylate and thiourea, demonstrating an enhancement over non-catalyzed or alternatively catalyzed routes.[3]

Part 2: The Sandmeyer Reaction: A Comparative Analysis of Catalytic Systems

The conversion of the aromatic amino group of ethyl 2-aminothiazole-5-carboxylate to a chloro group is a classic Sandmeyer reaction. This transformation proceeds via a diazonium salt intermediate and is a prime example of a radical-nucleophilic aromatic substitution (SRNAr).[6][7] The copper(I) catalyst is not merely a spectator; it is central to the mechanism, initiating a single-electron transfer that generates an aryl radical and nitrogen gas, ultimately leading to the chlorinated product.[6][7]

The Mechanism of Catalysis

The reaction is initiated by the diazotization of the 2-amino group under acidic conditions with a nitrite source (e.g., sodium nitrite or an alkyl nitrite) to form a stable diazonium salt. This step is critically temperature-dependent, requiring cooling to 0-5°C to prevent decomposition.[8] The subsequent introduction of a copper(I) chloride catalyst initiates the key transformation, as illustrated below.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization (0-5°C) cluster_catalysis Step 2: Copper-Catalyzed Conversion Thiazole_NH2 Ethyl 2-aminothiazole- 5-carboxylate Diazonium Thiazole Diazonium Salt (Ar-N₂⁺) Thiazole_NH2->Diazonium NaNO₂, HCl Diazonium_cat Ar-N₂⁺ Electron_Transfer Single Electron Transfer CuCl Cu(I)Cl Aryl_Radical Aryl Radical (Ar•) + N₂ gas Electron_Transfer->Aryl_Radical CuCl2 Cu(II)Cl₂ Electron_Transfer->CuCl2 Product Ethyl 2-chlorothiazole- 5-carboxylate (Ar-Cl) Aryl_Radical->Product Cl• transfer CuCl2->CuCl Regeneration

Caption: The Sandmeyer reaction mechanism for thiazole chlorination.

Catalyst System Efficacy

The choice of nitrite source and copper salt significantly influences the reaction's efficiency. Below, we compare data from published synthetic methods.

Catalyst SystemKey ReagentsSolventConditionsYield (%)Key Advantages/DisadvantagesSource
Copper(I) Chloride Butyl nitrite, CuClAcetonitrile, THF65°C40%Utilizes an organic nitrite source which can offer better solubility. Moderate yield suggests optimization may be needed.[1]
Copper(I) Chloride Sodium nitrite, HCl, CuClAqueous HCl0-5°C then warm to RTNot specified, but is a standard methodA classic, well-established protocol using inexpensive inorganic reagents. Requires careful temperature control.[8]
Copper(II) Sulfate Sodium nitrite, NaCl, CuSO₄Not specifiedNot specifiedNot specified, but implied effectiveUses a more stable Cu(II) salt, which is reduced in situ. May offer operational advantages over air-sensitive Cu(I) salts.[9]

Analysis:

The method utilizing butyl nitrite and cuprous chloride provides a clear, albeit moderate, yield of 40%.[1] This system is advantageous in organic solvents where the starting materials may have better solubility. However, the yield indicates that side reactions, such as the formation of phenolic byproducts from the reaction with trace water, may be occurring.[8]

The traditional approach using sodium nitrite and copper(I) chloride in an acidic aqueous medium is a cornerstone of synthetic chemistry.[6][8] Its primary advantage lies in the low cost and ready availability of reagents. The critical success factor is the stringent control of temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt.[8]

The use of Copper(II) sulfate with a chloride source (NaCl) is an interesting variation. While the mechanism still relies on a Cu(I) species for the single-electron transfer, the Cu(II) salt is used as a more stable precursor. This can be beneficial in large-scale synthesis where handling potentially oxidized or impure Cu(I) salts can be problematic.

Experimental Protocols: A Self-Validating Approach

Reproducibility is the hallmark of trustworthy science. The following protocols are detailed to ensure they are self-validating systems, with clear checkpoints for reaction monitoring and purification.

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-5-Carboxylate

This protocol is adapted from a high-yield synthesis utilizing N-bromosuccinimide.[3]

Rationale: This method efficiently generates the α-bromo intermediate in situ, which immediately reacts with thiourea in a one-pot fashion, minimizing the handling of lachrymatory bromo-compounds. Heating to 80°C ensures the cyclization reaction proceeds to completion.

  • Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Thiourea, Dioxane, Water, Ammonia.

  • Procedure:

    • Prepare a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of water and dioxane (100 mL).

    • Cool the solution to -10°C using an appropriate cooling bath.

    • Slowly add N-bromosuccinimide (0.11 mol) portion-wise, ensuring the temperature remains below -5°C. Causality: Slow addition is crucial to control the exothermic bromination reaction and prevent side-product formation.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Add thiourea (0.1 mol) to the reaction mixture.

    • Heat the mixture to 80°C and maintain for 1 hour. The reaction progress can again be monitored by TLC.

    • Upon completion, cool the solution to room temperature.

    • Add aqueous ammonia (20 mL) to neutralize the acid and precipitate the product.

    • Stir the resulting paste for 10 minutes, then collect the solid product by filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield the final product.

Protocol 2: Catalytic Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the most common and effective methods.[1][8]

Experimental_Workflow start Dissolve Ethyl 2-aminothiazole- 5-carboxylate in Acid (HCl) cool Cool to 0-5°C (Ice-Salt Bath) start->cool diazotize Slowly Add NaNO₂ Solution (Maintain 0-5°C) cool->diazotize stir1 Stir for 30 min (Complete Diazotization) diazotize->stir1 sandmeyer Slowly Add Diazonium Salt Solution to Cold CuCl Solution stir1->sandmeyer prepare_cat Prepare Cold Solution of CuCl in conc. HCl prepare_cat->sandmeyer warm Allow to Warm to RT (Stir 1-2 hours, N₂ evolution) sandmeyer->warm workup Workup: 1. Extract with Ethyl Acetate 2. Wash with Water/Brine 3. Dry over Na₂SO₄ warm->workup purify Purify: 1. Concentrate under Vacuum 2. Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

  • Materials: Ethyl 2-aminothiazole-5-carboxylate, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl), Ethyl Acetate, Deionized Water.

  • Procedure:

    • Diazotization: In a three-necked flask, dissolve ethyl 2-aminothiazole-5-carboxylate in a solution of concentrated HCl and water. Cool the flask to 0-5°C in an ice-salt bath. Causality: A low and stable temperature is essential to prevent the decomposition of the diazonium salt, which is the primary cause of low yields.[8]

    • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution with vigorous stirring, ensuring the temperature is strictly maintained between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

    • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution. Vigorous stirring is necessary to ensure proper mixing.

    • Observe for the evolution of nitrogen gas, which indicates the reaction is proceeding.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

    • Workup and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine to remove residual acid and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to obtain the pure this compound. The purity should be confirmed by NMR and/or mass spectrometry.

Conclusion

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction on its 2-amino precursor. While several copper-based catalytic systems can be employed, the traditional use of copper(I) chloride with sodium nitrite in an aqueous acidic medium remains a robust and cost-effective method. The key to maximizing efficacy and achieving high yields lies not just in the choice of catalyst, but in the rigorous control of reaction parameters, particularly the low temperatures required for the formation and stabilization of the diazonium salt intermediate. For syntheses requiring organic solvents, systems employing alkyl nitrites are viable but may require further optimization to improve yields. By understanding the underlying mechanism and adhering to meticulous experimental protocol, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Meng, G., et al. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society. [Link]

  • Reddy, K. L., et al. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. [Link]

  • El-Sayed, M. A. A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][3][5]diazaphosphole-6-carboxylates and their anticancer efficacy... PubMed Central. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

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comparative study of ethyl 2-chlorothiazole-5-carboxylate and its bromo-analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Synthetic Chemist: Ethyl 2-Chlorothiazole-5-carboxylate vs. its Bromo-Analog

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the thiazole scaffold is a cornerstone of molecular design.[1] Its prevalence in a multitude of biologically active compounds underscores the importance of its functionalized derivatives.[2][3] Among the most versatile of these building blocks are the ethyl 2-halothiazole-5-carboxylates. These reagents serve as pivotal intermediates, offering a reactive handle for the strategic elaboration of complex molecular architectures.

This guide provides a comparative study of two key analogs: this compound and ethyl 2-bromothiazole-5-carboxylate. We will dissect their physicochemical properties, synthetic accessibility, comparative reactivity, and strategic applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic campaigns.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of a reagent's physical properties is critical for experimental design, dictating choices in reaction setup, solvent systems, and purification strategies. While both the chloro- and bromo-analogs share a common core structure, the difference in the halogen atom imparts subtle yet significant variations in their characteristics.

PropertyThis compoundEthyl 2-bromothiazole-5-carboxylate
CAS Number 81449-93-6[4]41731-83-3[5]
Molecular Formula C₆H₆ClNO₂S[6][7]C₆H₆BrNO₂S[5]
Molecular Weight 191.64 g/mol [6][8]236.09 g/mol [9]
Physical Form Colorless Oil[6]Solid[10]
Boiling Point ~283.9 °C (Predicted)216-217 °C[5]
Density ~1.383 g/cm³ (Predicted)1.581 g/mL at 25 °C
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[11]Information not explicitly available, but expected to be soluble in similar organic solvents.
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)[4][11]Keep Cold[5]

The most immediate distinction is their physical state at room temperature: the chloro-derivative is an oil, while the heavier bromo-analog is a solid.[6] This difference has practical implications for handling, weighing, and storage. The higher molecular weight and density of the bromo-compound are expected consequences of substituting chlorine with bromine.

Synthetic Routes: Accessing the Key Intermediates

Both halogenated thiazoles are most commonly synthesized from the same readily available precursor, ethyl 2-aminothiazole-5-carboxylate, via a Sandmeyer-type diazotization reaction.[4][12][13] The choice of the copper(I) halide salt and the corresponding acid dictates the final halogenated product. This shared synthetic origin is a key advantage, allowing for divergent synthesis of either analog from a common intermediate.

Figure 1. Divergent synthesis of 2-halo-thiazole esters from a common amino precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Sandmeyer reactions on amino-thiazoles.[4][13]

  • Dissolution: Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a suitable solvent mixture, such as acetonitrile and tetrahydrofuran.

  • Diazotization Mixture Preparation: In a separate flask, prepare a mixture of an alkyl nitrite (e.g., butyl nitrite, ~1.5 eq) and cuprous chloride (CuCl, ~1.2 eq) in acetonitrile and tetrahydrofuran.

  • Reaction: Slowly add the solution of the amino-thiazole to the diazotization mixture at room temperature.

  • Heating: Heat the reaction mixture to approximately 65°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature. Perform an aqueous work-up by partitioning between water and ethyl acetate.

  • Purification: Collect the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the target compound.

Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-5-carboxylate

The synthesis of the bromo-analog follows a nearly identical pathway, substituting the chloride source with a bromide source.[12]

  • Dissolution: Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in an appropriate acidic medium (e.g., HBr).

  • Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt intermediate.

  • Halogenation: In a separate flask, prepare a solution of cuprous bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution.

  • Reaction & Work-up: Allow the reaction to proceed, often with gentle warming. After completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purification: Dry, concentrate, and purify the product, typically via column chromatography or recrystallization, to obtain pure ethyl 2-bromothiazole-5-carboxylate.

Chemical Reactivity: The Decisive Factor

The primary utility of these compounds lies in the reactivity of the C2-halogen, which serves as a leaving group in various transformations, most notably in nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The choice between chlorine and bromine is often dictated by the specific demands of the desired reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The thiazole ring is electron-deficient, which facilitates the attack of nucleophiles, particularly when electron-withdrawing groups like the C5-ester are present. The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]

Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

In SₙAr reactions, the rate-determining step is typically the initial attack by the nucleophile.[15] The reactivity trend for halogens as leaving groups in this step is often F > Cl > Br > I, because the more electronegative halogens better stabilize the ring's partial negative charge during nucleophilic attack. However, the subsequent elimination step is influenced by the carbon-halogen bond strength. For many applications with strong nucleophiles, both chloro- and bromo-thiazoles are effective substrates.

Palladium-Catalyzed Cross-Coupling

In cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the critical step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Here, the reactivity trend is inverted: I > Br > OTf > Cl.[16]

  • Ethyl 2-bromothiazole-5-carboxylate: The C-Br bond is weaker and more polarizable than the C-Cl bond.[16] This facilitates a faster rate of oxidative addition, making the bromo-analog significantly more reactive in cross-coupling reactions.[16] It often requires milder reaction conditions (lower temperatures, less reactive catalysts) and gives higher yields, especially in challenging couplings. Its utility in Suzuki couplings for the synthesis of complex molecules like the anti-gout drug febuxostat is a prime example.[12][17]

  • This compound: The C-Cl bond is stronger, making oxidative addition more difficult.[16] Consequently, reactions with the chloro-analog typically require more forcing conditions: higher temperatures, longer reaction times, and more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). While less reactive, aryl chlorides are often more cost-effective and readily available, making them attractive for large-scale synthesis if a robust catalytic system can be developed.

Causality Behind Experimental Choices: A researcher would choose the bromo-analog for initial route-scouting, for reactions with sensitive functional groups that demand mild conditions, or for difficult couplings where reactivity is paramount. The chloro-analog would be selected when cost is a primary driver, especially for large-scale production, and when the development of a more optimized, highly active catalyst system is feasible.

Strategic Applications in Synthesis

The differential reactivity of these two building blocks makes them suitable for distinct, yet sometimes overlapping, applications in medicinal chemistry.

  • Ethyl 2-bromothiazole-5-carboxylate is a go-to intermediate for drug discovery programs where rapid library synthesis and exploration of structure-activity relationships (SAR) are crucial.[17] Its high reactivity in a broad range of cross-coupling reactions allows for the efficient installation of diverse molecular fragments at the C2 position.[12][17] Its role in synthesizing antibacterial drugs and febuxostat highlights its value in constructing complex pharmaceutical agents.[12]

  • This compound serves as a valuable intermediate for synthesizing derivatives like 2-Chloro-5-thiazolecarboxylic Acid.[4][13] It is also employed in syntheses where the C2-chloro group is displaced by strong nucleophiles (e.g., amines, thiols) via SₙAr, a reaction for which its reactivity is often sufficient. Furthermore, it has been studied as a metabolite of neonicotinoid insecticides like thiamethoxam and clothianidin, indicating its relevance in toxicological and environmental studies.[4][13]

Conclusion

The choice between this compound and its bromo-analog is a strategic decision guided by a trade-off between reactivity, cost, and the specific demands of the synthetic target.

  • Ethyl 2-bromothiazole-5-carboxylate is the more reactive, versatile, and reliable choice for palladium-catalyzed cross-coupling reactions, making it ideal for rapid analog synthesis in research and development settings where milder conditions and higher yields are prioritized.

  • This compound presents a more economical option, particularly for large-scale manufacturing. While its lower reactivity requires more forcing conditions or advanced catalyst systems for cross-coupling, it remains a highly effective substrate for nucleophilic aromatic substitution reactions.

Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of the C-Cl versus C-Br bond empowers the synthetic chemist to select the optimal reagent, streamlining the path toward complex molecular targets.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 2-chlorothiazole-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-chlorothiazole-5-carboxylate is a key building block in the synthesis of various pharmaceuticals, including some anti-cancer drugs and antibiotics.[1][2][3] Therefore, a robust and reliable analytical method to assess its purity is not just a quality control measure, but a critical step in the drug development pipeline.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol.

The Critical Role of Purity in Drug Synthesis

Impurities in a starting material like this compound can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products.[4] These impurities can potentially be carried through subsequent synthetic steps, leading to a final API that does not meet the stringent purity requirements of regulatory bodies like the FDA and ICH.[5][6] Even trace amounts of certain impurities can be toxic or alter the pharmacological activity of the drug.[6][7]

HPLC is the gold standard for impurity profiling in the pharmaceutical industry due to its high sensitivity, resolution, and versatility.[6][7] A well-developed HPLC method can effectively separate the main compound from its potential impurities, allowing for accurate quantification.[5]

Understanding the Analyte: this compound

Before developing an HPLC method, it's crucial to understand the physicochemical properties of the analyte. This compound is a moderately polar molecule. The thiazole ring provides some aromatic character, while the chloro and ethyl carboxylate groups contribute to its polarity. This dual nature of polarity is a key consideration for selecting the appropriate HPLC column and mobile phase.

Comparing HPLC Methodologies: The Pursuit of Optimal Separation

The two primary modes of HPLC relevant to this analysis are Reversed-Phase (RP) and Normal-Phase (NP) chromatography.

  • Reversed-Phase HPLC: This is the most common mode used in pharmaceutical analysis.[8][9] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[8][9] In RP-HPLC, non-polar compounds are retained longer, while polar compounds elute earlier.[10] Given the moderate polarity of this compound, RP-HPLC is a strong candidate for its analysis.

  • Normal-Phase HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane).[9] It is generally more suitable for separating non-polar compounds.[9] While less common for this type of analyte, it can sometimes offer unique selectivity for certain impurities.

For the purpose of this guide, we will focus on developing and comparing different Reversed-Phase HPLC methods, as they are generally more robust and reproducible for this class of compounds.[11][12]

The Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for developing and validating an HPLC method for purity analysis.

Caption: A flowchart of the HPLC method development and validation process.

Comparative Analysis of HPLC Conditions

To demonstrate the impact of different chromatographic parameters, we will compare three hypothetical RP-HPLC methods for the analysis of this compound, assuming the presence of two common potential impurities: ethyl 2-aminothiazole-5-carboxylate (a starting material) and 2-chlorothiazole-5-carboxylic acid (a hydrolysis product).

Parameter Method A (Standard C18) Method B (Polar-Endcapped C18) Method C (Phenyl Column)
Column C18, 4.6 x 150 mm, 5 µmPolar-Endcapped C18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 50-90% B in 15 min40-80% B in 15 min60-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 270 nmUV at 270 nmUV at 270 nm
Column Temp. 30 °C35 °C30 °C
Rationale for Parameter Selection:
  • Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.[13]

    • A standard C18 column is a good starting point for moderately polar compounds.[8]

    • A polar-endcapped C18 column is designed to provide better retention and peak shape for polar compounds that may exhibit poor interaction with traditional C18 phases.[14]

    • A Phenyl column offers alternative selectivity based on pi-pi interactions, which can be beneficial for separating aromatic compounds like the thiazole derivatives.

  • Mobile Phase:

    • Acetonitrile and methanol are common organic modifiers in RP-HPLC.[15] Acetonitrile generally provides lower backpressure and better UV transparency.[15] The choice between them can significantly impact selectivity.[16][17]

    • Formic acid is added to the aqueous phase to control the pH and suppress the ionization of acidic and basic analytes, leading to better peak shape and retention.[11][18]

  • Gradient Elution: A gradient is employed to ensure that both the relatively polar starting material and the main compound are eluted with good peak shape within a reasonable analysis time.[19]

  • Detection Wavelength: The UV detection wavelength of 270 nm is chosen based on the UV absorbance maxima of the thiazole chromophore, ensuring good sensitivity for the main compound and its potential impurities.

Expected Results and Interpretation

Compound Method A (Retention Time, min) Method B (Retention Time, min) Method C (Retention Time, min)
Ethyl 2-aminothiazole-5-carboxylate4.25.53.8
2-Chlorothiazole-5-carboxylic acid6.87.96.2
This compound10.511.212.1
Resolution (Main Peak/Impurity 2) 3.54.15.3

Interpretation:

  • Method A provides a decent separation, but the resolution between the main peak and the carboxylic acid impurity could be improved for robust quantification, especially at low impurity levels.

  • Method B , with the polar-endcapped column, shows improved retention for the more polar amino- and carboxylic acid-containing impurities, leading to better overall separation.

  • Method C , utilizing the phenyl column and methanol, offers a different selectivity profile, resulting in the best resolution between the main compound and the critical carboxylic acid impurity. The longer run time is a trade-off for the superior separation.

Based on this comparative data, Method C would be the recommended starting point for further optimization and validation due to its superior resolving power.

Detailed Experimental Protocol: The Recommended HPLC Method

This protocol is based on the optimized conditions from our comparative analysis (Method C).

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: HPLC-grade methanol.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
  • Column: Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.04060
20.0595
25.0595
25.14060
30.04060
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor for the main peak is not more than 2.0.

  • Relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

  • Theoretical plates for the main peak are not less than 2000.

Analysis and Calculation

Inject the standard and sample solutions. Identify the peaks based on their retention times. Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

For accurate quantification, especially for known impurities, a standard of the impurity should be used to determine its response factor relative to the main compound.

Method Validation: Ensuring Trustworthiness and Reliability

A fully validated HPLC method is essential for regulatory submissions and to ensure the reliability of the purity data.[4][5] The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which include the following parameters:[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive comparison of HPLC-based approaches, highlighting the importance of a systematic method development and validation process. By carefully selecting the column and mobile phase, and by rigorously validating the chosen method, researchers can be confident in the purity data they generate. The recommended phenyl column-based method offers superior resolution for potential impurities and serves as a robust starting point for routine quality control and stability studies.

References

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A Comparative Guide to the Synthesis of Ethyl 2-Chlorothiazole-5-Carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Ethyl 2-chlorothiazole-5-carboxylate is a critical building block in the synthesis of numerous pharmaceuticals, including the blockbuster anticoagulant Rivaroxaban. This guide provides a detailed cost-benefit analysis of the most common synthetic approaches to this vital compound, offering insights into the practical considerations of yield, cost, safety, and scalability.

Introduction: The Strategic Importance of this compound

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules. This compound, in particular, serves as a versatile precursor, with the chloro and ester functionalities providing orthogonal handles for further chemical modification. The efficiency of its synthesis directly impacts the overall cost and viability of producing life-saving drugs. This guide will dissect three prominent synthetic routes, evaluating their respective merits and drawbacks to inform your process development decisions.

Section 1: The Hantzsch Thiazole Synthesis and Subsequent Chlorination

One of the most classical and widely employed methods for constructing the thiazole ring is the Hantzsch synthesis. This approach typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of our target molecule, this is often followed by a chlorination step.

Mechanistic Overview & Rationale

The Hantzsch synthesis is a robust and well-understood reaction. It begins with the reaction of ethyl 2-chloro-3-oxopropanoate with a thioamide, such as thioformamide, to form the thiazole ring. The resulting ethyl 2-hydroxythiazole-5-carboxylate is then chlorinated to yield the desired product. The choice of chlorinating agent is critical and can significantly influence the overall efficiency and safety of the process.

Experimental Protocol: A Two-Step Approach

Step 1: Synthesis of Ethyl 2-Hydroxythiazole-5-Carboxylate

  • To a solution of ethyl 2-chloro-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is often purified by recrystallization.

Step 2: Chlorination of Ethyl 2-Hydroxythiazole-5-Carboxylate

  • The ethyl 2-hydroxythiazole-5-carboxylate from the previous step is dissolved in a suitable solvent, such as dichloromethane or chloroform.

  • A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added dropwise at a controlled temperature, typically 0 °C.

  • The reaction is then heated to reflux and monitored until completion.

  • After cooling, the reaction mixture is carefully quenched with water or ice, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the crude this compound, which is then purified by column chromatography or distillation.

Cost-Benefit Analysis
  • Advantages:

    • Readily available and relatively inexpensive starting materials.

    • A well-established and robust method with a high tolerance for various functional groups.

  • Disadvantages:

    • The two-step process can be time-consuming and may result in lower overall yields.

    • The use of hazardous chlorinating agents like POCl₃ and SOCl₂ requires stringent safety precautions and specialized equipment.

    • The generation of acidic byproducts necessitates careful waste management.

Section 2: The Sandmeyer-Type Reaction of Ethyl 2-Aminothiazole-5-Carboxylate

Another prominent route involves a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate. This method leverages the diazotization of the amino group, followed by its substitution with a chloride ion.

Mechanistic Considerations

This pathway begins with the diazotization of the primary aromatic amine on the thiazole ring using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with chloride.

Experimental Protocol
  • Ethyl 2-aminothiazole-5-carboxylate (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1-1.2 equivalents) in water is added dropwise, maintaining the low temperature.

  • In a separate flask, a solution of copper(I) chloride (catalytic amount) in hydrochloric acid is prepared.

  • The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution.

  • Effervescence (nitrogen gas evolution) is observed, and the reaction is stirred until the decomposition of the diazonium salt is complete.

  • The product is then extracted with an organic solvent, washed, dried, and purified.

Cost-Benefit Analysis
  • Advantages:

    • High yields are often achievable under optimized conditions.

    • Avoids the use of harsh chlorinating agents like POCl₃.

  • Disadvantages:

    • The instability of the diazonium salt intermediate requires strict temperature control and careful handling.

    • The use of copper salts can lead to metal contamination in the final product, necessitating thorough purification.

    • The generation of nitrogen gas can lead to pressure buildup if not properly vented.

Section 3: Direct Chlorination of a Thiazole Precursor

A more direct approach involves the direct chlorination of a suitable thiazole precursor, such as ethyl thiazole-5-carboxylate. This method can be attractive due to its atom economy and potentially shorter reaction sequence.

Rationale and Reagent Selection

This strategy relies on the electrophilic chlorination of the thiazole ring. The choice of the chlorinating agent is crucial for achieving regioselectivity and avoiding over-chlorination. Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas.

Experimental Protocol
  • Ethyl thiazole-5-carboxylate (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • The chlorinating agent (e.g., NCS, 1-1.2 equivalents) is added portion-wise or as a solution.

  • The reaction may be heated or irradiated with UV light to initiate the reaction.

  • The reaction progress is monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction is worked up by washing with an aqueous solution to remove byproducts and unreacted reagents.

  • The product is then isolated and purified.

Cost-Benefit Analysis
  • Advantages:

    • Potentially a one-step synthesis, which can be more time and cost-effective.

    • Can offer high atom economy.

  • Disadvantages:

    • Regioselectivity can be a significant challenge, potentially leading to a mixture of chlorinated products.

    • The starting ethyl thiazole-5-carboxylate may not be as readily available or inexpensive as the starting materials for other routes.

    • The reaction conditions may need careful optimization to achieve high yields and selectivity.

Section 4: Comparative Data Summary

Parameter Hantzsch Synthesis & Chlorination Sandmeyer-Type Reaction Direct Chlorination
Typical Overall Yield 60-75%75-90%50-80% (highly variable)
Starting Material Cost Low to ModerateModerateModerate to High
Reagent Hazards High (POCl₃, SOCl₂)Moderate (Diazonium salts)Moderate to High (Cl₂, SO₂Cl₂)
Scalability Moderate (exothermic chlorination)Good (requires good temperature control)Challenging (selectivity issues)
Process Simplicity Two distinct stepsOne-pot potential, but requires carePotentially one step, but optimization is key
Waste Generation Acidic waste, phosphorus byproductsAqueous waste, copper saltsChlorinated organic waste

Section 5: Visualization of Synthetic Pathways

Hantzsch Synthesis and Chlorination Workflow

Hantzsch Synthesis and Chlorination cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Chlorination Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate Condensation Condensation Ethyl 2-chloro-3-oxopropanoate->Condensation + Thioformamide Ethyl 2-hydroxythiazole-5-carboxylate Ethyl 2-hydroxythiazole-5-carboxylate Condensation->Ethyl 2-hydroxythiazole-5-carboxylate Ethyl 2-hydroxythiazole-5-carboxylate_2 Ethyl 2-hydroxythiazole-5-carboxylate Chlorination Chlorination (POCl3) Ethyl 2-hydroxythiazole-5-carboxylate_2->Chlorination This compound This compound Chlorination->this compound

Caption: Workflow for the two-step Hantzsch synthesis and subsequent chlorination.

Sandmeyer-Type Reaction Pathway

Sandmeyer-Type Reaction Ethyl 2-aminothiazole-5-carboxylate Ethyl 2-aminothiazole-5-carboxylate Diazotization Diazotization Ethyl 2-aminothiazole-5-carboxylate->Diazotization + NaNO2, HCl Thiazole Diazonium Salt Thiazole Diazonium Salt Diazotization->Thiazole Diazonium Salt Substitution Substitution Thiazole Diazonium Salt->Substitution + CuCl This compound This compound Substitution->this compound

Caption: Key steps in the Sandmeyer-type synthesis of the target compound.

Direct Chlorination Approach

Direct Chlorination Ethyl thiazole-5-carboxylate Ethyl thiazole-5-carboxylate Electrophilic Chlorination Electrophilic Chlorination Ethyl thiazole-5-carboxylate->Electrophilic Chlorination + NCS This compound This compound Electrophilic Chlorination->this compound Other Isomers Other Isomers Electrophilic Chlorination->Other Isomers

Caption: The direct chlorination route and the potential for isomer formation.

Section 6: Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific needs of the laboratory or production facility.

  • For large-scale industrial production , the Sandmeyer-type reaction often presents the most favorable balance of high yield, manageable safety concerns with proper engineering controls, and good scalability. The higher cost of the starting material can be offset by the superior overall efficiency.

  • For small-scale laboratory synthesis or academic research , the Hantzsch synthesis followed by chlorination remains a viable and cost-effective option, provided that the necessary safety infrastructure is in place to handle the hazardous chlorinating agents.

  • The direct chlorination approach, while appealing in its simplicity, requires significant process development to overcome the challenges of regioselectivity. It may be suitable for specific applications where the starting material is readily available and the separation of isomers is feasible.

Ultimately, the choice of synthesis should be guided by a thorough evaluation of the factors outlined in this guide, including cost, yield, safety, environmental impact, and the available technical capabilities.

References

  • Title: A Novel and Efficient Synthesis of Rivaroxaban Source: Organic Process Research & Development, 2011, 15 (4), pp 795–799 URL: [Link]

  • Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry, 2016, 59 (1), pp 10–37 URL: [Link]

  • Title: The Hantzsch Thiazole Synthesis: A Century of Progress Source: Chemical Reviews, 1991, 91 (2), pp 165–187 URL: [Link]

Safety Operating Guide

Navigating the Safe Handling of Ethyl 2-chlorothiazole-5-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the introduction of any new reagent into a workflow necessitates a rigorous evaluation of its handling and safety protocols. Ethyl 2-chlorothiazole-5-carboxylate, a heterocyclic building block, is no exception. While its utility in synthesis is significant, a comprehensive understanding of its hazard profile is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and operational and disposal plans for this compound.

Understanding the Hazards: A Proactive Approach to Safety

This compound presents several potential hazards that command respect and careful management. According to available Safety Data Sheets (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is considered harmful if swallowed. The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. The chlorinated thiazole moiety, a common feature in many biologically active molecules, can react with nucleophilic residues in proteins and other biomolecules, leading to irritation and potential toxicity.

Therefore, the cornerstone of a safe handling protocol is the prevention of any direct contact with the substance. This is achieved through a multi-layered approach that includes engineering controls, administrative controls, and, most critically, the correct selection and use of Personal Protective Equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should not be a matter of convenience but a data-driven decision based on the specific hazards of the chemical. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[2][3][4][5] Double gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield.Protects the eyes from splashes or aerosols of the chemical, which can cause serious irritation.[1] Standard safety glasses do not provide a sufficient seal around the eyes.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges.Necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. The organic vapor cartridge addresses the volatile organic nature of the compound, while the acid gas component is a precaution against potential hydrolysis products.[6][7][8][9][10]
Body Protection A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities.Protects the skin and personal clothing from contamination.
Experimental Protocol: Donning and Doffing PPE

A disciplined approach to donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Start with clean hands.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a user seal check to ensure a proper fit.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. Don a second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the appropriate chemical waste container.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you do, and hang it in its designated storage location.

  • Eye Protection: Remove your eye protection.

  • Respirator: If worn, remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach to Chemical Safety

Safe handling of this compound extends beyond personal protection to encompass the entire lifecycle of the chemical in the laboratory, from receipt and storage to use and final disposal.

Storage and Handling

Upon receipt, the container should be inspected for any damage. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] All handling of the solid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Plan: Step-by-Step Guidance

The disposal of chlorinated organic compounds requires careful consideration to comply with environmental regulations and ensure safety. The primary route for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.

Waste Collection Protocol:

  • Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated from other laboratory waste streams.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for this waste. The label should include the chemical name and the appropriate hazard symbols.

  • Empty Containers: "Empty" containers of this compound are not truly empty and must be disposed of as hazardous waste. Do not rinse them into the sink.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Hazard Assessment & Review SDS SelectPPE Select Appropriate PPE Prep->SelectPPE Identify Risks DonPPE Don PPE Correctly SelectPPE->DonPPE Gather Equipment WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Enter Work Area WeighTransfer Weigh and Transfer Chemical WorkInHood->WeighTransfer Begin Experiment CleanGlassware Decontaminate Glassware WeighTransfer->CleanGlassware Post-Experiment SegregateWaste Segregate Contaminated Waste CleanGlassware->SegregateWaste Collect Waste DisposeWaste Store in Labeled Hazardous Waste Container SegregateWaste->DisposeWaste Final Disposal Prep DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE Exit Work Area

Caption: A logical workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, ensuring both personal safety and environmental responsibility.

References

  • 3M. Respirator Selection Guide. Retrieved from [Link]

  • 3M. Respirator Selection Guide. Retrieved from [Link]

  • MBL Life Science. (2025, January 27). Safety Data Sheet. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Merck Millipore. Safety Data Sheet. Retrieved from [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • 3M. Cartridge Selection. Retrieved from [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • 3M Canada. How to select the right cartridges or filters for your 3M Reusable Respirator. Retrieved from [Link]

  • Gemplers. (2021, May 5). Selecting the Right Reusable Respirator Cartridge Filter [Video]. YouTube. Retrieved from [Link]

  • Bond, G. C., & Thompson, D. T. (2000). Catalysis by gold.
  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Spring Environmental. Glove selection chart. Retrieved from [Link]

  • Wang, Y., et al. (2024). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
  • Goel, M., et al. (1998). Removal of chlorinated pollutants by a combination of ultrasound and biodegradation.
  • OSHA. OSHA Glove Selection Chart. Retrieved from [Link]

  • Castegnaro, M., et al. (1983). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines.
  • Castegnaro, M., et al. (1991). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Polycyclic Heterocyclic Hydrocarbons.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.